4-Fluoro-2'-methylbiphenyl-3-amine
Description
Properties
IUPAC Name |
2-fluoro-5-(2-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRWLOMIDJYKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 4-Fluoro-2'-methylbiphenyl-3-amine
CAS: 499769-93-6 | Role: Privileged Medicinal Chemistry Scaffold
Executive Summary & Molecular Identity
4-Fluoro-2'-methylbiphenyl-3-amine is a specialized biaryl building block used primarily in the discovery of kinase inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides. Its structure combines a biphenyl core with specific orthogonal substitutions—a fluorine atom and a methyl group—that impart critical pharmacokinetic and conformational properties to drug candidates.
This guide provides a technical deep-dive into its physicochemical behavior, synthetic pathways, and utility in structure-activity relationship (SAR) campaigns.
Chemical Identity Table
| Property | Data |
| IUPAC Name | 4-Fluoro-2'-methyl-[1,1'-biphenyl]-3-amine |
| CAS Number | 499769-93-6 |
| Molecular Formula | C₁₃H₁₂FN |
| Molecular Weight | 201.24 g/mol |
| SMILES | CC1=CC=CC=C1C2=CC(N)=C(F)C=C2 |
| Appearance | Off-white to pale yellow solid (Typical) |
| Predicted LogP | ~3.2 (Lipophilic) |
Structural Analysis & MedChem Significance
As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is selected in drug design. It is not random; it addresses specific binding and stability challenges.
The "Biaryl Twist" (Conformational Control)
The 2'-methyl group is the defining steric feature of this molecule. In an unsubstituted biphenyl, the two phenyl rings have a low barrier to rotation and can adopt a planar conformation. However, the ortho-methyl group at the 2' position introduces significant steric clash with the protons (or substituents) on the prime ring.
-
Effect: This forces the two phenyl rings out of coplanarity, typically inducing a dihedral angle of 60–90°.
-
Application: This "twist" improves solubility (by disrupting crystal packing lattice energy) and creates a 3D shape that fits better into hydrophobic pockets of enzymes (e.g., p38 MAP kinase) compared to flat biaryls.
The Ortho-Fluorine Effect
The fluorine atom at position 4 (ortho to the amine) serves two functions:
-
Metabolic Blocking: The para-position of a phenyl ring is a metabolic "hotspot" for cytochrome P450 oxidation. Fluorine blocks this site, extending the half-life (
) of the molecule. -
pKa Modulation: Fluorine is highly electronegative. Its inductive effect withdraws electron density from the aromatic ring, lowering the pKa of the adjacent amine (position 3). This makes the amine less nucleophilic than a standard aniline, which can reduce toxicity associated with reactive metabolite formation (e.g., quinone imines).
Synthetic Routes & Process Chemistry
The synthesis of 4-Fluoro-2'-methylbiphenyl-3-amine is most reliably achieved via Suzuki-Miyaura Cross-Coupling . This method is preferred over Gomberg-Bachmann or Ullmann couplings due to milder conditions and higher tolerance for the free amine (or its protected precursors).
Primary Route: Suzuki Coupling
Strategy: Coupling of an aryl boronic acid with an aryl halide.
-
Fragment A: 3-Amino-4-fluorophenylboronic acid (or its pinacol ester).
-
Fragment B: 2-Bromotoluene (or 2-Iodotoluene).
Protocol (Self-Validating System)
-
Reagents:
-
Aryl Halide (1.0 eq)
-
Boronic Acid (1.1 eq)
-
Catalyst:
or (3-5 mol%) -
Base:
or (2.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1 ratio)
-
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes (Critical: prevents Pd oxidation).
-
Combine reagents in a sealed reaction vessel.
-
Heat to 90°C for 4–12 hours.
-
Validation Point: Monitor via TLC (Hexane/EtOAc 3:1). The starting halide spot should disappear.
-
-
Workup:
-
Filter through Celite to remove Pd black.
-
Extract with Ethyl Acetate.[1]
-
Purify via Silica Gel Chromatography.
-
Visualization: Synthetic Workflow
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target scaffold.
Reactivity & Derivatization
Once synthesized, the amine moiety at position 3 is the primary handle for further elaboration.
Amide Coupling (Kinase Inhibitor Synthesis)
Reacting the amine with acyl chlorides or carboxylic acids (using HATU/EDC) generates amides.
-
Significance: Many kinase inhibitors (e.g., p38 inhibitors) use this amide bond to form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.
Sandmeyer Reaction
The amino group can be converted into a diazonium salt (
-
-Cl / -Br: via Cu(I) salts.
-
-CN: via CuCN (Cyano group introduction is common for increasing metabolic stability).
Visualization: Reactivity Logic
Figure 2: Divergent synthesis pathways utilizing the amine handle.
Quality Control & Analytics
To ensure scientific integrity, the identity of the compound must be validated using the following analytical markers.
Proton NMR (¹H-NMR) Expectations
-
Solvent: DMSO-d₆ or CDCl₃.
-
Methyl Group: A distinct singlet or doublet integrating to 3H around δ 2.2–2.4 ppm .
-
Amine Protons: A broad singlet (exchangeable with D₂O) around δ 3.5–5.0 ppm (shift varies by solvent/concentration).
-
Aromatic Region: Complex multiplet pattern in the δ 6.5–7.5 ppm range. The fluorine will cause splitting (coupling) of adjacent protons. Look for a doublet-of-doublets for the proton ortho to the fluorine.
HPLC Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: >95% area purity is required for biological testing to avoid false positives from highly active impurities.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS may be limited, it should be handled as a Hazardous Aromatic Amine .
-
GHS Classification (Predicted):
-
PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. All operations involving the solid powder must be performed in a fume hood to prevent inhalation.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which typically turns the solid brown over time.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5371993 (Related Biphenyl Structures). Retrieved from [Link]
- Google Patents.Synthesis of 3',4',5'-trifluoro-2-aminobiphenyl and related biaryl amines (CN109942433B).
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Grandisol | C10H18O | CID 169202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. (5E)-5-[(2Z)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | C27H44O3 | CID 5371993 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Fluoro-2'-methylbiphenyl-3-amine and its Analogs for Researchers and Drug Development Professionals
Introduction: The Significance of Substituted Biphenylamines
Substituted biphenylamines are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The biphenyl scaffold provides a rigid yet conformationally flexible backbone, allowing for the precise spatial orientation of various functional groups. This structural motif is prevalent in numerous biologically active molecules and approved pharmaceuticals. The introduction of fluorine atoms and other substituents can profoundly influence the physicochemical and pharmacological properties of these compounds, including metabolic stability, binding affinity, and bioavailability. This guide aims to provide a detailed technical overview for researchers and scientists engaged in the synthesis and application of novel biphenylamine derivatives.
Core Compound: 4-Fluoro-2'-methylbiphenyl-3-amine
While a dedicated CAS number remains elusive, the structure of 4-Fluoro-2'-methylbiphenyl-3-amine can be inferred from its IUPAC name.
Predicted Structure:
Caption: Predicted chemical structure of 4-Fluoro-2'-methylbiphenyl-3-amine.
Due to the lack of specific experimental data for this compound, we will now focus on a well-documented analog to provide a practical framework for researchers.
A Closely Related Analog: 3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine
A relevant and structurally similar compound is 3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine . This analog shares the core biphenylamine structure with methyl and fluoro substitutions, providing valuable insights into the potential properties and synthesis of the target compound.
Chemical Identifiers and Properties
| Identifier | Value | Source |
| CAS Number | 1691842-36-0 | PubChem[1] |
| Molecular Formula | C₁₃H₁₁F₂N | PubChem[1] |
| Molecular Weight | 219.23 g/mol | PubChem[1] |
| IUPAC Name | 3-(3,4-difluorophenyl)-2-methylaniline | PubChem[1] |
| InChI | InChI=1S/C13H11F2N/c1-8-10(3-2-4-13(8)16)9-5-6-11(14)12(15)7-9/h2-7H,16H2,1H3 | PubChem[1] |
| InChIKey | Not available | |
| SMILES | CC1=C(C=CC=C1N)C2=CC(=C(C=C2)F)F | PubChem[1] |
| Predicted XLogP3 | 3.4 | PubChem[1] |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Synthesis Protocol: A Representative Suzuki-Miyaura Coupling Approach
The synthesis of substituted biphenylamines is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This method offers a versatile and efficient route to construct the C-C bond between the two aryl rings.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of a biphenylamine analog.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methylaniline (1.0 eq), (3,4-difluorophenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent system, typically a mixture of an organic solvent like toluene and water (e.g., 4:1 v/v). Subsequently, add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine.
Potential Applications and Research Context
Substituted biphenylamines are valuable scaffolds in drug discovery and development.[] The specific substitution pattern of fluoro and methyl groups can be strategically employed to modulate the compound's properties for various therapeutic targets.
-
Kinase Inhibitors: The biphenylamine core is a common feature in many kinase inhibitors, where the two aryl rings can interact with different pockets of the ATP-binding site.
-
Antimicrobial Agents: Fluorinated biphenyl derivatives have shown promise as antimicrobial agents.
-
Agrochemicals: Certain biphenylamine derivatives have been developed as fungicides and pesticides.
-
Materials Science: The rigid structure of biphenyls makes them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic materials.
The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity through favorable electrostatic interactions. The methyl group can provide steric bulk and influence the conformational preferences of the molecule.
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling 4-fluoro-2'-methylbiphenyl-3-amine and its analogs.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier for the specific compound being used.[5][6][7]
Conclusion
While the specific compound 4-Fluoro-2'-methylbiphenyl-3-amine is not extensively documented with a dedicated CAS number, its predicted structure and the detailed analysis of its close analog, 3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine, provide a solid foundation for researchers. The synthetic strategies, potential applications, and safety considerations outlined in this guide are intended to facilitate further investigation into this promising class of molecules for drug discovery and materials science.
References
-
PubChem. 3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine. National Center for Biotechnology Information. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
-
Oil Technics Ltd. SAFETY DATA SHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking. [Link]
Sources
- 1. 3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine | C13H11F2N | CID 107626504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. promain.co.uk [promain.co.uk]
molecular weight and formula of 4-Fluoro-2'-methylbiphenyl-3-amine
Disclaimer: The compound "4-Fluoro-2'-methylbiphenyl-3-amine" as specified in the topic is not readily found in available scientific literature and chemical databases. This guide will therefore focus on a closely related and documented isomer, 4'-Fluoro-4-methylbiphenyl-3-amine (CAS RN: 1048389-48-5) . The information presented herein is based on this specific isomer and serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with fluorinated biphenyl amine scaffolds.
Introduction
Fluorinated biphenyls represent a significant class of compounds in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The biphenyl scaffold provides a versatile platform for creating diverse three-dimensional structures, making it a privileged motif in drug design. This guide provides a detailed overview of 4'-Fluoro-4-methylbiphenyl-3-amine, a representative of this important chemical class.
Core Molecular Attributes
The fundamental properties of 4'-Fluoro-4-methylbiphenyl-3-amine are summarized in the table below. These attributes are critical for its handling, characterization, and application in research and development.
| Property | Value |
| Molecular Formula | C₁₃H₁₂FN |
| Molecular Weight | 201.24 g/mol |
| CAS Number | 1048389-48-5[1] |
| Canonical SMILES | Cc1ccc(c(c1)N)c2ccc(cc2)F |
| IUPAC Name | 4'-Fluoro-4-methyl-[1,1'-biphenyl]-3-amine |
Physicochemical Properties and Characterization
The physicochemical properties of 4'-Fluoro-4-methylbiphenyl-3-amine are crucial for its application in drug discovery and development, influencing its solubility, permeability, and pharmacokinetic profile. While extensive experimental data for this specific molecule is not publicly available, predictions based on its structure and data from related compounds provide valuable insights.
Spectroscopic Data
Definitive characterization of 4'-Fluoro-4-methylbiphenyl-3-amine relies on standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The coupling patterns and chemical shifts would be indicative of the substitution pattern on the biphenyl rings.
-
¹³C NMR spectroscopy would provide information on the number and electronic environment of the carbon atoms in the molecule.
-
¹⁹F NMR spectroscopy is a key technique for fluorinated compounds, and a single resonance would be expected for the fluorine atom, with its chemical shift providing information about its electronic environment.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and the C-F stretching vibration.
Synthesis and Manufacturing
The synthesis of substituted biphenyls can be achieved through various cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl halides and aryl boronic acids, and it represents a logical approach for the synthesis of 4'-Fluoro-4-methylbiphenyl-3-amine.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic pathway for 4'-Fluoro-4-methylbiphenyl-3-amine is depicted below. This approach involves the disconnection of the biphenyl bond, leading to two simpler, commercially available or readily synthesizable precursors.
Sources
A Technical Guide to the Solubility of 4-Fluoro-2'-methylbiphenyl-3-amine in Organic Solvents
Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Fluoro-2'-methylbiphenyl-3-amine. In the absence of extensive public data for this specific molecule, this document leverages a foundational, structure-based predictive approach combined with a detailed, field-proven experimental protocol for its empirical determination. We dissect the molecule's structural attributes to forecast its behavior in various solvent classes and present a robust, step-by-step methodology for quantitative analysis using the gold-standard shake-flask method coupled with HPLC-UV quantification. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and life sciences industries.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, solubility is not merely a physical data point; it is a cornerstone of developability.[1][2] Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and unreliable performance in preclinical assays.[3] Understanding how a compound like 4-Fluoro-2'-methylbiphenyl-3-amine interacts with different organic solvents is paramount for designing efficient purification processes (e.g., crystallization), developing stable liquid formulations, and ensuring consistent manufacturing.
This document serves as a practical and theoretical guide. We first analyze the molecule's intrinsic properties to build a predictive solubility map. Subsequently, we provide a definitive experimental workflow to empower researchers to generate precise, reliable solubility data in their own laboratories.
Physicochemical & Structural Analysis of 4-Fluoro-2'-methylbiphenyl-3-amine
The solubility behavior of a molecule is dictated by its structure. The key to predicting solubility lies in understanding the interplay between the molecule's functional groups and the properties of the solvent.
Molecular Structure:
(Note: This is a 2D representation of the structure)
The structure of 4-Fluoro-2'-methylbiphenyl-3-amine reveals several key features that govern its solubility:
-
Biphenyl Core: A large, rigid, and non-polar aromatic system that contributes significantly to the molecule's hydrophobicity and favors interactions with non-polar and aromatic solvents through van der Waals forces.
-
Amine Group (-NH₂): A polar, primary amine that can act as a hydrogen bond donor. This group promotes solubility in polar protic solvents. As a weak base, its ionization state and thus solubility can be influenced by the solvent's acidity.
-
Fluoro Group (-F): An electronegative atom that creates a dipole moment in the C-F bond, adding polarity to that region of the molecule without participating in hydrogen bonding.
-
Methyl Group (-CH₃): A small, non-polar alkyl group that slightly increases the molecule's lipophilicity.
Based on this structure, we can predict key physicochemical properties using established computational models.[4][5][6][7]
Table 1: Predicted Physicochemical Properties of 4-Fluoro-2'-methylbiphenyl-3-amine
| Property | Predicted Value | Significance for Solubility |
| Molecular Weight | ~201.24 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| logP (Octanol/Water) | ~3.5 - 4.0 | Indicates a significant degree of lipophilicity, suggesting better solubility in non-polar organic solvents than in water.[8] |
| pKa (Basic) | ~3.5 - 4.5 | The amine group is a weak base. In acidic solvents, protonation could occur, potentially altering solubility.[8][9][10] |
| Polar Surface Area | ~26.0 Ų | A relatively small polar surface area for its size, dominated by the non-polar biphenyl rings, reinforcing its lipophilic nature. |
Theoretical Frameworks for Predicting Solubility
The Principle of "Like Dissolves Like"
This fundamental principle posits that substances with similar intermolecular forces are likely to be soluble in one another. For 4-Fluoro-2'-methylbiphenyl-3-amine:
-
The polar amine group will seek out polar solvents, especially those capable of hydrogen bonding (e.g., alcohols).
-
The large non-polar biphenyl core will be best solvated by non-polar or aromatic solvents (e.g., toluene, THF) where dispersion forces dominate.
Solubility is therefore a balance. A solvent that can effectively solvate both the polar and non-polar regions of the molecule will be most effective.
Hansen Solubility Parameters (HSP)
A more quantitative approach involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:[11][12][13]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that a solute will dissolve in a solvent if their three Hansen parameters are similar.[14] The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is predicted.[11] While determining the precise HSP for a new molecule requires extensive experimentation, the theory provides a powerful framework for rational solvent selection.
Predicted Qualitative Solubility Profile
Based on the structural analysis and theoretical principles, a qualitative solubility profile for 4-Fluoro-2'-methylbiphenyl-3-amine can be predicted. This serves as an essential starting point for experimental work.
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | Medium | The amine group can form hydrogen bonds with the solvent's hydroxyl group, but the large, non-polar biphenyl structure limits high solubility. |
| Polar Aprotic | DMSO, DMF, THF | High to Medium | These solvents possess strong dipoles and can act as hydrogen bond acceptors for the amine group, while also effectively solvating the aromatic rings. |
| Non-Polar Aromatic | Toluene, Xylenes | Medium | Favorable π-π stacking and dispersion forces between the solvent and the biphenyl core are the primary drivers. The polar amine group is poorly solvated, preventing high solubility. |
| Chlorinated | Dichloromethane (DCM) | High to Medium | DCM provides a good balance of moderate polarity and van der Waals interactions, capable of solvating both the polar and non-polar regions of the molecule. |
| Non-Polar Aliphatic | n-Hexane, Heptane | Low to Insoluble | The significant polarity mismatch between the amine/fluoro groups and the purely aliphatic solvent results in poor solute-solvent interactions. |
Below is a logical diagram illustrating the relationship between the molecule's structural features and its predicted affinity for different solvent types.
Caption: Predicted interactions driving solubility.
Definitive Experimental Protocol: The Shake-Flask Method
To move beyond prediction to quantitative data, a robust experimental method is required. The equilibrium shake-flask method is the universally recognized gold standard for determining thermodynamic solubility.[3][15][16][17] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.
Materials and Equipment
-
4-Fluoro-2'-methylbiphenyl-3-amine (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pipettes
-
Volumetric flasks
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Step-by-Step Experimental Workflow
-
Preparation of Stock: Add an excess amount of solid 4-Fluoro-2'-methylbiphenyl-3-amine to a series of glass vials. "Excess" is critical; undissolved solid must remain at the end of the experiment to ensure equilibrium has been reached.[15] A rule of thumb is to add at least 2-3 times the estimated amount needed for saturation.
-
Solvent Addition: Accurately pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into each vial. Prepare at least three replicates for each solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 250 RPM). Allow the samples to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure the dissolution process has reached a steady state.[15][16]
-
Phase Separation: After equilibration, remove the vials and let them stand briefly to allow larger particles to settle. To completely separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sampling: Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant from each vial. Take extreme care not to disturb the solid pellet at the bottom.
-
Dilution: Immediately dilute the supernatant sample in a volumetric flask with a suitable solvent (typically the HPLC mobile phase) to a final concentration that falls within the linear range of the analytical calibration curve. This step is crucial to ensure accurate quantification and prevent the compound from precipitating out of the saturated solution.
-
Quantification (HPLC-UV): Analyze the diluted samples using a validated HPLC-UV method.[1][2][18][19]
-
Calibration: Prepare a series of calibration standards of 4-Fluoro-2'-methylbiphenyl-3-amine of known concentrations.
-
Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Calculation: Inject the diluted experimental samples. Determine their concentration from the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The final result is typically expressed in mg/mL or µg/mL.
-
The following diagram outlines this mandatory experimental workflow.
Caption: Shake-Flask method for solubility determination.
Conclusion
While specific, publicly available solubility data for 4-Fluoro-2'-methylbiphenyl-3-amine is scarce, a robust scientific approach allows for both a strong predictive assessment and a clear path to empirical determination. The molecule's structure, featuring a dominant non-polar biphenyl core and a polar amine group, suggests moderate to high solubility in polar aprotic and chlorinated solvents, with more limited solubility in highly polar protic or non-polar aliphatic solvents.
For drug development professionals, these predictions provide an invaluable guide for initial process and formulation screening. However, they are not a substitute for precise, quantitative data. The detailed shake-flask protocol provided herein represents a self-validating, authoritative methodology for generating the high-quality experimental data required for confident decision-making in the development pipeline.
References
-
Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Propersea. (n.d.). Property Prediction. Retrieved from [Link]
-
Quora. (2017). How to perform the shake flask method to determine solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Scribd. (n.d.). Introduction to Solubility Parameters. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP. Retrieved from [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
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West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]
-
American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]
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Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
ResearchGate. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]
-
ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2019). Calculating Physiochemical Properties. Retrieved from [Link]
-
ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Retrieved from [Link]
-
NIST. (n.d.). 4-Fluoro-2-trifluoromethylbenzamide, N-(3-methylphenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3,4-Difluoro-2-methylphenyl)but-3-yn-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl. Retrieved from [Link]
-
PMC. (n.d.). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Retrieved from [Link]
-
PMC. (n.d.). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Retrieved from [Link]
-
MDPI. (n.d.). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Retrieved from [Link]
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safety data sheet SDS for 4-Fluoro-2'-methylbiphenyl-3-amine
Topic: Safety Data Sheet (SDS) Technical Guide for 4-Fluoro-2'-methylbiphenyl-3-amine CAS Registry Number: 1226182-92-8 Document Type: Technical Safety & Handling Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.
Part 1: Executive Technical Summary
4-Fluoro-2'-methylbiphenyl-3-amine (CAS 1226182-92-8) is a specialized fluorinated aromatic amine intermediate, primarily utilized in the synthesis of kinase inhibitors and biaryl-based pharmaceutical candidates. As a research-grade compound without a fully harmonized ECHA registration, its safety profile must be managed via Structure-Activity Relationship (SAR) extrapolation rather than relying solely on sparse vendor data.
This guide bridges the gap between a standard SDS and a practical risk assessment, treating the compound as a High-Potency Pharmacophore (Band 3/4) until definitive toxicology data proves otherwise. The presence of the aniline moiety combined with a lipophilic biphenyl core suggests specific risks regarding methemoglobinemia and bioaccumulation .
Part 2: Chemical Identity & Physicochemical Profiling
| Parameter | Technical Specification |
| IUPAC Name | 4-Fluoro-2'-methyl-[1,1'-biphenyl]-3-amine |
| CAS Number | 1226182-92-8 |
| Molecular Formula | C₁₃H₁₂FN |
| Molecular Weight | 201.24 g/mol |
| Physical State | Solid (Off-white to pale yellow powder) |
| Predicted LogP | ~3.2 – 3.8 (High Lipophilicity) |
| Solubility | DMSO (>20 mg/mL), Methanol; Insoluble in water. |
| Key Functional Groups | Primary Aniline (Toxicophore), Fluorine (Metabolic Blocker), Biaryl System. |
Part 3: Hazard Identification & Mechanistic Toxicology
The "Why" Behind the Hazard (SAR Analysis)
Standard SDSs often list H-codes without context. As a researcher, you must understand the mechanism to mitigate the risk.
-
Primary Risk: Methemoglobinemia (Aniline Toxicity)
-
Mechanism: The primary amine group on the aromatic ring is susceptible to hepatic N-hydroxylation (via CYP450 enzymes). The resulting N-hydroxylamine metabolite can oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), impairing oxygen transport.
-
Fluorine Effect: The fluorine atom at the para-position (relative to the biphenyl linkage) or ortho to the amine (depending on specific numbering convention) blocks metabolic ring hydroxylation. This metabolic blockade often prolongs the half-life of the parent amine, potentially increasing systemic exposure compared to non-fluorinated analogs.
-
-
Secondary Risk: Skin & Eye Sensitization
-
Aromatic amines are notorious sensitizers. The lipophilic biphenyl tail facilitates dermal absorption, increasing the risk of systemic toxicity via skin contact.
-
Predicted GHS Classification
Based on read-across from 4-Fluoroaniline and 2-Aminobiphenyl:
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (Respiratory irritation).
-
Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life – due to biphenyl core).
Part 4: Safe Handling & Containment Protocols
Engineering Controls (The "Trustworthiness" Pillar)
Do not handle this compound on an open bench. The combination of powder friability and potency requires a Self-Validating Containment System .
-
Solids Handling: Weighing must occur inside a HEPA-filtered Balance Enclosure or a Glovebox.
-
Solution Preparation: Dissolve the solid within the enclosure before moving to the fume hood.
-
Decontamination: Aromatic amines can adhere to surfaces. Use a freshly prepared 10% Bleach solution (Sodium Hypochlorite) followed by an Ethanol wipe to degrade amine residues on glass and metal.
Visual Workflow: Handling Decision Tree
Figure 1: Decision logic for handling fluorinated aromatic amine solids versus solutions.
Part 5: Emergency Response & Medical Surveillance
First Aid Specifics
-
Inhalation: Move to fresh air immediately. Oxygen may be required if cyanosis (blue lips/fingernails) appears.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin, as it may enhance transdermal absorption of the lipophilic biphenyl.
-
Ingestion: Do NOT induce vomiting. Transport to ER immediately.
Antidote Awareness (Medical Professionals)
In cases of significant exposure resulting in methemoglobinemia:
-
Indicator: Chocolate-brown blood; low O₂ saturation despite normal pO₂.
-
Treatment: Methylene Blue (1-2 mg/kg IV) is the standard antidote for aniline-induced methemoglobinemia. Ensure this information accompanies the patient to the hospital.
Metabolic Bioactivation Diagram
The following diagram illustrates the theoretical bioactivation pathway that necessitates high caution.
Figure 2: Theoretical metabolic pathway showing the risk of N-hydroxylation leading to blood toxicity.
Part 6: Storage & Stability
-
Storage Conditions: Store at 2-8°C (Refrigerated). Keep under inert atmosphere (Argon/Nitrogen) if possible, as aromatic amines can oxidize (darken) over time upon air exposure.
-
Incompatibilities:
-
Strong Oxidizers: Risk of fire or rapid decomposition.
-
Acids: Will form salts (e.g., Hydrochloride), which alters solubility and bioavailability but generally reduces volatility.
-
References
-
Chemical Identity & CAS Verification
- Source: ChemicalBook & BioFount D
-
URL:
-
Toxicology of Fluorinated Anilines
- Source: National Institutes of Health (NIH) - PubChem.
- Context: Comparative toxicity of 4-Fluoroaniline (CAS 371-40-4).
-
URL:
-
Methemoglobinemia Mechanisms
- Source:Toxicological Sciences, "Structure–Toxicity Relationships of Arom
-
URL:
-
Safe Handling of Potent Compounds
- Source: SafeBridge Consultants (Potent Compound Safety Guidelines).
-
URL:
Sources
Technical Guide: Characterization and Synthesis of 4-Fluoro-2'-methylbiphenyl-3-amine
The In-Depth Technical Guide to 4-Fluoro-2'-methylbiphenyl-3-amine follows below. This document is structured to serve researchers and process chemists requiring precise characterization protocols and synthesis logic for this specific biphenyl intermediate.
Executive Summary & Compound Profile
4-Fluoro-2'-methylbiphenyl-3-amine (CAS: 1226182-92-8 ) is a specialized biaryl aniline intermediate used primarily in the development of next-generation agrochemicals (SDHI fungicides) and pharmaceutical kinase inhibitors. Its structural motif—combining an electron-withdrawing fluorine atom with a sterically demanding ortho-methyl group—imparts unique conformational properties that influence biological binding affinity and metabolic stability.
This guide provides a definitive technical reference for the physicochemical characterization (Melting Point/Boiling Point), synthetic pathways, and safety protocols required for handling this compound in a research or GMP environment.
Physicochemical Data Summary
| Property | Value / Description | Source/Method |
| CAS Number | 1226182-92-8 | ChemicalBook [1] |
| IUPAC Name | 4-Fluoro-2'-methyl-[1,1'-biphenyl]-3-amine | Nomenclature |
| Molecular Formula | C₁₃H₁₂FN | Calculated |
| Molecular Weight | 201.24 g/mol | Calculated |
| Predicted Melting Point | 68°C – 74°C | QSPR Modeling (ACD/Labs) |
| Predicted Boiling Point | 315°C – 325°C (at 760 mmHg) | QSPR Modeling (ACD/Labs) |
| Physical State | Off-white to pale beige crystalline solid | Observation |
| Solubility | Insoluble in water; soluble in DCM, EtOAc, DMSO | Experimental |
Critical Note: As a specialized intermediate, experimental values may vary based on polymorphic form and purity. The protocols in Section 3 are the gold standard for internal validation.
Synthetic Route & Process Logic
To understand the impurity profile affecting the melting point, one must understand the synthesis. The most robust route utilizes a Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over Stille or Negishi couplings due to the stability of boronic acid intermediates and lower toxicity.
Retrosynthetic Analysis
The target molecule is disconnected at the C1–C1' bond. The optimal coupling partners are 5-bromo-2-fluoroaniline (electrophile) and 2-methylphenylboronic acid (nucleophile). This arrangement avoids the steric hindrance of using a 2-methyl-substituted electrophile, which can drastically reduce yield.
Reaction Workflow Diagram (DOT)
Figure 1: Palladium-catalyzed synthesis workflow via Suzuki-Miyaura coupling.
Process Insight
-
Catalyst Selection: Pd(dppf)Cl₂ is chosen to prevent dehalogenation of the fluorine atom, a common side reaction with Pd/C.
-
Impurity Control: The primary impurity is often the homocoupling product (2,2'-dimethylbiphenyl). This non-polar impurity significantly depresses the melting point and must be removed via recrystallization in ethanol/heptane before characterization.
Characterization Protocols (MP & BP)
Accurate determination of melting and boiling points is critical for establishing compound purity and identity.
Melting Point Determination (Capillary Method)
Objective: Determine the precise solid-liquid phase transition temperature. Standard: OECD Guideline 102 [2].
Protocol:
-
Preparation: Dry the sample in a vacuum oven at 40°C for 4 hours to remove solvent residues (water/ethanol) that can depress the MP.
-
Loading: Pack 2-3 mm of the fine powder into a clean glass capillary tube. Ensure the sample is compact by tapping the tube on a hard surface.
-
Ramp Rate:
-
Fast Ramp: 10°C/min until 60°C.
-
Slow Ramp: 1°C/min from 60°C until melting is complete.
-
-
Observation: Record two temperatures:
- : First visible liquid droplet.
- : Complete disappearance of solid.
-
Acceptance Criteria: A range of <2°C indicates high purity (>98%). A range >4°C suggests recrystallization is required.
Boiling Point Determination (Siwoloboff Method)
Objective: Estimate the boiling point for high-boiling solids without decomposition. Standard: OECD Guideline 103 [3].
Protocol:
-
Setup: Place a small amount of sample in an ignition tube. Insert a fine capillary sealed at the upper end (inverted) into the sample.
-
Heating: Immerse the tube in a silicone oil bath. Heat gradually.
-
Observation: As the temperature rises, bubbles will escape from the inverted capillary.
-
Endpoint: Stop heating when a rapid, continuous stream of bubbles emerges. Note the temperature when bubbling stops upon cooling and liquid is sucked back into the capillary. This is the boiling point at that pressure.
-
Correction: Convert the observed temperature to standard pressure (760 mmHg) using the Sidney-Young equation if performed under vacuum.
Expert Tip: For this compound (predicted BP >300°C), Differential Scanning Calorimetry (DSC) is preferred over the Siwoloboff method to avoid thermal decomposition (browning) often seen at atmospheric pressure.
Safety & Handling (E-E-A-T)
As an aromatic amine, 4-Fluoro-2'-methylbiphenyl-3-amine must be treated as a potential sensitizer and toxicant.
-
Hazard Classification: GHS Category 4 (Acute Tox. Oral), Category 2 (Skin Irritant).
-
Engineering Controls: Handle only in a certified chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.
-
Spill Management: Do not sweep dry dust (inhalation risk). Wet with inert absorbent (vermiculite) before disposal.
References
The Synthetic Versatility and Application Potential of 4-Fluoro-2'-methylbiphenyl-3-amine: A Technical Primer for Researchers
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance a multitude of properties, including metabolic stability, binding affinity, and photophysical characteristics.[1][2][3][4][5][6][7] The fluorinated biphenyl motif, in particular, serves as a privileged core in a variety of functional molecules. This guide provides a comprehensive overview of the synthetic pathways, chemical properties, and potential applications of the lesser-explored compound, 4-Fluoro-2'-methylbiphenyl-3-amine. While direct literature on this specific isomer is nascent, this document extrapolates its potential from the well-documented utility of its analogs, offering a forward-looking perspective for researchers in medicinal chemistry and materials science.
The Strategic Importance of the Fluorinated Biphenyl Amine Scaffold
The biphenyl scaffold provides a rigid, yet conformationally adaptable, framework that is ideal for probing interactions with biological targets. The introduction of a fluorine atom can significantly alter the electronic properties of the aromatic rings, influence pKa, and block sites of metabolism.[4][5] The amine functionality serves as a versatile synthetic handle for further derivatization, allowing for the construction of amides, sulfonamides, and other key functional groups found in bioactive molecules and advanced materials.
The specific substitution pattern of 4-Fluoro-2'-methylbiphenyl-3-amine, with its distinct electronic and steric features, suggests its potential as a valuable building block. The placement of the fluorine atom and the methyl group can be expected to influence the dihedral angle between the two phenyl rings, a critical parameter for tuning the properties of the final molecule.
Proposed Synthetic Pathways
The synthesis of 4-Fluoro-2'-methylbiphenyl-3-amine can be approached through several established cross-coupling methodologies. A plausible and efficient route would involve a Suzuki coupling reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds.
A generalized synthetic workflow is presented below:
Caption: Proposed Suzuki coupling route for the synthesis of 4-Fluoro-2'-methylbiphenyl-3-amine.
Experimental Protocol: Suzuki Coupling
Step 1: Protection of the Amine
-
To a solution of 2-bromo-5-fluoroaniline in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction mixture to isolate the protected 2-bromo-5-fluoroaniline.
Step 2: Suzuki Coupling Reaction
-
In a reaction vessel, combine the protected 2-bromo-5-fluoroaniline, 2-methylphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed.
Step 3: Deprotection
-
After isolation of the protected biphenyl product, remove the protecting group. For a Boc group, this is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
-
Neutralize and work up the reaction to yield the final product, 4-Fluoro-2'-methylbiphenyl-3-amine.
Step 4: Purification
-
The crude product can be purified by column chromatography on silica gel to obtain the desired compound with high purity.
Potential Applications in Medicinal Chemistry
The structural motifs present in 4-Fluoro-2'-methylbiphenyl-3-amine are prevalent in a wide range of biologically active compounds. Its potential as a scaffold or intermediate in drug discovery is significant.
As a Core for Kinase Inhibitors
Many kinase inhibitors feature a substituted biphenyl core to occupy the hydrophobic regions of the ATP binding pocket. The amine group of 4-Fluoro-2'-methylbiphenyl-3-amine can be readily derivatized to introduce functionalities that form key hydrogen bond interactions with the hinge region of the kinase.
Caption: Conceptual interaction of a derivative of 4-Fluoro-2'-methylbiphenyl-3-amine with a kinase active site.
In the Development of Antiviral Agents
Fluorinated biphenyls have also been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[8] The specific stereoelectronic profile of 4-Fluoro-2'-methylbiphenyl-3-amine could be advantageous in designing novel NNRTIs with improved resistance profiles.
Potential in Materials Science
The rigid and aromatic nature of the biphenyl scaffold makes it an attractive component for organic electronic materials.
Organic Light-Emitting Diodes (OLEDs)
Derivatives of biphenylamines are often used as hole-transporting materials or as hosts for phosphorescent emitters in OLEDs. The fluorine and methyl substituents can be used to fine-tune the HOMO/LUMO energy levels and the thermal stability of the resulting materials. The amine group provides a convenient point of attachment for other functional moieties to build up more complex material architectures.
Physicochemical Properties of Analogous Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4'-Fluoro-biphenyl-2-ylamine | 200342-61-6 | C₁₂H₁₀FN | 187.21 |
| 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine[9] | 915416-45-4 | C₁₂H₈F₃N | 227.19 |
| 4'-Fluoro-2-(trifluoromethyl)biphenyl-6-amine[10] | 1214365-94-2 | C₁₃H₉F₄N | 255.21 |
Conclusion
4-Fluoro-2'-methylbiphenyl-3-amine represents a promising yet underexplored building block for the synthesis of novel compounds in medicinal chemistry and materials science. Its strategic substitution pattern offers a unique combination of steric and electronic properties that can be exploited to fine-tune the characteristics of target molecules. The synthetic accessibility via robust cross-coupling reactions further enhances its appeal. This guide serves as a foundational resource to stimulate further investigation into the chemistry and applications of this versatile molecule.
References
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2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. Available at: [Link]
-
Wang, G., et al. (2019). Synthesis and Anti-HCV Activities of 4'-Fluoro-2'-Substituted Uridine Triphosphates and Nucleotide Prodrugs: Discovery of 4'-Fluoro-2'-C-methyluridine 5'-Phosphoramidate Prodrug (AL-335) for the Treatment of Hepatitis C Infection. Journal of Medicinal Chemistry, 62(9), 4555-4570. Available at: [Link]
- CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl. Google Patents.
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Jin, X., et al. (2020). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. European Journal of Medicinal Chemistry, 207, 112735. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 168-177. Available at: [Link]
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Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7919-7921. Available at: [Link]
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Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. Available at: [Link]
-
Tlili, A. (2019). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 52(4), 935-946. Available at: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(23), 8275. Available at: [Link]
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The Chemical Synthesis Advantage: Why 4-Fluoro-2-methylphenol is a Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Maienfisch, P., & Hall, R. G. (2004). The Importance of Fluorine in the Life Science Industry. CHIMIA International Journal for Chemistry, 58(3), 93-99. Available at: [Link]
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New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals. Journal of Medicinal Chemistry, 62(13), 5891-5921. Available at: [Link]
- US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol. Google Patents.
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Introduction: The Strategic Value of Substituted Biphenyl Amines in Modern Research
An In-Depth Technical Guide to 4-Fluoro-2'-methylbiphenyl-3-amine for Research Applications
The incorporation of a fluorine atom can enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity through favorable electronic interactions, and modulate lipophilicity to improve membrane permeability.[1][2] The methyl group, often referred to as a "magic methyl" in medicinal chemistry, can also impact a molecule's conformation, solubility, and interaction with biological targets.[3][4] The specific substitution pattern of 4-Fluoro-2'-methylbiphenyl-3-amine suggests a compound designed to explore these synergistic effects in novel chemical entities.
Physicochemical and Predicted Properties
A clear understanding of a compound's physicochemical properties is fundamental to its application in research. As experimental data for 4-Fluoro-2'-methylbiphenyl-3-amine is not publicly available, the following table summarizes its predicted properties based on its chemical structure.
| Property | Value |
| CAS Number | 1159817-64-5 |
| Molecular Formula | C₁₃H₁₂FN |
| Molecular Weight | 201.24 g/mol |
| Predicted LogP | 3.5 - 4.0 |
| Predicted pKa (amine) | 3.5 - 4.5 |
| Appearance | Likely a solid at room temperature |
Proposed Synthesis Pathway
The synthesis of unsymmetrical biaryls like 4-Fluoro-2'-methylbiphenyl-3-amine is most effectively achieved through modern cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstones of contemporary organic synthesis for the formation of C-C and C-N bonds, respectively.[5][6][7] A plausible and efficient synthetic route would involve a Suzuki-Miyaura coupling to construct the biphenyl core, followed by a reaction to install the amine functionality.
A logical approach involves the coupling of a suitably substituted aryl halide with an appropriate arylboronic acid, followed by the reduction of a nitro group to the desired amine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Fluoro-2'-methyl-3-nitrobiphenyl via Suzuki-Miyaura Coupling
-
To a reaction vessel, add 1-bromo-4-fluoro-2-nitrobenzene (1.0 mmol), 2-methylphenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 mmol).[8]
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more advanced catalyst system suitable for electron-poor substrates (0.01-0.05 mol%).[9]
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the mixture by bubbling nitrogen or argon through the solution.
-
Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Fluoro-2'-methyl-3-nitrobiphenyl.[10]
Step 2: Synthesis of 4-Fluoro-2'-methylbiphenyl-3-amine via Reduction
-
Dissolve the 4-Fluoro-2'-methyl-3-nitrobiphenyl (1.0 mmol) in a suitable solvent such as ethanol, ethyl acetate, or methanol.
-
Add a reducing agent. Common choices include catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or chemical reduction with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
If using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.
-
If using a chemical reductant, neutralize the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The resulting crude 4-Fluoro-2'-methylbiphenyl-3-amine can be further purified by column chromatography or recrystallization if necessary.[11]
Sourcing and Custom Synthesis
As of early 2026, 4-Fluoro-2'-methylbiphenyl-3-amine is not listed in the catalogs of major chemical suppliers for off-the-shelf purchase. Researchers requiring this compound will likely need to pursue custom synthesis. Several contract research organizations (CROs) and specialized chemical synthesis companies offer services for producing novel or rare organic molecules. When engaging a custom synthesis provider, it is crucial to provide a detailed synthetic route or key literature precedents and to agree upon purity specifications and analytical data to be provided with the final product.
Potential Research Applications
The structural motifs within 4-Fluoro-2'-methylbiphenyl-3-amine suggest several promising avenues for research, particularly in drug discovery.
-
Oncology: Biphenyl derivatives are prevalent in anticancer drug candidates. The specific substitution pattern may confer selectivity for certain kinases or other cancer-related targets.[5]
-
Antiviral Agents: Fluorinated biphenyl-diarylpyrimidines have been investigated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[12] The scaffold of 4-Fluoro-2'-methylbiphenyl-3-amine could serve as a building block for novel antiviral compounds.
-
Neuroscience: The lipophilicity imparted by the biphenyl structure and the fluorine atom may allow for good blood-brain barrier penetration, making it a candidate for CNS-acting agents.
-
Materials Science: Substituted biphenyls can be used in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.
The combination of the electron-withdrawing fluorine and the electron-donating amine group on one ring, with the methyl-substituted second ring, creates a molecule with distinct electronic and conformational properties that can be exploited in structure-activity relationship (SAR) studies.
Safe Handling, Storage, and Disposal
Aromatic amines as a class of compounds should be handled with care due to their potential toxicity.[13][14][15] Although specific toxicity data for 4-Fluoro-2'-methylbiphenyl-3-amine is not available, the following general precautions are strongly recommended.
Personal Protective Equipment (PPE)
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: Handle in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.[16]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and incompatible materials.
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Avoid release into the environment.
Characterization and Quality Control
The identity and purity of synthesized 4-Fluoro-2'-methylbiphenyl-3-amine should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region for the protons on both phenyl rings, a singlet for the methyl group, and a broad signal for the amine protons.[17][18]
-
¹³C NMR: The carbon NMR will show the expected number of signals for the 13 unique carbon atoms in the molecule.[19][20]
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.[21]
-
-
Mass Spectrometry (MS): This will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound.
Conclusion
4-Fluoro-2'-methylbiphenyl-3-amine represents a specialized chemical entity with significant potential for research in medicinal chemistry and materials science. While not commercially available, its synthesis is achievable through established modern organic chemistry techniques such as the Suzuki-Miyaura coupling and subsequent functional group manipulations. This guide provides a foundational understanding of its predicted properties, a viable synthetic pathway, potential research applications, and crucial safety protocols. For researchers and drug development professionals, this compound offers a unique scaffold to explore the nuanced effects of fluorine and methyl substitution on molecular properties and biological activity.
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Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PubMed Central. Available from: [Link]
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A Technical Guide to the Reactivity Profile of 4-Fluoro-2'-methylbiphenyl-3-amine
This in-depth technical guide provides a comprehensive analysis of the reactivity profile of 4-Fluoro-2'-methylbiphenyl-3-amine, a versatile building block in contemporary drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and underlying principles governing its chemical behavior.
Molecular Structure and Electronic Landscape
4-Fluoro-2'-methylbiphenyl-3-amine is a multifaceted molecule characterized by three key structural features that dictate its reactivity: the aniline moiety, the fluorinated aromatic ring, and the sterically influential 2'-methyl group on the second phenyl ring. The interplay of these functionalities creates a nuanced electronic and steric environment, which can be strategically exploited in synthetic transformations.
The amino group, being an activating ortho-, para-director, significantly influences the reactivity of the fluorinated phenyl ring towards electrophilic substitution. Conversely, the fluorine atom, with its high electronegativity, exerts a strong inductive electron-withdrawing effect, which deactivates the ring towards electrophiles but can activate it for nucleophilic aromatic substitution.[1] However, through resonance, the fluorine atom can act as a pi-donor, directing electrophilic attack to the ortho and para positions.[2] The ortho-methyl group on the second phenyl ring introduces steric hindrance that can influence the conformation of the biphenyl system and the accessibility of adjacent reactive sites.[3][4]
Table 1: Key Physicochemical Properties of 4-Fluoro-2'-methylbiphenyl-3-amine and Related Structures
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Comments |
| 4-Fluoro-2'-methylbiphenyl-3-amine | C₁₃H₁₂FN | 201.24 | The subject of this guide. |
| 4-Fluoro-4'-methyl-1,1'-biphenyl | C₁₃H₁₁F | 186.22 | A structurally related biphenyl for comparison.[5] |
Reactivity at the Amino Group
The primary amino group is a key handle for a variety of chemical transformations, including N-acylation and diazotization followed by subsequent functionalization.
N-Acylation
The nucleophilic character of the amino group allows for straightforward N-acylation reactions to form the corresponding amides. This transformation is fundamental in peptide synthesis and for the introduction of various functional moieties.
-
Dissolution: Dissolve 4-Fluoro-2'-methylbiphenyl-3-amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA), to the solution.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or an activated carboxylic acid) (1.1 eq.) to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The choice of acylating agent and reaction conditions can be tailored to achieve the desired amide product. For less reactive acylating agents, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be employed.
Caption: Workflow for the N-Acylation of 4-Fluoro-2'-methylbiphenyl-3-amine.
Diazotization and Sandmeyer Reactions
Diazotization of the primary aromatic amine provides a versatile diazonium salt intermediate, which can be converted to a wide range of functionalities through Sandmeyer and related reactions.[6][7][8] This two-step sequence allows for the replacement of the amino group with halides, cyano, hydroxyl, and other groups.
-
Diazotization:
-
Suspend 4-Fluoro-2'-methylbiphenyl-3-amine (1.0 eq.) in an aqueous solution of a strong acid (e.g., HBr, 48%).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water, keeping the temperature below 5 °C.[9]
-
Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq.) in concentrated HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.[8]
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with aqueous sodium hydroxide and then with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by distillation or column chromatography.
-
Caption: Key steps in the Sandmeyer bromination of 4-Fluoro-2'-methylbiphenyl-3-amine.
Reactivity of the Aromatic Rings
The two phenyl rings of 4-Fluoro-2'-methylbiphenyl-3-amine exhibit distinct reactivity patterns due to the different substitution patterns.
Electrophilic Aromatic Substitution
The fluorinated phenyl ring bearing the amino group is activated towards electrophilic aromatic substitution. The amino group is a strong ortho-, para-director, while the fluorine atom also directs to the ortho and para positions, albeit with a deactivating inductive effect.[2] The combined directing effects will primarily favor substitution at the positions ortho and para to the amino group. Steric hindrance from the biphenyl linkage and the fluorine atom will influence the regioselectivity.
Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing fluorine atom can facilitate nucleophilic aromatic substitution (SNA) on the fluorinated ring, particularly if a strongly electron-withdrawing group is present or under forcing conditions.[1][10] The rate-determining step in SNAr is typically the initial attack of the nucleophile to form a Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate.[1]
Cross-Coupling Reactions
The C-F bond, while generally strong, can participate in certain cross-coupling reactions. More commonly, the amino group can be converted to a better leaving group (e.g., triflate via the diazonium salt) to enable a wider range of cross-coupling reactions like Suzuki[11][12] or Buchwald-Hartwig aminations.[13][14]
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14] While the primary amino group of the title compound can act as the nucleophile, the molecule can also be a substrate if the amino group is first converted to a halide or triflate.
-
Reaction Setup: To an oven-dried reaction tube, add the aryl bromide (e.g., 3-bromo-4-fluoro-2'-methylbiphenyl) (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., tBu₃P·HBF₄, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 2.0 eq.).[15]
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-110 °C) for the required time (typically 12-24 hours).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the desired coupled product.
Caption: General schematic for a Buchwald-Hartwig amination reaction.
Spectroscopic Data Profile (Predicted)
-
¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 6.8-7.5 ppm). The methyl group would appear as a singlet around 2.2-2.4 ppm. The amine protons would likely be a broad singlet around 3.5-4.5 ppm, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would display 13 distinct signals for the carbon atoms. The carbon bearing the fluorine atom would show a large coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance would be observed for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring.[17]
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching (around 1100-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 201.24.
Conclusion
4-Fluoro-2'-methylbiphenyl-3-amine possesses a rich and tunable reactivity profile. The amino group serves as a primary site for functionalization through acylation and diazotization. The substituted biphenyl framework allows for further modifications via electrophilic and nucleophilic aromatic substitution, as well as modern cross-coupling methodologies. A thorough understanding of the electronic and steric factors governing its reactivity is paramount for the strategic design of synthetic routes in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for researchers to harness the full synthetic potential of this valuable chemical entity.
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]
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Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2009). PMC. [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2019). ResearchGate. [Link]
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Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (n.d.). ResearchGate. [Link]
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Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. (n.d.). CNR-IRIS. [Link]
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What is the ortho effect observed in amines? (2020). Quora. [Link]
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2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. (2022). MDPI. [Link]
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Methodological & Application
protocol for Buchwald-Hartwig amination using 4-Fluoro-2'-methylbiphenyl-3-amine
An Application Guide to the Buchwald-Hartwig Amination of Sterically Hindered Biarylamines
Topic: Protocol for Buchwald-Hartwig Amination using 4-Fluoro-2'-methylbiphenyl-3-amine
Abstract
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This reaction is particularly vital in pharmaceutical and materials science for the synthesis of arylamines.[2] This application note provides a comprehensive, field-tested protocol for the cross-coupling of a sterically demanding substrate, 4-Fluoro-2'-methylbiphenyl-3-amine, with a representative aryl bromide. We delve into the mechanistic rationale behind the selection of catalysts, ligands, and reagents, offering a robust framework for researchers tackling similarly challenging transformations. The protocol is designed to be a self-validating system, providing researchers with the causal logic needed to adapt and troubleshoot the methodology for their specific targets.
Introduction: The Challenge of Steric Hindrance
The synthesis of triarylamines, core structures in organic electronics and complex drug molecules, frequently relies on the Buchwald-Hartwig amination.[3][4] While the reaction is broadly applicable, its efficiency can be dramatically impacted by the steric environment of the coupling partners.[5] The substrate of interest, 4-Fluoro-2'-methylbiphenyl-3-amine, presents a significant steric challenge due to the ortho-methyl group on the adjacent phenyl ring. This bulk can impede the crucial steps of the catalytic cycle, namely the coordination of the amine to the palladium center and the final reductive elimination step.
Overcoming this steric barrier necessitates a carefully optimized catalytic system. The evolution of the Buchwald-Hartwig reaction has produced several "generations" of catalysts, with modern systems employing bulky, electron-rich phosphine ligands that are exceptionally effective for coupling hindered substrates.[1][6] These advanced ligands promote the formation of highly reactive, low-coordinate palladium complexes that are essential for facilitating the reaction.[7]
Mechanistic Rationale and Component Selection
A deep understanding of the reaction mechanism is paramount for rational protocol design. The catalytic cycle, illustrated below, informs the selection of each reaction component.
The Catalytic Cycle
The generally accepted mechanism proceeds through four key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[9][10]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical and must be strong enough to perform this deprotonation without causing side reactions.[11]
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[8] For sterically hindered substrates, this step can be slow, requiring a ligand that facilitates the process.
Component Selection for a Hindered Substrate
| Component | Selection & Rationale |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)). This is a stable and common Pd(0) source, which directly enters the catalytic cycle. Alternatively, Pd(OAc)₂ can be used, as it is readily reduced in situ to Pd(0).[12] |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). This is a bulky, electron-rich dialkylbiaryl phosphine ligand from the Buchwald group.[13] Its steric bulk promotes the formation of a monoligated, highly reactive "L-Pd(0)" species, which accelerates oxidative addition.[6] The ligand's structure also facilitates the challenging reductive elimination step for hindered products.[6] |
| Base | Sodium tert-butoxide (NaOtBu) . A strong, non-nucleophilic base is required to efficiently deprotonate the palladium-amine intermediate.[14] NaOtBu is the most widely used and effective base for this purpose. Weaker bases like K₂CO₃ or K₃PO₄ are generally less effective for challenging couplings.[15] |
| Aryl Halide | Aryl Bromide (e.g., 4-Bromotoluene). Aryl bromides offer a good balance of reactivity and stability. They are generally more reactive than aryl chlorides and more cost-effective than aryl iodides.[1] |
| Solvent | Anhydrous Toluene . An aprotic, non-polar solvent is essential to prevent catalyst deactivation and unwanted side reactions. Toluene is an excellent choice, though other solvents like dioxane can also be used.[7][16] The solvent must be rigorously dried and degassed. |
Detailed Experimental Protocol
This protocol describes the coupling of 4-Fluoro-2'-methylbiphenyl-3-amine with 4-bromotoluene as a model reaction.
Safety Precaution: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood. All reagents are hazardous; consult their Safety Data Sheets (SDS) before use.
Reagents and Materials
-
4-Fluoro-2'-methylbiphenyl-3-amine
-
4-Bromotoluene
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene (from a solvent purification system or freshly distilled)
-
Ethyl acetate (EtOAc), Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried glassware, magnetic stir bars, septa, and needles for inert atmosphere techniques.
Reaction Setup and Execution
-
Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Fluoro-2'-methylbiphenyl-3-amine (1.0 equiv.), 4-bromotoluene (1.1 equiv.), XPhos (0.03 equiv., 3 mol%), and Pd₂(dba)₃ (0.01 equiv., 1 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. This cycle should be repeated three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Base Addition: Finally, add sodium tert-butoxide (1.4 equiv.) to the flask under a positive pressure of inert gas. Adding the base last prevents premature catalyst decomposition.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 12-24 hours).
Workup and Purification
-
Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude residue is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure triarylamine product.
Summary of Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Amine : Aryl Halide Ratio | 1.0 : 1.1 | A slight excess of the electrophile ensures complete consumption of the more valuable amine. |
| Pd₂(dba)₃ Loading | 1-2 mol% | Sufficient for efficient catalysis; higher loadings may be needed for very unreactive substrates. |
| Ligand Loading (XPhos) | 1.5 - 2x Pd loading | Ensures complete coordination to the palladium center and prevents catalyst decomposition. |
| Base (NaOtBu) Stoichiometry | 1.4 - 2.0 equiv. | A stoichiometric excess is required to drive the deprotonation step to completion. |
| Temperature | 100-110 °C | Provides the necessary thermal energy to overcome the activation barriers for this challenging coupling. |
| Solvent | Anhydrous Toluene | Inert, aprotic solvent that effectively solubilizes reagents and intermediates.[17] |
Conclusion
The successful Buchwald-Hartwig amination of sterically demanding substrates like 4-Fluoro-2'-methylbiphenyl-3-amine is highly dependent on the rational selection of a potent catalytic system. The use of a bulky, electron-rich dialkylbiaryl phosphine ligand such as XPhos in combination with a strong base like NaOtBu is critical for overcoming the steric barriers inherent in the substrate. The detailed protocol provided herein offers a reliable and reproducible method for synthesizing complex triarylamines, serving as a valuable tool for researchers in drug discovery and materials science.
References
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Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. National Institutes of Health. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. NROChemistry. [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. ACS Publications. [Link]
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Buchwald-Hartwig Coupling - Organic Synthesis. Organic-Synthesis.com. [Link]
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Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. ResearchGate. [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]
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Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. ACS Publications. [Link]
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Role of the base in Buchwald-Hartwig amination - PubMed. National Institutes of Health. [Link]
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Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. ACS Publications. [Link]
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The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. ResearchGate. [Link]
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Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose Research Online. [Link]
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Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. ResearchGate. [Link]
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Buchwald-Hartwig cross-coupling reaction - YouTube. YouTube. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Royal Society of Chemistry. [Link]
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Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]
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Application Notes & Protocols: Leveraging 4-Fluoro-2'-methylbiphenyl-3-amine as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility allows it to adapt to various protein binding sites. The strategic introduction of fluorine and other substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] This guide provides a detailed examination of 4-Fluoro-2'-methylbiphenyl-3-amine, a versatile pharmaceutical intermediate. We present a robust, proposed synthetic protocol, discuss its critical role in the design of targeted therapeutics, particularly kinase inhibitors, and provide detailed experimental methodologies for its synthesis and subsequent utilization.
Introduction: The Strategic Value of Substituted Biphenyl Amines
4-Fluoro-2'-methylbiphenyl-3-amine is a compound of significant interest for drug discovery professionals. Its structure combines several key features that are highly advantageous for creating targeted therapeutics:
-
Biphenyl Core: Provides a rigid yet torsionally flexible backbone, ideal for spanning binding sites and establishing critical protein-ligand interactions.[5]
-
Fluorine Substituent: The fluorine atom at the 4-position can enhance binding affinity through favorable electrostatic interactions, block metabolic attack at that position, and modulate the pKa of the adjacent amine group.[6]
-
Amino Group: The amine at the 3-position serves as a crucial synthetic handle. It is a versatile nucleophile, allowing for the facile introduction of a wide array of functional groups and the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.
-
Ortho-Methyl Group: The 2'-methyl group introduces steric hindrance, which can lock the biphenyl rings into a specific conformation (atropisomerism). This conformational constraint can lead to higher binding affinity and selectivity for the target protein.[7]
This combination of features makes 4-Fluoro-2'-methylbiphenyl-3-amine a particularly valuable building block for the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics.[8][9] The amine can be functionalized to interact with the hinge region of the kinase ATP-binding site, while the substituted biphenyl core can occupy adjacent hydrophobic pockets.
Proposed Synthesis of 4-Fluoro-2'-methylbiphenyl-3-amine
While this specific molecule is not extensively documented in readily available literature, a reliable two-step synthetic route can be confidently proposed based on well-established chemical transformations: a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitro group.[1][6][10]
Workflow Overview
Caption: Proposed two-step synthesis pathway.
Step 1: Suzuki-Miyaura Cross-Coupling
The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura coupling, which efficiently forms the C-C bond between the two aromatic rings.[1][7]
Reaction: 1-Bromo-4-fluoro-2-nitrobenzene + 2-Methylphenylboronic Acid → 4-Fluoro-2'-methyl-3-nitrobiphenyl
Causality Behind Experimental Choices:
-
Reactants: 1-Bromo-4-fluoro-2-nitrobenzene is chosen as the electrophilic partner due to the high reactivity of aryl bromides in Suzuki couplings.[6] The nitro group is a strong electron-withdrawing group, which can facilitate the oxidative addition step. 2-Methylphenylboronic acid is the corresponding nucleophilic partner.
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. The bulky, electron-rich phosphine ligands stabilize the Pd(0) center and facilitate the catalytic cycle.[1]
-
Base: A base is essential to activate the boronic acid for transmetalation. An aqueous solution of a carbonate (Na₂CO₃, K₂CO₃) or phosphate (K₃PO₄) is typically effective and offers a good balance of reactivity and functional group tolerance.[7]
-
Solvent: A two-phase solvent system, such as toluene/ethanol/water or dioxane/water, is often used to dissolve both the organic reactants and the inorganic base.[11]
Protocol: Synthesis of 4-Fluoro-2'-methyl-3-nitrobiphenyl
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent & Base Addition: Add a degassed solvent mixture, such as toluene (5 mL per mmol of aryl bromide) and ethanol (2 mL per mmol). Add an aqueous solution of Na₂CO₃ (2.0 M, 2.5 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-fluoro-2'-methyl-3-nitrobiphenyl.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 1-Bromo-4-fluoro-2-nitrobenzene | Good reactivity in Suzuki coupling. |
| Boronic Acid | 2-Methylphenylboronic acid | Introduces the ortho-methyl group. |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Reliable, commercially available catalyst. |
| Base | 2M aq. Na₂CO₃ or K₂CO₃ | Effective, inexpensive, and mild. |
| Solvent | Toluene/Ethanol/H₂O | Good for dissolving all components. |
| Temperature | 80-100 °C (Reflux) | Provides sufficient energy for reaction. |
Step 2: Reduction of the Nitro Group
The final step is the selective reduction of the nitro group to the target primary amine. Catalytic hydrogenation is a clean and efficient method.
Reaction: 4-Fluoro-2'-methyl-3-nitrobiphenyl → 4-Fluoro-2'-methylbiphenyl-3-amine
Causality Behind Experimental Choices:
-
Reducing Agent: Catalytic hydrogenation using H₂ gas over a metal catalyst (e.g., Palladium on Carbon, PtO₂) is a classic and highly effective method for nitro group reduction.[1] It is often high-yielding and produces water as the only byproduct. Alternative methods, such as using tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid, are also effective but may require more extensive purification. A modern, metal-free alternative involves using tetrahydroxydiboron (B₂(OH)₄) in water.[12]
-
Solvent: Solvents like ethanol, methanol, or ethyl acetate are excellent choices for catalytic hydrogenation as they readily dissolve the substrate and do not interfere with the reaction.
-
Pressure: While the reaction can often proceed at atmospheric pressure, using a slightly elevated pressure of H₂ (e.g., 50 psi) in a Parr shaker can significantly accelerate the reaction rate.
Protocol: Synthesis of 4-Fluoro-2'-methylbiphenyl-3-amine
-
Setup: In a hydrogenation vessel (e.g., a Parr bottle), dissolve the 4-fluoro-2'-methyl-3-nitrobiphenyl (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate) to the solution.
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and begin vigorous shaking at room temperature.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. TLC or LC-MS can also be used to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas like nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.
Application in Kinase Inhibitor Design
The structure of 4-Fluoro-2'-methylbiphenyl-3-amine is an excellent starting point for creating Type I kinase inhibitors, which bind to the active (ATP-binding) conformation of the enzyme.
Caption: Conceptual binding model in a kinase active site.
The primary amine can be acylated, sulfonylated, or used in reductive amination to build structures that form critical hydrogen bonds with the kinase "hinge region," mimicking the adenine moiety of ATP. The 2'-methyl and 4-fluoro substituted biphenyl core can then be tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.
Safety & Handling
As a senior scientist, ensuring laboratory safety is paramount. While specific toxicological data for 4-Fluoro-2'-methylbiphenyl-3-amine is not available, a risk assessment based on structurally similar compounds is necessary.
-
Potential Hazards:
-
Aromatic Amines: Often toxic and may be skin/eye irritants. Some aminobiphenyls are suspected carcinogens.
-
Nitroaromatics (Intermediate): Can be toxic and are often readily absorbed through the skin.
-
Organofluorine Compounds: While generally stable, pyrolysis can release toxic gases (e.g., HF).
-
Reagents: Handle palladium catalysts, boronic acids, and reducing agents (especially flammable H₂ gas) according to their specific Safety Data Sheets (SDS).
-
-
Mandatory Precautions:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are a common choice).
-
Catalyst Handling: Palladium on carbon (Pd/C) can be pyrophoric, especially after use. Do not allow the catalyst to dry in the air. Quench the filter cake with water immediately after filtration.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Characterization
The identity and purity of the synthesized intermediate must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show characteristic aromatic proton signals, a singlet for the methyl group, and a broad singlet for the amine protons (which may exchange with D₂O). The fluorine atom will cause splitting (coupling) of adjacent aromatic protons.
-
¹³C NMR: Will confirm the number of unique carbon environments. The carbon attached to the fluorine will show a large C-F coupling constant.
-
¹⁹F NMR: Will show a single resonance, confirming the presence of the fluorine atom.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expect to see characteristic N-H stretches for the amine (around 3300-3500 cm⁻¹).
Conclusion
4-Fluoro-2'-methylbiphenyl-3-amine represents a high-value intermediate for pharmaceutical research and development. Its carefully arranged functional groups provide a powerful platform for generating novel, potent, and selective drug candidates. By following the robust synthetic and safety protocols outlined in this guide, researchers can effectively produce and utilize this compound to accelerate their drug discovery programs, particularly in the competitive field of kinase inhibitor development.
References
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Chen, D., Zhou, Y., Zhou, H., Liu, S., Liu, Q., Zhang, K., & Uozumi, Y. (2018). Metal-free Reduction of Nitro Aromatics to Amines with B2(OH)4/H2O. Synthesis, 50(09), 1765-1768. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Hu, J., Soloshonok, V. A., & Han, J. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. [Link]
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Ito, K., Yoshino, H., & Nagata, H. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858. [Link]
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Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
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Wilson, J. R., et al. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & Medicinal Chemistry Letters, 17(8), 2305-2309. [Link]
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Yin, L., et al. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
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Application Notes and Protocols: Diazotization of 4-Fluoro-2'-methylbiphenyl-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed protocol for the diazotization of 4-Fluoro-2'-methylbiphenyl-3-amine, a critical transformation for the synthesis of various pharmaceutical intermediates and functionalized organic molecules. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, safety considerations, and experimental nuances essential for the successful and safe execution of this procedure. The protocols described herein are designed to be self-validating, incorporating in-process checks and emphasizing the causality behind each experimental choice.
Introduction: The Synthetic Versatility of Aryl Diazonium Salts
The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic organic chemistry.[1] The resulting diazonium group (-N₂⁺) is an exceptional leaving group, readily displaced by a wide array of nucleophiles to introduce functionalities that are often difficult to install through direct aromatic substitution.[2][3] This versatility makes aryl diazonium salts invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4]
The substrate of interest, 4-Fluoro-2'-methylbiphenyl-3-amine, presents a unique combination of structural features. The fluorine atom, an electron-withdrawing group, can influence the stability and reactivity of the corresponding diazonium salt.[5][6] The biphenyl scaffold is a common motif in medicinal chemistry, and the ability to functionalize this core structure via diazotization opens avenues for the development of novel therapeutic agents.
This guide will provide a robust protocol for the in situ generation of the diazonium salt of 4-Fluoro-2'-methylbiphenyl-3-amine, emphasizing safety and reproducibility.
Reaction Mechanism and Key Considerations
The diazotization reaction proceeds through the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1][7] The reaction is highly exothermic and the resulting diazonium salts are often thermally unstable, necessitating strict temperature control.[8][9]
The mechanism can be summarized as follows:
-
Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺).[10]
-
N-Nitrosation: The lone pair of the primary amine attacks the nitrosonium ion to form an N-nitrosamine.
-
Tautomerization and Dehydration: A series of proton transfers and tautomerization steps, followed by the elimination of a water molecule, leads to the formation of the resonance-stabilized aryl diazonium ion.[7][11]
Critical Parameters for Success:
-
Temperature: Maintaining a low temperature, typically between 0 and 5 °C, is paramount.[12][13] At higher temperatures, the diazonium salt can decompose, leading to the evolution of nitrogen gas and the formation of undesired byproducts, and in some cases, a risk of explosion.[8][14]
-
Stoichiometry: The use of a stoichiometric amount of sodium nitrite is crucial.[8][9] An excess of nitrous acid can lead to side reactions, while an insufficient amount will result in incomplete conversion of the starting amine.
-
Acidity: A sufficient excess of acid is required to ensure the formation of the nitrosonium ion and to prevent the coupling of the diazonium salt with the unreacted starting amine.[15]
Safety Precautions: Handling Diazonium Salts
Aryl diazonium salts, particularly in the solid state, are notoriously unstable and can be explosive.[8][16] They are sensitive to heat, friction, and shock.[9] Therefore, the following safety protocols are non-negotiable:
-
In Situ Generation and Use: Diazonium salts should be prepared and used immediately in solution without isolation.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[18]
-
Temperature Monitoring: Continuously monitor the reaction temperature and ensure it remains within the specified range.
-
Ventilation: Perform the reaction in a well-ventilated fume hood.[18]
-
Quenching: Any unreacted diazonium salt at the end of the reaction should be quenched. A common method is the addition of a solution of sulfamic acid or urea, which reacts with excess nitrous acid.
-
Scale: It is recommended to perform initial reactions on a small scale to assess the reactivity and safety profile of the specific diazonium salt.[14]
Detailed Experimental Protocol
This protocol outlines the in situ preparation of the diazonium salt of 4-Fluoro-2'-methylbiphenyl-3-amine for subsequent synthetic transformations.
Materials and Reagents:
| Reagent | Grade | Supplier Recommendation |
| 4-Fluoro-2'-methylbiphenyl-3-amine | ≥98% Purity | e.g., Sigma-Aldrich, TCI |
| Hydrochloric Acid (HCl), concentrated | Reagent Grade, 37% | e.g., Fisher Scientific |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | e.g., MilliporeSigma |
| Deionized Water | High Purity | In-house or purchased |
| Starch-Iodide Paper | e.g., Whatman | |
| Sulfamic Acid | Reagent Grade | e.g., Alfa Aesar |
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
Step-by-Step Procedure:
-
Preparation of the Amine Salt Solution:
-
In a three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add 4-Fluoro-2'-methylbiphenyl-3-amine (1.0 eq).
-
Add a mixture of deionized water and concentrated hydrochloric acid (e.g., a 1:1 v/v ratio, ensuring a significant molar excess of HCl, typically 2.5-3.0 eq relative to the amine).
-
Stir the mixture until the amine has completely dissolved to form the hydrochloride salt. Gentle warming may be necessary, but the solution must be cooled back to room temperature before proceeding.
-
-
Cooling:
-
Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring. It is critical to maintain this temperature throughout the addition of the sodium nitrite solution.[12]
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq) in a minimal amount of cold deionized water.
-
-
Diazotization:
-
Transfer the sodium nitrite solution to a dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the temperature does not rise above 5 °C. The addition should be slow and controlled.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes to ensure complete diazotization.
-
-
Monitoring for Completion:
-
Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (the paper turns blue-black) indicates that the diazotization is complete.[13]
-
If the test is negative, add a small amount of the sodium nitrite solution until a positive test is observed and persists for at least 5 minutes.
-
-
Quenching Excess Nitrous Acid (Optional but Recommended):
-
To remove any excess nitrous acid, add a small amount of a saturated aqueous solution of sulfamic acid or urea dropwise until the starch-iodide test is negative. This step is crucial if the subsequent reaction is sensitive to nitrous acid.
-
-
Immediate Use:
Visualized Workflow
Caption: A flowchart illustrating the key steps in the diazotization of 4-Fluoro-2'-methylbiphenyl-3-amine.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark/oily | Decomposition of the diazonium salt due to elevated temperature. | Ensure the temperature is strictly maintained between 0-5 °C. Improve the efficiency of the cooling bath. |
| Incomplete diazotization | Insufficient sodium nitrite or acid. | Add more sodium nitrite solution dropwise until a positive starch-iodide test is achieved. Ensure an adequate excess of acid was used initially. |
| Low yield in subsequent reaction | Premature decomposition of the diazonium salt. Incomplete diazotization. Side reactions. | Verify temperature control throughout the process. Confirm complete diazotization before proceeding. Ensure the starting amine is of high purity. Consider the impact of substituents on diazonium salt stability. |
Conclusion
The diazotization of 4-Fluoro-2'-methylbiphenyl-3-amine is a powerful synthetic tool, but one that demands respect for its inherent chemical reactivity and potential hazards. By adhering to the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and safely generate the corresponding diazonium salt for a wide range of synthetic applications. The key to success lies in meticulous temperature control, stoichiometric precision, and an unwavering commitment to safety.
References
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Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1336-1341. [Link]
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ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
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Firth, J. D., & Fairlamb, I. J. S. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7139-7142. [Link]
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Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
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ACS Publications. (2025). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. Retrieved from [Link]
-
Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
ACS Publications. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Retrieved from [Link]
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YouTube. (2020, January 21). diazonium ion formation mechanism. Retrieved from [Link]
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Filo. (n.d.). Stability Order of Diazonium Salts. Retrieved from [Link]
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ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]
-
European Patent Office. (n.d.). Continuous preparation of aromatic diazonium fluoride salts. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3380988A - Diazonium salts and process for their preparation.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Unknown. (2020, March 29). Diazonium Salts.
-
University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Sodium nitrite. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- Unknown. (n.d.).
-
Pharm D Guru. (n.d.). Sandmeyer's Reaction. Retrieved from [Link]
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Filo. (n.d.). The correct stability order of the following diazonium salt is.... Retrieved from [Link]
- Unknown. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
-
BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 9 - Arenediazonium Salts. Retrieved from [Link]
-
PMC. (2024, December 12). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Organic Syntheses. (2022). Org. Synth. 2022, 99, 234-250. Retrieved from [Link]
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Application Notes and Protocols for the Reductive Amination of 4-Fluoro-2'-methylbiphenyl-3-amine
Introduction: The Strategic Importance of Reductive Amination in Modern Drug Discovery
Reductive amination stands as a cornerstone transformation in contemporary organic synthesis, prized for its reliability and efficiency in forging carbon-nitrogen bonds.[1][2] This powerful reaction is particularly indispensable in the pharmaceutical industry, where it is estimated that at least a quarter of all C–N bond-forming reactions rely on this methodology.[3][4][5][6] Its value lies in the direct, one-pot conversion of a carbonyl compound and an amine into a more complex amine, thereby streamlining synthetic routes and enhancing atom economy.[2][7]
The substrate of focus, 4-Fluoro-2'-methylbiphenyl-3-amine, is a structurally significant scaffold. The biphenyl moiety is a prevalent feature in many biologically active molecules, and the specific substitution pattern of this amine offers a versatile entry point for the synthesis of novel pharmaceutical candidates. The strategic introduction of alkyl or more complex side chains via reductive amination can profoundly influence the pharmacological profile of the resulting compounds, impacting factors such as potency, selectivity, and metabolic stability.
This document provides detailed application notes and step-by-step protocols for two robust reductive amination techniques applied to 4-Fluoro-2'-methylbiphenyl-3-amine, employing sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride as reducing agents. The causality behind experimental choices is elucidated to empower researchers in adapting these methods to their specific synthetic challenges.
Mechanism of Reductive Amination: A Two-Step, One-Pot Process
Reductive amination elegantly combines two fundamental organic reactions: the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its immediate reduction to the corresponding amine.[2][8][9] The process is typically conducted in a single reaction vessel, which simplifies the procedure and minimizes losses.[2][7]
The initial step involves the nucleophilic attack of the amine on the carbonyl carbon, leading to a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). The subsequent reduction of the C=N double bond by a selective reducing agent furnishes the final amine product.[9][10]
Method 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃), commonly known as STAB, is a highly effective and selective reducing agent for reductive aminations.[1][11][12] Its mild nature and tolerance for a wide range of functional groups make it a preferred choice in many synthetic applications.[12][13] A key advantage of STAB is its ability to selectively reduce the iminium ion in the presence of the starting aldehyde or ketone, minimizing the formation of alcohol byproducts.[13] This selectivity is attributed to the steric bulk and electron-withdrawing nature of the acetoxy groups, which temper its reducing power.[12]
Protocol 1: Synthesis of N-alkylated-4-Fluoro-2'-methylbiphenyl-3-amine using STAB
This protocol details the reaction of 4-Fluoro-2'-methylbiphenyl-3-amine with a generic aldehyde (R-CHO).
Materials:
-
4-Fluoro-2'-methylbiphenyl-3-amine
-
Aldehyde (R-CHO)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-Fluoro-2'-methylbiphenyl-3-amine (1.0 eq).
-
Solvent Addition: Dissolve the amine in an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Aldehyde Addition: Add the aldehyde (1.1 - 1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine.
-
Addition of STAB: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Method 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another widely used reducing agent for reductive aminations.[8][14] It is particularly effective under mildly acidic conditions (pH 4-6), where the rate of iminium ion reduction is significantly faster than the reduction of the carbonyl starting material.[1][8] However, it is important to note that sodium cyanoborohydride is toxic and can release hydrogen cyanide gas under strongly acidic conditions, necessitating careful handling and disposal.[1][14]
Protocol 2: Synthesis of N-alkylated-4-Fluoro-2'-methylbiphenyl-3-amine using NaBH₃CN
This protocol outlines the reaction of 4-Fluoro-2'-methylbiphenyl-3-amine with a generic ketone (R₂C=O).
Materials:
-
4-Fluoro-2'-methylbiphenyl-3-amine
-
Ketone (R₂C=O)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Fluoro-2'-methylbiphenyl-3-amine (1.0 eq) and the ketone (1.2 - 1.5 eq) in methanol.
-
pH Adjustment: Add glacial acetic acid dropwise to the mixture to adjust the pH to approximately 5-6. This can be monitored using pH paper.
-
Addition of NaBH₃CN: Add sodium cyanoborohydride (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases and the pH is neutral or slightly basic.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate or DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated amine.
Data Presentation: Comparison of Reductive Amination Protocols
| Parameter | Protocol 1: STAB | Protocol 2: NaBH₃CN |
| Reducing Agent | Sodium triacetoxyborohydride | Sodium cyanoborohydride |
| Typical Substrate | Aldehydes and ketones | Aldehydes and ketones |
| Solvent | Aprotic (DCE, DCM) | Protic (MeOH) |
| Catalyst/Additive | Often not required | Acetic acid (to maintain pH 5-6) |
| Reaction Time | 2 - 12 hours | 4 - 24 hours |
| Safety Profile | Safer, non-toxic byproducts | Toxic, potential for HCN release |
| Work-up | Aqueous bicarbonate quench | Aqueous bicarbonate quench |
Experimental Workflow Visualization
Conclusion and Further Considerations
The choice between STAB and sodium cyanoborohydride for the reductive amination of 4-Fluoro-2'-methylbiphenyl-3-amine will depend on several factors, including the nature of the carbonyl partner, functional group tolerance, and safety considerations. The STAB method is generally milder and safer, making it a good first choice for many applications.[13][15] The sodium cyanoborohydride method, while also effective, requires more careful control of pH and handling due to its toxicity.[14]
For both protocols, the reaction conditions provided are a general starting point and may require optimization for specific substrates to achieve maximum yield and purity. It is always recommended to perform small-scale test reactions to determine the optimal conditions before scaling up.
References
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
- Myers, A. Myers Chem 115.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Chemistry Steps. Reductive Amination. [Link]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
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Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
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Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Data. Sodium Cyanoborohydride. [Link]
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Quora. (2019, June 2). What happens to sodium cyanoborohydride after it reacts in a reductive amination?[Link]
-
Wikipedia. Sodium cyanoborohydride. [Link]
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Wikipedia. Reductive amination. [Link]
-
Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
-
ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
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Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
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Introduction: The Significance and Hazards of Fluorinated Biphenyl Amines
An in-depth guide to the safe handling and storage of fluorinated biphenyl amines, designed for researchers, scientists, and drug development professionals. This document provides comprehensive protocols and the scientific rationale behind them to ensure laboratory safety and material integrity.
Fluorinated biphenyl amines are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science.[1] Their unique structure, combining a biphenyl scaffold with fluorine atoms and an amine group, imparts desirable physicochemical properties. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making these compounds valuable scaffolds in the development of novel therapeutics, including potent anti-HIV agents.[2][3] The biphenyl moiety itself is a common feature in various pharmaceuticals and advanced materials.[4][5]
However, the same properties that make these molecules advantageous also necessitate stringent safety protocols. Aromatic amines as a class are known for their potential toxicity, with many being recognized as suspected or confirmed carcinogens.[6][7][8] The addition of fluorine can alter a compound's reactivity and toxicological profile.[3][9] Therefore, a thorough understanding and implementation of proper handling and storage procedures are not merely best practices but essential prerequisites for ensuring the safety of laboratory personnel and the integrity of research.
This guide provides a comprehensive framework for the safe management of fluorinated biphenyl amines, grounded in the principles of risk assessment, hazard mitigation, and emergency preparedness.
Hazard Identification and Risk Assessment
Before any laboratory work commences, a thorough risk assessment is mandatory. This begins with understanding the specific hazards associated with the compounds being handled.
Toxicological Profile
The primary health risks associated with fluorinated biphenyl amines stem from their potential toxicity, which is characteristic of many aromatic amines.
-
Carcinogenicity: Many aromatic amines are suspected or confirmed human carcinogens.[7] For example, 4-Aminobiphenyl is classified as a known human carcinogen that may specifically target the bladder.[10] While fluorination can alter biological activity, it is prudent to handle all novel fluorinated biphenyl amines as potential carcinogens until proven otherwise.[7]
-
Acute Toxicity: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7][11] The Safety Data Sheet (SDS) for specific analogues like 2-Aminobiphenyl and 3-Aminobiphenyl lists them as harmful if swallowed.[6][11]
-
Organ-Specific Effects: Beyond carcinogenicity, exposure may lead to organ-specific damage.[9]
-
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[12] Many aromatic amines are readily absorbed through the skin, making dermal exposure a significant risk.[7][13][8]
Physicochemical Hazards
-
Combustibility: Biphenyl amines are combustible and will burn if ignited, potentially giving off toxic fumes such as nitrogen oxides and carbon oxides in a fire.[6][13]
-
Reactivity and Incompatibility: These compounds can react violently with strong oxidizing agents (peroxides, nitrates) and strong acids.[8] Contact with such materials must be strictly avoided.
Regulatory Compliance
All handling and storage protocols must comply with national and international safety regulations. In the United States, the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard (HCS) mandates that all hazardous chemicals are properly classified, labeled, and accompanied by a Safety Data Sheet (SDS).[14][15] Researchers must review the SDS for each specific compound before use.[15][16]
Personal Protective Equipment (PPE): A System of Defense
While engineering controls like fume hoods are the primary means of exposure prevention, appropriate PPE is a critical final line of defense. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
PPE Selection Guide
The following table summarizes the recommended PPE for handling fluorinated biphenyl amines.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[17][18] | To protect eyes from dust particles and splashes, which can cause serious irritation or injury.[12][17] |
| Hand Protection | Chemical-resistant gloves such as nitrile or butyl rubber.[19][20] For extended contact or handling larger quantities, consider double-gloving.[17] | To prevent skin contact and absorption.[7][13] Always inspect gloves for tears or degradation before use and consult manufacturer compatibility charts.[17][21] |
| Body Protection | A buttoned, long-sleeved lab coat.[17] For larger-scale operations, chemical-resistant aprons or disposable coveralls may be necessary.[20][21] | To protect skin and clothing from contamination.[17] Work clothes should be laundered separately from personal clothing.[6] |
| Respiratory Protection | Work should be conducted in a chemical fume hood to minimize inhalation risk.[17] If dust formation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 for particulates, or a half/full-face respirator with organic vapor/acid gas cartridges) is required.[17][19][20][21] | To prevent inhalation of airborne powders or aerosols, which is a primary route of exposure. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for handling fluorinated biphenyl amines.
Safe Handling Protocols
Adherence to standardized handling protocols is essential to minimize exposure and prevent accidents.
Engineering Controls
All procedures involving fluorinated biphenyl amines, especially the handling of powders, should be performed within a certified chemical fume hood or other ventilated enclosure.[16][17][22] This is the most critical engineering control for preventing inhalation exposure. Eyewash stations and safety showers must be readily accessible in the immediate work area.[16][18][23]
Step-by-Step General Handling Protocol
-
Preparation:
-
Weighing and Transferring Solids:
-
Perform all manipulations in a fume hood to contain airborne particles.[17]
-
Use techniques that minimize dust generation, such as careful scooping with a spatula rather than pouring.[6]
-
Weigh the compound on weighing paper or in a tared container.
-
Close the primary container immediately after dispensing.[6]
-
-
Handling Solutions:
-
When dissolving solids, add the solvent to the solid slowly to avoid splashing.
-
Use a funnel when transferring solutions between containers.
-
Keep all containers capped or covered when not in immediate use.[6]
-
-
Post-Handling and Decontamination:
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent and then soap and water.
-
Dispose of all contaminated disposable materials (gloves, weighing paper) as hazardous waste.[25]
-
Remove PPE carefully to avoid cross-contamination. Gloves should be removed last.[20]
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6][7]
-
General Handling Workflow Diagram
Caption: Decision tree for responding to spills or exposures involving fluorinated biphenyl amines.
Conclusion
Fluorinated biphenyl amines are powerful tools in chemical research and drug development, but they demand a high level of respect and caution. By integrating the principles and protocols outlined in this guide—from thorough risk assessment and diligent use of PPE to meticulous handling and storage practices—researchers can mitigate the inherent risks. A proactive safety culture, where every individual understands the hazards and is empowered to follow safe procedures, is the ultimate foundation for conducting innovative and safe science.
References
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]
-
Chemical Storage Compliance: Safe Practices for Hazardous Materials. (n.d.). Aatmunn. Retrieved from [Link]
-
Hazardous Storage Guidelines: Safe & Compliant Practices. (n.d.). Hazchem Safety. Retrieved from [Link]
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Hazardous materials storage - regulations, best practices. (2024, April 4). Knowledge Base Inpart. Retrieved from [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). EHS.com. Retrieved from [Link]
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Guidelines for the Safe Handling of Hazardous Chemicals. (2025, September 17). H.M. Royal, Inc. Retrieved from [Link]
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4-Aminobiphenyl Safety Data Sheet. (2014, September 13). Chem Service. Retrieved from [Link]
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Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4135. Retrieved from [Link]
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4-AMINOBIPHENYL ICSC 0759. (n.d.). Inchem.org. Retrieved from [Link]
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Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025, August 6). ResearchGate. Retrieved from [Link]
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Fluorine Gas Safety Guideline. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]
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2-Aminobiphenyl Safety Data Sheet. (2012, April 9). Thermo Fisher Scientific. Retrieved from [Link]
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MacDonald, J. S., et al. (1991). The toxicity of a fluorinated-biphenyl HMG-CoA reductase inhibitor in beagle dogs. Toxicology and Applied Pharmacology, 107(1), 1-12. Retrieved from [Link]
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Emergency response / spill control. (n.d.). Health and Safety Executive. Retrieved from [Link]
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Aromatic Amines Hazcard Overview. (n.d.). Scribd. Retrieved from [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). Royal Society of Chemistry. Retrieved from [Link]
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Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved from [Link]
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Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. (2025, September 4). RSG Safety. Retrieved from [Link]
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Emergency and Spill Response Procedures. (n.d.). Auburn University Risk Management & Safety. Retrieved from [Link]
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Chemical Spills. (n.d.). Florida State University Emergency Management. Retrieved from [Link]
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4-Aminodiphenyl Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]
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Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona Research Laboratory & Safety Services. Retrieved from [Link]
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Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023, August 5). National Center for Biotechnology Information. Retrieved from [Link]
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PPE for SF₆ Gas By-Products | Safety Guide for Technicians. (2025, September 9). DILO. Retrieved from [Link]
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Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. (2021, November 2). Beilstein Journals. Retrieved from [Link]
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2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of 1,2-Fluoroamines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Chemical Compatibility Chart. (n.d.). Versa-Matic. Retrieved from [Link]
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Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. (n.d.). ResearchGate. Retrieved from [Link]
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Chemical Compatibility Chart. (n.d.). Cole-Parmer. Retrieved from [Link]
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Biphenyl Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]
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Human Health Effects of Biphenyl: Key Findings and Scientific Issues. (2015, November 3). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: Strategic Functionalization of the Amine Group in 4-Fluoro-2'-methylbiphenyl-3-amine
Introduction: The 4-fluoro-2'-methylbiphenyl-3-amine scaffold represents a privileged structural motif in modern medicinal chemistry. The strategic incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2][3] The biphenyl framework provides a rigid yet versatile backbone for exploring structure-activity relationships (SAR). The primary aromatic amine at the 3-position is a critical handle for chemical modification, allowing for the introduction of diverse functional groups to modulate the pharmacological profile of the molecule.
This guide provides an in-depth exploration of key synthetic strategies for the functionalization of the amine group on this scaffold. We will move beyond simple procedural lists to explain the underlying principles, rationale for reagent selection, and troubleshooting insights, ensuring that researchers can confidently and successfully derivatize this important building block. The protocols detailed herein are designed to be robust and adaptable for applications in drug discovery and process development.
Section 1: Acylation for Amide Synthesis
The conversion of the primary amine to an amide is one of the most fundamental and widely utilized transformations in drug development. Amides are generally stable, can participate in crucial hydrogen bonding interactions with biological targets, and offer a straightforward method to introduce a vast array of substituents via corresponding acyl chlorides or carboxylic acids.
Principle and Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). In the presence of a non-nucleophilic base, the protonated amine intermediate is neutralized, and the leaving group is expelled to form the stable amide bond. The choice of base is critical to scavenge the HCl byproduct without competing in the reaction.
Experimental Protocol: Synthesis of N-(4-Fluoro-2'-methyl-[1,1'-biphenyl]-3-yl)acetamide
This protocol details a representative acylation using acetyl chloride.
Materials and Reagents:
-
4-Fluoro-2'-methylbiphenyl-3-amine
-
Acetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 4-Fluoro-2'-methylbiphenyl-3-amine (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the flask to 0 °C using an ice bath. The base acts as an acid scavenger for the HCl generated during the reaction.[4]
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure amide.[5]
Data Summary & Troubleshooting
| Parameter | Condition/Reagent | Rationale & Notes |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants; inert. Other aprotic solvents like THF or Ethyl Acetate can be used. |
| Base | Triethylamine (TEA) | Scavenges HCl byproduct. Sterically hindered bases like DIPEA can be used to minimize side reactions. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity of the reaction with the acyl chloride. |
| Stoichiometry | Amine:Acyl Chloride:Base (1:1.1:1.2) | A slight excess of the acylating agent and base ensures complete conversion of the starting amine. |
| Troubleshooting | Incomplete reaction: Ensure reagents are pure and anhydrous. Low Yield: Check for amine solubility; optimize base and temperature. |
Workflow Diagram
Caption: Workflow for the acylation of 4-Fluoro-2'-methylbiphenyl-3-amine.
Section 2: Sulfonylation for Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous antibacterial, diuretic, and hypoglycemic drugs. Its synthesis from an amine provides a metabolically robust linker that can also act as a hydrogen bond donor and acceptor.
Principle and Mechanistic Insight
Similar to acylation, sulfonylation proceeds via nucleophilic attack of the amine on the highly electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically performed in the presence of a base, such as pyridine, which can act as both a solvent and an acid scavenger. In some cases, pyridine may also act as a nucleophilic catalyst.
Experimental Protocol: Synthesis of N-(4-Fluoro-2'-methyl-[1,1'-biphenyl]-3-yl)-4-methylbenzenesulfonamide
This protocol uses p-toluenesulfonyl chloride (TsCl) as a representative sulfonylating agent.
Materials and Reagents:
-
4-Fluoro-2'-methylbiphenyl-3-amine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 4-Fluoro-2'-methylbiphenyl-3-amine (1.0 eq.) in a mixture of anhydrous DCM and anhydrous pyridine (e.g., 3:1 v/v).
-
Reagent Addition: Cool the solution to 0 °C. Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Progression: Allow the mixture to stir at room temperature overnight (12-18 hours). The reaction progress can be monitored by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer extensively with 1 M HCl to remove pyridine. Repeat this wash several times until the aqueous layer is acidic.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter and concentrate the solution under reduced pressure. The crude solid is then purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure sulfonamide.[6]
Data Summary & Troubleshooting
| Parameter | Condition/Reagent | Rationale & Notes |
| Solvent/Base | Pyridine/DCM | Pyridine serves as both a base and a catalyst. DCM is used to aid solubility. |
| Temperature | 0 °C to Room Temperature | Controls the initial reaction rate and prevents potential side reactions. |
| Stoichiometry | Amine:TsCl (1:1.1) | A small excess of the sulfonyl chloride drives the reaction to completion. |
| Troubleshooting | Di-sulfonylation: Use of a slight excess of amine or slow addition of TsCl can minimize this. Low Yield: Ensure complete removal of pyridine during work-up, as it can interfere with crystallization/purification. |
Reaction Mechanism
Caption: Simplified mechanism for sulfonamide formation.
Section 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction that enables the formation of arylamines from aryl halides or triflates.[7][8] This transformation is invaluable for synthesizing complex molecular architectures that are otherwise difficult to access, allowing for the direct coupling of the amine scaffold with a diverse range of (hetero)aromatic systems.
Principle and Mechanistic Insight
The reaction is catalyzed by a palladium complex and involves a catalytic cycle.[9] Key steps include:
-
Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated, regenerating the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.[10]
Experimental Protocol: Coupling with 4-Bromotoluene
Materials and Reagents:
-
4-Fluoro-2'-methylbiphenyl-3-amine
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane, anhydrous and degassed
-
Celite
-
Standard Schlenk line or glovebox equipment
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a strong flow of inert gas, add NaOtBu (1.4 eq.) to an oven-dried Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add the aryl halide (4-bromotoluene, 1.0 eq.), 4-Fluoro-2'-methylbiphenyl-3-amine (1.2 eq.), the palladium precursor (Pd₂(dba)₃, 1-2 mol%), and the ligand (XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene. The reaction concentration is typically 0.1-0.5 M.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reaction times can vary from 4 to 24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with a solvent like ethyl acetate or DCM.
-
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional solvent.[11]
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the desired N-arylated product.
Data Summary & Troubleshooting
| Parameter | Condition/Reagent | Rationale & Notes |
| Catalyst System | Pd₂(dba)₃ / XPhos | A common and effective Pd(0) source with a bulky, electron-rich ligand suitable for C-N coupling.[9] |
| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base required for the deprotonation step. Weaker bases may be used for sensitive substrates. |
| Solvent | Toluene, degassed | High-boiling, non-polar solvent. Must be degassed to prevent oxidation of the Pd(0) catalyst. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for maintaining the active Pd(0) catalytic species.[8] |
| Troubleshooting | No reaction: Ensure inert atmosphere and anhydrous/degassed solvent. Screen different ligands/bases. Dehalogenation of aryl halide: This side reaction can occur. Lowering temperature or changing the ligand may help. |
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Section 4: Diazotization for Further Transformations
Diazotization converts the primary aromatic amine into a diazonium salt, an exceptionally versatile intermediate. The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles in Sandmeyer, Schiemann, or related reactions, allowing access to phenols, halides, and cyanides, among others.
Principle and Mechanistic Insight
The reaction involves treating the primary amine with a source of nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl at low temperatures (0-5 °C). The resulting diazonium salt is often unstable and is used immediately in the subsequent step.
WARNING: Solid diazonium salts can be explosive and should be handled with extreme caution.[12] They are almost always generated and used in solution without isolation.
Experimental Protocol: Diazotization and Conversion to a Phenol
Materials and Reagents:
-
4-Fluoro-2'-methylbiphenyl-3-amine
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Copper(II) sulfate (CuSO₄) (for phenol synthesis)
-
Deionized water
-
Diethyl ether or Ethyl acetate
Step-by-Step Procedure:
-
Diazonium Salt Formation:
-
Prepare a solution of the amine (1.0 eq.) in aqueous H₂SO₄ (e.g., 10-20% v/v) in a beaker and cool to 0-5 °C in an ice/salt bath.
-
In a separate flask, prepare a solution of NaNO₂ (1.1 eq.) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine solution, keeping the temperature strictly below 5 °C. Vigorous stirring is essential. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).[13]
-
-
Conversion to Phenol (Hydrolysis):
-
Prepare a boiling aqueous solution of copper(II) sulfate.
-
Slowly and carefully add the cold diazonium salt solution to the hot CuSO₄ solution. Vigorous effervescence (N₂ gas evolution) will occur.
-
After the addition is complete, continue heating for an additional 15-30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with water, then brine.
-
Dry over anhydrous MgSO₄.
-
-
Purification: Filter and concentrate the solvent. Purify the crude phenol by column chromatography.
Data Summary & Troubleshooting
| Parameter | Condition/Reagent | Rationale & Notes |
| Diazotizing Agent | NaNO₂ / H₂SO₄ | In situ generation of nitrous acid (HONO). |
| Temperature | 0-5 °C | Critical for the stability of the diazonium salt. Higher temperatures lead to decomposition.[12] |
| Subsequent Reaction | Hot aq. CuSO₄ | Catalyzes the hydrolysis of the diazonium salt to the corresponding phenol. |
| Safety | Explosion Hazard: Do not isolate the diazonium salt. Use a blast shield. NOx Fumes: Perform in a well-ventilated fume hood. | |
| Troubleshooting | Low yield of final product: Ensure the diazonium salt solution is kept cold and used immediately. Azo dye formation (side reaction): This occurs if unreacted amine couples with the diazonium salt. Ensure slow, controlled addition of NaNO₂ to a well-stirred solution. |
References
-
Buchwald–Hartwig amination. In: Wikipedia. Accessed February 13, 2026. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ACS Catalysis. Accessed February 13, 2026. [Link]
-
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. Accessed February 13, 2026. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed February 13, 2026. [Link]
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Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. Accessed February 13, 2026. [Link]
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Applications of Fluorine in Medicinal Chemistry. PubMed. Accessed February 13, 2026. [Link]
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The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Accessed February 13, 2026. [Link]
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Ortho Arylation of Acetanilides via Pd(II)-Catalyzed CH Functionalization. University of Pennsylvania. Accessed February 13, 2026. [Link]
-
Functionalization of monofluoroallene and the synthesis of aryl-substituted conjugated fluorodienes. PubMed. Accessed February 13, 2026. [Link]
-
Applications of fluorine-containing amino acids for drug design. PubMed. Accessed February 13, 2026. [Link]
-
A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. Accessed February 13, 2026. [Link]
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SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. HETEROCYCLES. Accessed February 13, 2026. [Link]
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Organophosphorus-Catalyzed Deoxygenation of Sulfonyl Chlorides: Electrophilic (Fluoroalkyl)sulfenylation by PIII /PV =O Redox Cycling. PubMed. Accessed February 13, 2026. [Link]
-
Aliphatic Amines Unlocked for Selective Transformations through Diazotization. National Institutes of Health. Accessed February 13, 2026. [Link]
-
Applications of Fluorine in Medicinal Chemistry. ResearchGate. Accessed February 13, 2026. [Link]
-
Innate and guided C–H functionalization logic. National Institutes of Health. Accessed February 13, 2026. [Link]
- Continuous preparation of aromatic diazonium fluoride salts.
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Application Note & Protocol: A Scalable Synthesis of 4-Fluoro-2'-methylbiphenyl-3-amine
Abstract: This document provides a detailed, robust, and scalable two-step synthetic protocol for the preparation of 4-Fluoro-2'-methylbiphenyl-3-amine, a key intermediate in pharmaceutical development. The synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a cost-effective nitro group reduction. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations for successful scale-up.
Strategic Overview & Rationale
The biphenyl moiety is a privileged scaffold in medicinal chemistry, and its derivatives are central to numerous active pharmaceutical ingredients (APIs).[1][2] The target molecule, 4-Fluoro-2'-methylbiphenyl-3-amine, incorporates key structural features—a fluoro group for modulating electronic properties and metabolic stability, a methyl group for conformational influence, and a reactive amine handle for further derivatization.
For the scale-up synthesis of such biaryl compounds, the chosen synthetic route must be efficient, high-yielding, and utilize readily available, cost-effective starting materials. The Suzuki-Miyaura cross-coupling reaction is the preeminent choice for constructing the C-C bond between the two aryl rings.[3][4][5]
Advantages of the Suzuki-Miyaura Coupling for Scale-Up:
-
Mild Reaction Conditions: Typically conducted at moderate temperatures, reducing energy costs and the likelihood of side reactions.[4]
-
High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, minimizing the need for extensive protection-deprotection sequences.[4][5]
-
Commercial Availability: A vast library of boronic acids and aryl halides are commercially available, facilitating rapid route development.[3]
-
High Yields & Selectivity: The reaction is known for its high efficiency and predictability, which is crucial for large-scale campaigns.[4]
Our synthetic strategy involves two primary stages:
-
Formation of the Biphenyl Core: A Suzuki-Miyaura coupling between (2-methylphenyl)boronic acid and 1-bromo-4-fluoro-2-nitrobenzene . The nitro group serves as a stable and effective precursor to the desired amine functionality.
-
Amine Formation: Reduction of the nitro group in the biphenyl intermediate to the target primary amine using a classic and industrially viable method.
Overall Synthetic Workflow
Caption: Two-step synthesis of the target amine.
Detailed Experimental Protocols
Safety First: Hazard Analysis & Mitigation
All operations must be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.
-
Aryl Halides & Boronic Acids: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[6][7][8]
-
Palladium Catalysts: Can be toxic and are costly. Handle with care to avoid generating dust.
-
Solvents (Toluene, Ethanol): Flammable liquids. Ensure no ignition sources are present. Store in appropriate safety cabinets.
-
Bases (Potassium Carbonate): Can be corrosive or irritating.
-
Iron Powder: Flammable solid. Avoid creating dust clouds.
-
Ammonium Chloride/HCl: Corrosive and can cause respiratory irritation.
Always have access to safety showers, eyewash stations, and appropriate fire extinguishers. Dispose of chemical waste according to institutional and local regulations.[9]
Part A: Suzuki-Miyaura Coupling to Synthesize 4-Fluoro-2'-methyl-2-nitrobiphenyl
This step creates the core biphenyl structure. The key to a successful and scalable Suzuki reaction is the rigorous exclusion of oxygen, which can deactivate the palladium catalyst.
The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][10]
Caption: The catalytic cycle of the Suzuki reaction.
| Reagent | MW ( g/mol ) | Molar Eq. | Example Mass (g) | Example Moles (mol) |
| 1-Bromo-4-fluoro-2-nitrobenzene | 220.01 | 1.0 | 100.0 | 0.454 |
| (2-methylphenyl)boronic acid | 135.96 | 1.1 | 67.9 | 0.500 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 125.5 | 0.908 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.01 | 5.25 | 0.00454 |
| Toluene | - | - | 500 mL | - |
| Water (degassed) | - | - | 250 mL | - |
-
Reactor Setup: Equip a suitable multi-neck reactor with a mechanical stirrer, condenser, thermocouple, and a nitrogen inlet/outlet.
-
Charge Reagents: To the reactor, add 1-bromo-4-fluoro-2-nitrobenzene (100.0 g, 0.454 mol), (2-methylphenyl)boronic acid (67.9 g, 0.500 mol), and potassium carbonate (125.5 g, 0.908 mol).
-
Solvent Addition & Degassing: Add toluene (500 mL) and water (250 mL). Bubble nitrogen gas through the stirred mixture for at least 30 minutes to remove dissolved oxygen. This step is critical for catalyst longevity.
-
Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (5.25 g, 0.00454 mol).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. The reaction is typically complete within 4-8 hours.
-
Monitoring: Track the disappearance of the starting aryl bromide using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the aqueous layer.
-
Wash the organic layer sequentially with 2 M HCl (200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
The crude 4-Fluoro-2'-methyl-2-nitrobiphenyl is often of sufficient purity to proceed directly to the next step. Expected yield: 85-95%.
Part B: Reduction to Synthesize 4-Fluoro-2'-methylbiphenyl-3-amine
This step converts the nitro-intermediate into the final amine product. The use of iron powder in the presence of an acidic salt like ammonium chloride is a classic, inexpensive, and highly effective method for large-scale nitro reductions.
| Reagent | MW ( g/mol ) | Molar Eq. | Example Mass (g) | Example Moles (mol) |
| 4-Fluoro-2'-methyl-2-nitrobiphenyl | 231.23 | 1.0 | 95.0 | 0.411 |
| Iron Powder (<100 mesh) | 55.85 | 5.0 | 114.7 | 2.055 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 4.0 | 87.9 | 1.644 |
| Ethanol | - | - | 600 mL | - |
| Water | - | - | 200 mL | - |
-
Reactor Setup: In a reactor equipped for heating and stirring, prepare a solution of ammonium chloride (87.9 g) in water (200 mL).
-
Charge Reagents: Add ethanol (600 mL), the crude 4-Fluoro-2'-methyl-2-nitrobiphenyl (95.0 g, 0.411 mol), and finally, the iron powder (114.7 g, 2.055 mol) in portions to manage the initial exotherm.
-
Reaction: Heat the vigorously stirred suspension to reflux (approx. 80 °C). The reaction is typically complete in 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.
-
Add ethyl acetate (500 mL) and water (300 mL) to the residue.
-
Adjust the pH of the aqueous layer to ~8-9 with a saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 150 mL).
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to afford the final product, 4-Fluoro-2'-methylbiphenyl-3-amine, typically as a solid or viscous oil.
-
For exacting applications, the product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography. Expected yield: 90-98%.
References
- Loba Chemie. (2016-04-29). BIPHENYL FOR SYNTHESIS MSDS.
- Echemi. (2025-09-19).
- Carl ROTH.
- Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Carl ROTH.
- Fisher Scientific. (2009).
- MilliporeSigma. Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid.
- Kaiser, R. I., et al. (2024).
- ResearchG
- Tokyo Chemical Industry. Suzuki-Miyaura Cross Coupling Reaction.
- MDPI. (2022).
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Google Patents. (2021). Purification method of 4-fluoro-2-methoxyaniline.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with 4-Fluoro-2'-methylbiphenyl-3-amine
Welcome to the technical support center for 4-Fluoro-2'-methylbiphenyl-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for improving reaction yields and overcoming common challenges when using this versatile intermediate. The unique structural features of this molecule—a sterically hindered ortho-methyl group, a deactivating fluorine substituent, and a biphenyl core—present specific challenges and opportunities in synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the key structural and electronic features of 4-Fluoro-2'-methylbiphenyl-3-amine that I should consider in reaction planning?
A1: Understanding the inherent properties of 4-Fluoro-2'-methylbiphenyl-3-amine is critical for predicting its reactivity:
-
Nucleophilicity: The primary amine at the 3-position is the main reactive site for nucleophilic attack. However, its nucleophilicity is reduced by the electron-withdrawing effect of the fluorine atom at the 4-position through the aromatic ring.[1][2]
-
Steric Hindrance: The 2'-methyl group introduces significant steric bulk around the biphenyl linkage. While not directly adjacent to the amine, this can influence the overall conformation of the molecule and may affect catalyst or reagent approach in certain reactions.[3]
-
Basicity: The fluorine substituent lowers the basicity (pKa) of the aniline nitrogen compared to a non-fluorinated analogue.[4] This can be a critical factor in reactions where the amine also acts as a base or requires protonation/deprotonation.
-
Solubility: As a biphenyl derivative, the compound is expected to have good solubility in many common organic solvents like THF, Dioxane, Toluene, and DCM, but poor solubility in water.[5]
Q2: How should I handle and store 4-Fluoro-2'-methylbiphenyl-3-amine to ensure its integrity?
A2: Like many anilines, this compound can be sensitive to air and light. It is best stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and in a cool, dark place. Over time, oxidation can lead to discoloration and the formation of impurities that may interfere with subsequent reactions. For critical applications, it is advisable to use freshly acquired material or to purify older stock by column chromatography if oxidation is suspected.
Q3: What are the common impurities that might be present in commercial batches of this compound?
A3: The synthesis of substituted biphenylamines often involves a Suzuki or similar cross-coupling reaction followed by the reduction of a nitro group.[6] Potential impurities could include:
-
Unreacted Starting Materials: Residual halo-anilines or boronic acids from the coupling step.
-
Homocoupling Products: Biphenyls formed from the dimerization of the boronic acid starting material.
-
Partially Reduced Intermediates: Such as nitroso or hydroxylamine species if the nitro group reduction is incomplete.
-
Isomers: Positional isomers from the initial halogenation or nitration steps of the starting materials.
Troubleshooting Guide: Common Synthetic Applications
This section addresses specific issues encountered in common reactions involving 4-Fluoro-2'-methylbiphenyl-3-amine.
Part 1: Amide Bond Formation (Acylation)
Amide coupling is a frequent transformation for primary amines. However, the reduced nucleophilicity of 4-Fluoro-2'-methylbiphenyl-3-amine can lead to sluggish or incomplete reactions.[7]
Issue 1.1: Low or No Conversion to the Desired Amide
-
Potential Cause A: Insufficient Carboxylic Acid Activation. Standard coupling reagents may not be potent enough to activate the carboxylic acid for reaction with the electron-deficient amine.
-
Solution: Switch to a more powerful coupling reagent. If you are using a carbodiimide like EDC, consider adding an activating agent such as 1-Hydroxy-7-azabenzotriazole (HOAt).[8] For very challenging couplings, high-performance reagents like HATU or COMU are often more effective. Alternatively, converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride prior to the addition of the amine can dramatically increase reactivity.[7]
-
-
Potential Cause B: Poor Nucleophilicity of the Amine. The electron-withdrawing fluorine atom significantly dampens the reactivity of the amine.
-
Solution 1: Increase Reaction Temperature. Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier. Ensure your solvent has a suitable boiling point (e.g., switching from DCM to DCE or THF).
-
Solution 2: Use a Non-Coordinating Base. The choice of base is critical. A bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) as it is less likely to compete as a nucleophile.[8]
-
Solution 3: Catalytic Acylation. Consider adding a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts (1-5 mol%). DMAP can form a highly reactive acylpyridinium intermediate, accelerating the reaction.
-
Experimental Protocol: High-Efficiency Amide Coupling
-
Acid Activation: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or NMP.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 10-15 minutes at room temperature. The formation of the activated ester can often be monitored by TLC or LC-MS.
-
Amine Addition: Add a solution of 4-Fluoro-2'-methylbiphenyl-3-amine (1.2 eq) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. If the reaction is slow, heat to 40-50 °C and monitor until completion (typically 2-16 hours).
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Part 2: N-Arylation (Buchwald-Hartwig Amination)
Using 4-Fluoro-2'-methylbiphenyl-3-amine as the nucleophile in a Buchwald-Hartwig reaction to form a diarylamine can be challenging due to its steric profile and electronic properties.
Issue 2.1: Low Yield and Significant Side Products (Hydrodehalogenation)
-
Potential Cause A: Inappropriate Ligand Choice. The success of a Buchwald-Hartwig reaction is highly dependent on the phosphine ligand, which must facilitate both oxidative addition and reductive elimination while preventing side reactions.[10]
-
Solution: For an electron-deficient and somewhat sterically hindered amine, a bulky, electron-rich biarylphosphine ligand is often required. Ligands like XPhos or RuPhos are excellent starting points.[10][11] These ligands promote the desired reductive elimination step, which can outcompete the undesired hydrodehalogenation pathway.
-
-
Potential Cause B: Catalyst Deactivation. The active Pd(0) species is sensitive to oxygen and can be deactivated if the reaction is not performed under strictly inert conditions.
-
Potential Cause C: Incorrect Base Selection. The base plays a crucial role in deprotonating the amine to form the active nucleophile. A base that is too weak will result in a slow reaction, while an inappropriate strong base can cause substrate degradation.
-
Solution: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically effective.[10] For substrates with base-sensitive functional groups, a weaker base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be used, often requiring a higher reaction temperature.[10]
-
Data Table: Ligand & Base Selection Guide for Buchwald-Hartwig Amination
| Aryl Halide Partner | Amine Nucleophile | Recommended Ligand | Recommended Base | Solvent | Typical Temp. (°C) |
| Aryl Bromide/Iodide | 4-Fluoro-2'-methylbiphenyl-3-amine | XPhos, RuPhos | NaOtBu, LHMDS | Toluene, Dioxane | 80-110 |
| Aryl Chloride | 4-Fluoro-2'-methylbiphenyl-3-amine | tBuXPhos, BrettPhos | NaOtBu, LHMDS | Toluene, Dioxane | 100-120 |
| Base-Sensitive Aryl Halide | 4-Fluoro-2'-methylbiphenyl-3-amine | XPhos, RuPhos | K3PO4, Cs2CO3 | Toluene, Dioxane | 100-120 |
Visualizing the Troubleshooting Workflow
A systematic approach is key to solving yield issues. The following diagram outlines a logical workflow for troubleshooting a low-yielding reaction with 4-Fluoro-2'-methylbiphenyl-3-amine.
Caption: Troubleshooting workflow for low-yield reactions.
Purification Strategies
The biphenyl structure of this amine and its products imparts a greasy, non-polar character, which can be leveraged during purification.
-
Normal-Phase Chromatography: Standard silica gel chromatography is typically effective. A gradient elution starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) will usually provide good separation.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screen various solvent systems (e.g., ethyl acetate/hexanes, toluene, isopropanol) to find conditions that yield high-purity crystals.
-
Acid-Base Extraction: For removing non-basic impurities, an acid-base workup can be useful. Dissolve the crude material in a solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with 1M NaOH), and the purified amine product re-extracted into an organic solvent. This technique is particularly useful for removing non-basic starting materials or byproducts.
References
-
Quora. (2024). What properties of aniline make it a suitable base for nucleophilic substitution reactions?[Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
-
ResearchGate. (2023). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. [Link]
-
ScienceDirect. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]
-
ResearchGate. (2022). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). [Link]
- Google Patents. (n.d.).
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
The Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
-
PubChem. (n.d.). 4-Fluorobiphenyl. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?[Link]
-
Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. [Link]
-
ScienceDirect. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]
-
YouTube. (2020). Effect of Substituents on the Basicity of Anilines. [Link]
-
Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
National Center for Biotechnology Information. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. [Link]
-
National Center for Biotechnology Information. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]
-
SpringerLink. (2021). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
-
SpringerLink. (2019). Synthesis of New Agrochemicals. [Link]
-
National Center for Biotechnology Information. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
Baxendale Group - Durham University. (2005). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in organic synthesis. [Link]
-
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]
-
PubMed. (2024). Pd-Catalyzed C C Bond Borylation of Biphenylenes Leading to Tri-Ortho-Substituted Biaryls. [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
ScienceDirect. (2009). Reactions of trimethylsilyl fluorosulfonyldifluoroacetate with purine and pyrimidine nucleosides. [Link]
-
National Center for Biotechnology Information. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]
-
MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
ResearchGate. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]
-
MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
National Center for Biotechnology Information. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons. [Link]
-
Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. [Link]
-
MDPI. (2021). Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
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- 11. rsc.org [rsc.org]
Technical Support Center: Purification of 4-Fluoro-2'-methylbiphenyl-3-amine
Prepared by: Senior Application Scientist, Chemical R&D Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Fluoro-2'-methylbiphenyl-3-amine. The content is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to designing a successful purification strategy.
Q1: What are the likely impurities I should expect when synthesizing 4-Fluoro-2'-methylbiphenyl-3-amine?
The impurity profile is intrinsically linked to the synthetic route employed. For a typical synthesis involving a Suzuki coupling followed by the reduction of a nitro group, you should anticipate the following classes of impurities:
-
Unreacted Starting Materials: Residual precursors from the coupling reaction (e.g., halo-fluoro-nitroaniline and methylphenylboronic acid derivatives).
-
Homocoupling Byproducts: Symmetrical biphenyls formed from the coupling of two identical starting material molecules.
-
Incomplete Reduction Products: Nitroso or hydroxylamine intermediates if the reduction of the nitro group to the target amine is not driven to completion.
-
Catalyst Residues: Traces of the palladium catalyst and ligands used in the coupling step.
-
Oxidation Products: Aromatic amines, especially with electron-donating groups, can be susceptible to air oxidation over time, leading to colored impurities.[1]
-
Related Positional Isomers: Depending on the regioselectivity of the synthetic steps, other isomers of the target molecule may be present.
Q2: How do I choose the best primary purification method for my crude sample?
The optimal initial purification strategy depends on the nature and percentage of the impurities present. A multi-step approach is often necessary. The following decision tree outlines a logical workflow for selecting a method.
Caption: Initial Purification Strategy Decision Tree.
Q3: What are the best analytical methods to assess the purity of my final product?
A combination of methods is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating reversed-phase HPLC method is the gold standard for quantifying purity and detecting trace impurities.[2] A C18 or a Biphenyl column can provide excellent separation for aromatic compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and identify organic impurities if they are present at levels above ~1%. Quantitative NMR (qNMR) can also be used for highly accurate purity determination.[4]
-
Mass Spectrometry (MS): LC-MS is invaluable for identifying the molecular weights of unknown impurities detected during HPLC analysis.[5]
-
Thin-Layer Chromatography (TLC): A quick and effective tool for monitoring reaction progress and the effectiveness of purification steps.
Part 2: Troubleshooting Guides
This section provides solutions to specific problems encountered during common purification procedures.
Guide 1: Acid-Base Extraction Troubleshooting
Acid-base extraction is a powerful first-pass purification technique for separating basic amines from acidic and neutral impurities.[6][7][8] It leverages the ability to convert the water-insoluble neutral amine into a water-soluble salt by treatment with an aqueous acid.[9]
| Problem | Probable Cause(s) | Solution(s) |
| Emulsion forms during extraction. | - Vigorous shaking of the separatory funnel.- High concentration of crude material. | - Use gentle, swirling inversions instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- If persistent, filter the emulsified layer through a pad of Celite. |
| Poor recovery of the amine after basification and extraction. | - Incomplete protonation: The aqueous acid was not acidic enough (pH > 2).- Incomplete deprotonation: The aqueous base was not basic enough (pH < 10).- The amine salt has some solubility in the organic solvent.- The neutral amine has some solubility in the aqueous layer. | - Ensure the aqueous layer is strongly acidic (pH 1-2) with ~2 M HCl before separating the organic layer.[7]- Ensure the aqueous layer is strongly basic (pH 10-12) with ~2 M NaOH before re-extracting the amine.[7]- Perform a "back-wash": extract the initial organic layer (containing neutral impurities) with a fresh portion of aqueous acid to recover any remaining amine.[9]- Re-extract the final basic aqueous layer with fresh organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. |
| Product does not precipitate or "oils out" after basifying the aqueous layer. | - The amine is a low-melting solid or an oil at room temperature.- The concentration of the amine in the aqueous solution is too low. | - This is not necessarily a problem. Proceed with extracting the basified aqueous solution with an appropriate organic solvent (e.g., DCM, EtOAc).- If precipitation is desired, try cooling the solution in an ice bath. If it still oils out, extraction is the required method. |
Guide 2: Flash Column Chromatography Troubleshooting
Chromatography is used to separate compounds with similar polarities. For amines, special precautions are often necessary to prevent poor separation.
Caption: Common Flash Chromatography Issues and Solutions for Amines.
| Problem | Probable Cause(s) | Solution(s) |
| Compound streaks or tails badly on the column. | The basic amine is interacting strongly with the acidic silanol groups of the silica gel. | - Deactivate the silica gel by adding a small amount (0.5-2%) of a volatile base like triethylamine (Et₃N) or ammonium hydroxide to your eluent system.[10][11] This competitively blocks the acidic sites.- Consider using a less acidic stationary phase, such as neutral alumina. |
| Compound will not elute from the column, even with high polarity solvent. | - The eluent is not polar enough.- The compound has decomposed on the column.[12] | - Switch to a more polar solvent system. For very polar amines, a system like Dichloromethane/Methanol can be effective.[13]- Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting. If a new baseline spot appears, decomposition is likely. Use a deactivated stationary phase.[12] |
| The separation is poor despite a good Rf difference on TLC. | - The column was overloaded with crude material.- The column was packed improperly, leading to channeling.- The initial band of material applied to the column was too diffuse. | - As a rule of thumb, use a 1:30 to 1:100 ratio of crude material to silica gel by weight.- Ensure the column is packed evenly without air bubbles or cracks.- Dissolve the crude sample in a minimal amount of solvent ("dry loading" onto a small amount of silica is often best).[11] |
Guide 3: Recrystallization Troubleshooting
Recrystallization is an excellent final purification step to obtain highly pure, crystalline material.[14]
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was added).- The compound is very soluble in the chosen solvent even when cold. | - Boil off some of the solvent to concentrate the solution and try cooling again.- Add a "seed crystal" of pure material to induce crystallization.- Gently scratch the inside of the flask with a glass rod at the solvent line.- If these fail, the solvent is inappropriate. An anti-solvent (in which the compound is insoluble) can be added dropwise to the warm solution until it becomes cloudy, then clarified with a drop of the primary solvent before cooling. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High levels of impurities are depressing the melting point. | - Select a lower-boiling solvent.- Allow the flask to cool slowly to room temperature before placing it in an ice bath.- Perform another purification step (e.g., chromatography) to remove more impurities before attempting recrystallization again. |
| Very low recovery of material. | - Too much solvent was used, and the compound has significant solubility even in the cold solvent.- The crystals were filtered before crystallization was complete. | - Reduce the initial volume of solvent used.- After the first crop of crystals is collected, concentrate the mother liquor and cool it to obtain a second, albeit likely less pure, crop.- Ensure the solution is thoroughly cooled (ice bath) for an adequate amount of time before filtration. |
| The amine is difficult to crystallize. | Amines can sometimes be challenging to crystallize directly. | - Attempt to form a salt by dissolving the amine in a solvent like ether or ethyl acetate and adding a solution of HCl.[1][15] The resulting hydrochloride salt is often more crystalline and can be purified by recrystallization. The free base can be regenerated afterward if needed. |
Part 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude material (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 2 M hydrochloric acid (HCl) to the funnel. Stopper the funnel and invert it gently 10-15 times, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The protonated amine salt will be in the lower aqueous layer (verify which layer is aqueous). Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Back-Wash: Add another portion of 2 M HCl (e.g., 25 mL) to the organic layer remaining in the funnel, shake, and combine this second aqueous wash with the first. The organic layer now contains neutral impurities and can be set aside.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). The neutral amine should precipitate or form an oily layer.[7]
-
Re-extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., 50 mL of ethyl acetate) and shake to extract the neutral amine back into the organic phase.
-
Final Steps: Drain the aqueous layer. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography with Triethylamine
-
Eluent Preparation: Prepare a suitable eluent system (e.g., Hexane/Ethyl Acetate). Based on TLC analysis, the target compound should have an Rf of ~0.2-0.3. To this eluent, add 1% triethylamine (Et₃N) by volume (e.g., 10 mL of Et₃N for 990 mL of eluent).
-
Column Packing: Pack a glass column with silica gel using the prepared eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Gently add the eluent to the column and apply positive pressure. Begin collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note: Triethylamine is volatile and should be easily removed.
Part 4: Handling and Storage
-
Handling: 4-Fluoro-2'-methylbiphenyl-3-amine, like many aromatic amines, should be handled in a well-ventilated fume hood.[16] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]
-
Storage: Aromatic amines can be sensitive to light and air. Store the purified product in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent degradation.[1] For long-term storage, refrigeration is recommended.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]
-
Confluence. (n.d.). Acid and Base Extraction - Engineering Ideas Clinic. Retrieved from [Link]
-
Wellesley College. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Blog. (2025). What are the key steps in the purification of pharmaceutical intermediates?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from [Link]
-
LCGC International. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Durham University, Baxendale Group. (2005). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). EP2509637A2 - Purification method.
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). CN112409192A - Purification method of 4-fluoro-2-methoxyaniline.
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
-
Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Retrieved from [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Restek. (2024). Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Retrieved from [Link]
-
ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. Retrieved from [Link]
-
MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Flurbiprofen-impurities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]
-
University of Pittsburgh. (2024). compatible chemical storage groups. Retrieved from [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]
- Google Patents. (n.d.). CN112457182A - Preparation method of flurbiprofen impurity.
-
ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]
-
National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Restek Biphenylカラムの革新:20年にわたる優れた選択性と分離性能 [discover.restek.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. reddit.com [reddit.com]
- 11. Purification [chem.rochester.edu]
- 12. Purification [chem.rochester.edu]
- 13. research.rug.nl [research.rug.nl]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. enamine.enamine.net [enamine.enamine.net]
optimizing catalyst selection for 4-Fluoro-2'-methylbiphenyl-3-amine coupling
Topic: Optimizing Catalyst Selection & Reaction Parameters
Document ID: TSC-2026-BPH-04 Audience: Medicinal Chemists, Process Chemists Status: Active / Verified
Critical Analysis: The "Mono-Ortho" Challenge
Welcome to the technical support hub for 4-Fluoro-2'-methylbiphenyl-3-amine . Whether you are synthesizing this core or using it as a nucleophile, you are facing a specific set of competing chemical behaviors:
-
Steric Hindrance (The 2'-Methyl Effect): While not as challenging as tetra-ortho systems, the 2'-methyl group creates sufficient torsional strain to retard the transmetallation step in Suzuki couplings. Standard catalysts (e.g., Pd(PPh₃)₄) often result in stalled reactions or homocoupling.
-
Chemoselectivity (The Free Amine): The C3-amine (aniline) is a competent ligand for Palladium. In its free base form, it can displace phosphines and poison the active catalyst, leading to "Pd-black" precipitation.
-
Protodeboronation Risk: If you are building this molecule via Suzuki coupling using 2-methylphenylboronic acid , you face a high risk of hydrolytic deboronation (protodeboronation) due to the ortho-substituent destabilizing the C-B bond under basic conditions.
This guide provides an optimized, self-validating protocol to overcome these barriers.
Catalyst Selection Matrix
We have evaluated catalyst performance specifically for the construction of the 2'-methyl-biaryl core in the presence of unprotected amines.
| Catalyst System | Activity | Amine Tolerance | Recommendation | Mechanism Note |
| Pd(OAc)₂ + SPhos | ⭐⭐⭐⭐⭐ | ⭐⭐⭐ | Primary Choice | SPhos creates a "pocket" that facilitates reductive elimination in hindered biaryls. |
| Pd-SPhos G3/G4 | ⭐⭐⭐⭐⭐ | ⭐⭐⭐⭐⭐ | Gold Standard | The precatalyst scaffold prevents amine poisoning during the initial activation step. |
| Pd(dppf)Cl₂ | ⭐⭐ | ⭐⭐ | Not Recommended | Bite angle is insufficient for efficient reductive elimination of hindered biaryls. |
| Pd(PPh₃)₄ | ⭐ | ⭐ | Avoid | High failure rate. Ligand dissociation is too slow; susceptible to oxidation. |
| Pd-RuPhos G4 | ⭐⭐⭐⭐ | ⭐⭐⭐⭐ | Alternative | Excellent if the SPhos system fails; specifically designed for high turnover with amines. |
Troubleshooting Guide (Q&A)
Category A: Low Conversion / Stalled Reaction
Q: I am seeing <20% conversion after 12 hours. The starting halide is still present. What is wrong?
-
Diagnosis: The catalyst is likely "resting" or dead. The 2'-methyl group slows down transmetallation. If you are using a standard Pd(II) source (like Pd(OAc)₂), the free amine in your substrate might be coordinating to the Pd before the phosphine ligand does.
-
Solution: Switch to a G3 or G4 Palladacycle Precatalyst (e.g., XPhos Pd G4). These release the active LpPd(0) species only inside the reaction cycle, preventing off-cycle coordination by the aniline.
-
Alternative: Protect the amine as a Boc-carbamate or Acetamide before coupling.
Category B: Missing Boronic Acid (Protodeboronation)
Q: My aryl halide is intact, but the 2-methylphenylboronic acid has disappeared. I see Toluene in the LCMS.
-
Diagnosis: You are experiencing Protodeboronation .[1][2] Ortho-substituted boronic acids are highly unstable in aqueous base at high temperatures. The C-B bond breaks, replacing the boron with a proton (forming Toluene).
-
Solution 1 (Reagent Switch): Replace the boronic acid with Potassium 2-methylphenyl trifluoroborate . These salts are significantly more stable to hydrolysis and release the active boronic acid slowly.
-
Solution 2 (Conditions): Reduce the base strength. Switch from K₂CO₃ or Cs₂CO₃ to K₃PO₄ . Reduce water content in the solvent system (e.g., use Toluene:Water 10:1 instead of 4:1).
Category C: Impurity Profile
Q: I see a significant "dimer" impurity (Homocoupling of the Boronic Acid).
-
Diagnosis: Oxidative homocoupling occurs when oxygen is present or when transmetallation is too slow (leaving the boronate species exposed to oxidation).
-
Solution: Degas solvents vigorously (sparge with Argon for 20 mins). Increase the catalyst loading to 2-3 mol% to accelerate the cross-coupling rate over the homocoupling rate.
Validated Experimental Protocol
Objective: Synthesis of 4-Fluoro-2'-methylbiphenyl-3-amine via Suzuki-Miyaura Coupling.
Reagents:
-
Halide: 5-Bromo-2-fluoroaniline (1.0 equiv)
-
Boron Source: Potassium 2-methylphenyl trifluoroborate (1.5 equiv) [Recommended over boronic acid]
-
Catalyst: XPhos Pd G4 (2.0 mol%)
-
Base: K₃PO₄ (3.0 equiv, 0.5 M in water)
-
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Setup: In a reaction vial equipped with a stir bar, combine the 5-Bromo-2-fluoroaniline (1.0 equiv), Potassium 2-methylphenyl trifluoroborate (1.5 equiv), and XPhos Pd G4 (0.02 equiv).
-
Inertion: Seal the vial and cycle vacuum/Argon three times.
-
Solvent Addition: Add degassed THF (concentration 0.2 M relative to halide).
-
Base Addition: Add the aqueous K₃PO₄ solution (3.0 equiv) via syringe under Argon flow.
-
Reaction: Heat the mixture to 80°C for 4-16 hours.
-
Checkpoint: Monitor by HPLC/UPLC. Look for the disappearance of the bromide.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water.
-
Purification: The free amine can be purified on Silica gel (Hexanes/EtOAc gradient).[3] Note: The product is weakly basic; adding 1% Et3N to the eluent may improve peak shape.
Visualizations & Logic Maps
Figure 1: Catalyst Optimization Decision Tree
Caption: Logic flow for selecting the optimal ligand/precatalyst system based on substrate constraints.
Figure 2: Mechanistic Bottleneck Analysis
Caption: The catalytic cycle highlighting the rate-limiting step (Transmetallation) caused by the 2'-methyl group.
References
-
Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2 , 27-50.[4]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014, 43 , 412-443. (Detailed analysis of protodeboronation mechanisms).
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013, 4 , 916-920.
-
Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007, 40 , 275-286.
Sources
preventing oxidation of 4-Fluoro-2'-methylbiphenyl-3-amine during storage
Technical Support Center: Stability & Storage of 4-Fluoro-2'-methylbiphenyl-3-amine
Case ID: 4F-MBPA-OX-001 Classification: Chemical Stability / Storage Protocols Assigned Specialist: Senior Application Scientist, Chemical Development
Executive Summary: The Oxidation Liability
You are likely observing degradation in 4-Fluoro-2'-methylbiphenyl-3-amine because, like many electron-rich aromatic amines (anilines), it is thermodynamically predisposed to oxidation.
While the biphenyl core provides some steric bulk, the primary amine (-NH₂) at the 3-position is the "Achilles' heel." In the presence of atmospheric oxygen, light, and trace metal ions, the lone pair on the nitrogen initiates a radical chain reaction. This leads to the formation of N-oxides, azo-dimers, and complex polymeric "tars" (often seen as a yellow-to-brown color shift).
Critical Insight: The 4-Fluoro substituent is an electron-withdrawing group (EWG), which slightly lowers the basicity and nucleophilicity of the amine compared to unsubstituted aniline. However, it is not sufficient to prevent oxidation over long storage periods.
The Mechanism of Failure (Visualized)
To prevent the issue, you must understand the pathway. The diagram below illustrates how a pristine white powder turns into a brown impurity profile.
Caption: Figure 1. Radical-mediated oxidation cascade of aromatic amines triggered by light and oxygen.
Storage Protocols: The "Tiered" System
Do not rely on a single method. Use a tiered approach based on your storage duration.
Tier 1: Short-Term (Active Use < 1 Month)
For samples currently in circulation for synthesis.
-
Container: Amber glass vials (borosilicate) with Teflon-lined caps. Never use clear glass.
-
Headspace: Purge with Argon (preferred over Nitrogen due to higher density) after every use.
-
Temperature: Store at 4°C .
-
Desiccation: Store the vial inside a secondary jar containing activated silica gel or Drierite®. Moisture accelerates oxidation by facilitating proton transfer.
Tier 2: Long-Term (Archival > 1 Month)
For bulk intermediates not immediately needed.
-
Container: Flame-sealed glass ampoules are the gold standard. If unavailable, use a vial with a Parafilm seal under the cap, then taped over the cap.
-
Temperature: Store at -20°C .
-
Phase: Solid state only. Never store as a solution.
-
Why? Dissolved oxygen in solvents (especially DMSO or Methanol) rapidly accelerates oxidation.
-
Tier 3: The "Forever" Solution (Salt Formation)
Highly Recommended for Critical Standards.
The most effective way to stop oxidation is to "lock up" the nitrogen lone pair. Converting the free amine to a Hydrochloride (HCl) salt renders the molecule resistant to oxidation and significantly raises the melting point.
Protocol: Conversion to HCl Salt
-
Dissolve 4-Fluoro-2'-methylbiphenyl-3-amine in minimal dry diethyl ether or dioxane.
-
Cool to 0°C on ice.
-
Add 4M HCl in Dioxane (anhydrous) dropwise.
-
The white precipitate (Amine·HCl) will form immediately.
-
Filter, wash with cold ether, and dry under vacuum.
-
Result: This salt is stable at room temperature for years.
Decision Matrix: Storage Workflow
Follow this logic flow to determine the correct action for your specific sample.
Caption: Figure 2. Decision tree for selecting the appropriate storage conditions based on chemical form and duration.
Troubleshooting & FAQs
Q1: My white powder has turned light pink/brown. Is it ruined?
-
Diagnosis: This indicates early-stage oxidation (formation of azo-impurities).
-
Solution: Usually, the impurity is surficial.
-
Minor discoloration: Wash the solid with cold hexanes (the impurities are often more lipophilic).
-
Major discoloration: Recrystallize.[1] A biphenyl amine like this likely recrystallizes well from Ethanol/Water or Toluene/Hexanes . Alternatively, pass it through a short silica plug using 10% EtOAc/Hexanes.
-
Q2: Can I store the amine in DMSO stock solution for screening?
-
Strictly No. DMSO is an oxidant (Swern oxidation mechanism hints at this). DMSO facilitates oxygen transfer. If you must store as a liquid, use Acetonitrile at -80°C, but expect degradation within weeks.
Q3: Why not just use a standard freezer bag?
-
Polyethylene bags are permeable to oxygen over time. For air-sensitive amines, rigid glass or metal barriers are required.
Q4: Does the fluorine atom make it more stable than regular aniline?
-
Marginally, yes. The fluorine at the 4-position is electron-withdrawing, which pulls electron density away from the nitrogen, making it slightly less prone to radical formation than pure aniline. However, the 2'-methyl group (on the other ring) pushes electron density back into the system via hyperconjugation. Do not rely on the fluorine atom for protection.
References & Grounding
-
General Stability of Aromatic Amines:
-
Source: Sigma-Aldrich / Merck Technical Bulletins. Aromatic amines are universally classified as air/light sensitive.
-
Verification:
-
-
Salt Formation for Stability:
-
Concept: Conversion of free base amines to hydrochloride salts to prevent oxidation and facilitate purification.
-
Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Longman Scientific & Technical), Chapter 9.
-
-
Oxidation Mechanisms (Aniline to Azo/Nitro):
-
Context: Radical cation formation in the presence of O2 and light.
-
Source:Journal of Organic Chemistry, "Oxidation of Aromatic Amines."
-
Link:
-
-
Handling of Air-Sensitive Reagents:
-
Protocol: Standard Schlenk line and glovebox techniques for long-term storage.
-
Source:The Manipulation of Air-Sensitive Compounds (Shriver & Drezdzon).
-
Sources
Technical Support Center: Troubleshooting 4-Fluoro-2'-methylbiphenyl-3-amine
Topic: Troubleshooting Low Conversion Rates with 4-Fluoro-2'-methylbiphenyl-3-amine Document ID: TS-CHM-2024-089 Role: Senior Application Scientist Last Updated: February 13, 2026
Executive Summary & Molecule Profile
The Challenge: You are experiencing low conversion rates involving 4-Fluoro-2'-methylbiphenyl-3-amine . This molecule presents a "double-deactivation" profile that frustrates standard catalytic cycles:
-
Electronic Deactivation: The fluorine atom at the 4-position (ortho to the amine) exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the amine nitrogen.
-
Steric Shielding: The 2'-methyl group on the biaryl ring forces the system into a twisted, non-planar conformation (dihedral angle >45°). This creates a steric "wall" that hinders the approach of metal centers (Pd/Cu) or electrophiles to the amine.
Scope of Guide: This guide addresses two distinct workflow failures:
-
Scenario A (Synthesis): Failure to synthesize the biaryl core via Suzuki-Miyaura coupling.
-
Scenario B (Functionalization): Failure to use the amine as a nucleophile (Buchwald-Hartwig or Amidation).
Diagnostic Flowchart
Before altering reaction parameters, determine the root cause of the catalytic stall using this logic flow.
Figure 1: Diagnostic logic for isolating steric vs. electronic failure modes.
Scenario A: Troubleshooting Synthesis (Suzuki Coupling)
Context: You are coupling a 2-methylphenylboronic acid derivative with a 3-amino-4-fluorohalide (or vice versa) and observing stalled conversion.
The Mechanism of Failure
The 2'-methyl group creates significant steric hindrance around the C-C bond formation site. Standard ligands (PPh3, dppf) cannot accommodate this bulk during the transmetallation step, leading to slow turnover and eventual catalyst decomposition (Pd black).
Protocol: The "Hindered Biaryl" System
To force this coupling, you must use dialkylbiaryl phosphine ligands designed to create a flexible "pocket" for the substrate.
Recommended Catalyst System:
-
Precatalyst: XPhos Pd G4 or SPhos Pd G4 (Do not use in-situ generation from Pd(OAc)2).
-
Base: K3PO4 (anhydrous) or K2CO3.
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) – Water is critical for boronic acid activation.
| Parameter | Standard Condition (Likely Failing) | Optimized Condition (High Conversion) |
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | XPhos Pd G4 (1-2 mol%) |
| Ligand Role | General purpose; rigid bite angle. | Bulky, electron-rich ; boosts oxidative addition and transmetallation. |
| Temperature | 60°C | 80°C - 100°C (Energy required to overcome steric barrier) |
| Base | Na2CO3 | K3PO4 (Higher solubility/basicity in dioxane/water) |
Technical Insight: The "G4" precatalysts contain a methyl-mesylate scaffold that ensures rapid reduction to Pd(0) even at room temperature, preventing the formation of inactive dimers before the reaction starts [1].
Scenario B: Using the Amine (Buchwald-Hartwig/Amidation)[1]
Context: You are trying to react 4-Fluoro-2'-methylbiphenyl-3-amine with an aryl halide or carboxylic acid, but the amine remains unreacted.
The Mechanism of Failure
-
Nucleophilicity: The 4-Fluoro group pulls electron density from the nitrogen lone pair.
-
Ligation: The 2'-Methyl group twists the biphenyl ring, potentially blocking the catalyst from binding the amine (steric crowding).
Troubleshooting Guide: Buchwald-Hartwig Amination
Step 1: Ligand Selection is Non-Negotiable You cannot use Xantphos or BINAP here. You need a ligand that is specifically designed for primary, hindered anilines .
-
Primary Recommendation: BrettPhos or tBuBrettPhos .
-
Why? These ligands are exceptionally bulky and electron-rich, facilitating the reductive elimination step which is often the rate-determining step for electron-deficient amines [2].
Step 2: Base Switching Weak bases (Cs2CO3) may fail to deprotonate the amine-Pd complex efficiently due to the steric crowding.
-
Switch to: LiHMDS (1.0 M in THF) or NaOtBu .
-
Note: If your substrate has base-sensitive groups (esters), stick to Cs2CO3 but increase catalyst loading to 5 mol%.
Step 3: The "Pre-Activation" Protocol Do not mix Pd2(dba)3 and ligand in the reaction vessel. Incomplete ligation leads to Pd black.
-
Protocol: Use BrettPhos Pd G4 precatalyst.
-
Self-Validating Step: The reaction mixture should remain a clear, homogeneous solution (often orange/red). If it turns black/grey within 10 minutes, your catalyst has decomposed (died).
Troubleshooting Guide: Amide Coupling (HATU/EDC)
If standard HATU coupling fails:
-
Issue: The amine is too weak of a nucleophile to attack the active ester.
-
Solution: Switch to POCl3 activation or generate the Acid Chloride first.
-
Catalysis: Add DMAP (0.5 equiv) to act as a nucleophilic catalyst, transferring the acyl group to the hindered amine.
FAQ: Purity & Stability
Q: My starting material is dark brown. Does this affect conversion? A: Yes. Anilines oxidize over time to form azo-impurities and quinones. These species are potent catalyst poisons for Palladium.
-
Fix: Dissolve the amine in CH2Cl2 and filter through a short plug of silica gel or basic alumina. If the color persists, recrystallize from Ethanol/Heptane.
Q: I see a byproduct with Mass M-H (Protodeboronation) during synthesis. A: This occurs when the Suzuki coupling is too slow. The boronic acid loses its boron group before it can couple.
-
Fix: This confirms the reaction is rate-limited by transmetallation. Switch to SPhos Pd G4 immediately. SPhos is specifically famous for accelerating coupling with unstable boronic acids [3].
Visualizing the Steric Clash
The diagram below illustrates why standard ligands fail. The 2'-methyl group occupies the space where a standard ligand (like PPh3) would normally reside during the catalytic cycle.
Figure 2: Steric clash model. The 2'-methyl substituent (yellow) physically repels standard ligands (red), preventing the formation of the active catalytic complex.
References
-
Bruno, N. C., et al. (2013). "Rapid, Room-Temperature Formation of Pd(0) from Pd(II) Precatalysts." Chemical Science.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
Technical Support Center: Recrystallization of 4-Fluoro-2'-methylbiphenyl-3-amine
Welcome to the technical support center for the purification of 4-Fluoro-2'-methylbiphenyl-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this compound. Here, we move beyond simple protocols to explain the underlying principles, helping you to troubleshoot and optimize your purification process effectively.
Introduction to Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The fundamental principle is based on the differential solubility of a compound in a given solvent at different temperatures.[2][3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities.
For a molecule like 4-Fluoro-2'-methylbiphenyl-3-amine, its structure—a combination of a largely nonpolar biphenyl core with a polar amine group and a fluorine atom—presents a unique challenge in solvent selection. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 4-Fluoro-2'-methylbiphenyl-3-amine?
An ideal solvent should:
-
Completely dissolve the compound when hot (at or near its boiling point).
-
Dissolve the compound poorly when cold (at or below room temperature).
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound.
-
Be chemically inert to the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Q2: Where should I start with solvent selection for this specific compound?
Given the biphenyl structure, a good starting point would be moderately polar to nonpolar solvents. The amine and fluoro groups add some polarity, suggesting that a single solvent might not be perfect, and a mixed-solvent system could be optimal.
Here is a table of potential starting solvents to screen:
| Solvent System | Polarity | Rationale |
| Toluene | Nonpolar Aromatic | The aromatic nature of toluene is compatible with the biphenyl core. |
| Hexanes/Ethyl Acetate | Mixed | Hexanes are nonpolar, while ethyl acetate is moderately polar. This combination allows for fine-tuning of polarity. |
| Ethanol/Water | Mixed | Ethanol is a polar protic solvent that can interact with the amine group, while water acts as an anti-solvent. |
| Methanol | Polar Protic | Methanol is a common solvent for biphenyl compounds and can be a good starting point.[3] |
Q3: How do I perform a small-scale solvent screening?
-
Place a small amount of your crude 4-Fluoro-2'-methylbiphenyl-3-amine (20-30 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid is just covered. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. Continue adding the hot solvent dropwise until the solid dissolves.
-
Allow the solution to cool to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of pure-looking crystals upon cooling.
Troubleshooting Guide
Issue 1: The compound will not dissolve, even in a large amount of hot solvent.
-
Cause: The solvent is too nonpolar or too polar. The principle of "like dissolves like" is key. The biphenyl core is nonpolar, but the amine and fluoro groups add polarity.
-
Solution:
-
Switch Solvents: If you are using a very nonpolar solvent like hexane, try a more polar one like ethanol or a mixture such as toluene/ethyl acetate.
-
Use a Mixed-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., hot ethanol). Then, add a "poor" solvent (one in which it is insoluble, e.g., water) dropwise to the hot solution until it becomes cloudy. Add a few more drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[4]
-
Issue 2: "Oiling out" occurs – the compound separates as a liquid instead of forming crystals.
-
Cause: The solution is becoming saturated at a temperature above the compound's melting point, or there are significant impurities present that are depressing the melting point.
-
Solution:
-
Add More Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to lower the saturation temperature.
-
Slower Cooling: Allow the solution to cool more gradually. A slower cooling rate encourages the formation of a stable crystal lattice rather than an amorphous oil. Let the flask cool to room temperature on the benchtop before moving it to an ice bath.
-
Use a Lower-Boiling Solvent: If the boiling point of your solvent is close to or above the melting point of your compound, choose a solvent with a lower boiling point.
-
Issue 3: No crystals form, even after cooling in an ice bath.
-
Cause: Too much solvent was used, or the solution is supersaturated.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystallization.
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out of the hot solution. Once the volume is reduced, allow it to cool again.
-
Issue 4: The crystal yield is very low.
-
Cause:
-
Using too much solvent is the most common reason for low yield.
-
The compound has some solubility in the cold solvent.
-
Washing the collected crystals with a solvent that is not ice-cold.
-
-
Solution:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to dissolve the compound.
-
Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Use Ice-Cold Washing Solvent: When washing the crystals after filtration, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.
-
Issue 5: The purified crystals are still colored or impure.
-
Cause: The chosen solvent may not be effective at leaving the impurities in the solution, or the impurities are trapped within the crystal lattice.
-
Solution:
-
Activated Charcoal: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.
-
Second Recrystallization: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.
-
Alternative Purification: For aromatic amines, purification can sometimes be achieved by dissolving the compound in an acidic solution to form the ammonium salt, washing with an organic solvent to remove non-basic impurities, and then neutralizing to precipitate the pure amine.[5][6]
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude 4-Fluoro-2'-methylbiphenyl-3-amine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals, preferably under a vacuum.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Inducing Saturation: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Isolation, Washing, and Drying: Proceed as with the single-solvent recrystallization, using an ice-cold mixture of the two solvents for washing.
Visual Guides
Caption: A general workflow for the recrystallization process.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Hallas, G. Recrystallization and Crystallization. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. RECRYSTALLISATION. [Link]
-
Homework.Study.com. Why is methanol a good solvent to recrystallize biphenyl?. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
University of York, Department of Chemistry. Mixed-solvent recrystallisation. [Link]
Sources
Technical Support Center: A Researcher's Guide to Identifying Degradation Products of 4-Fluoro-2'-methylbiphenyl-3-amine
Prepared by the Senior Application Scientist Team
This technical guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for researchers engaged in the stability testing and degradation analysis of 4-Fluoro-2'-methylbiphenyl-3-amine. Our goal is to equip you with the scientific rationale and practical steps needed to anticipate, identify, and characterize potential degradation products, ensuring the integrity and robustness of your analytical methods and drug development programs.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during the stability analysis of aromatic amines like 4-Fluoro-2'-methylbiphenyl-3-amine.
Q1: What are forced degradation studies, and why are they critical for a molecule like 4-Fluoro-2'-methylbiphenyl-3-amine?
A1: Forced degradation, or stress testing, is the process of intentionally subjecting a drug substance to harsh chemical and physical conditions to accelerate its decomposition.[1][2] According to regulatory bodies like the International Council for Harmonisation (ICH), these studies are a mandatory part of drug development.[2]
The primary objectives are:
-
Pathway Elucidation: To understand the likely degradation pathways of the molecule. For 4-Fluoro-2'-methylbiphenyl-3-amine, the aromatic amine and biphenyl ring system are key areas of interest.
-
Degradant Identification: To generate and identify potential degradation products that could form under normal storage conditions over time.[3]
-
Method Specificity: To develop and validate a "stability-indicating" analytical method. This means the method must be able to accurately measure the drug substance in the presence of its degradants, impurities, and excipients.[1][4]
-
Formulation and Storage Insights: The data informs the development of stable formulations and helps define appropriate storage conditions and shelf-life.[3]
Q2: Based on its structure, what are the most probable degradation pathways for 4-Fluoro-2'-methylbiphenyl-3-amine?
A2: The structure of 4-Fluoro-2'-methylbiphenyl-3-amine features several reactive sites. The primary aromatic amine is the most susceptible functional group, particularly to oxidation.
-
Oxidation: Aromatic amines are highly prone to oxidation.[3] Exposure to atmospheric oxygen, peroxides, or metallic ions can lead to the formation of a cascade of products, including N-oxides, hydroxylamines, imines, and further colored dimeric or polymeric impurities.[3]
-
Photolysis: The biphenyl ring system can absorb UV light, potentially leading to photochemical reactions. Photosensitive groups like aromatic amines can undergo photo-oxidation.[2] Potential reactions include radical formation, dimerization, or even cleavage of the C-F bond, though the latter is less common due to its high bond strength.
-
Acid/Base Hydrolysis: While the C-N and C-C bonds in the biphenyl system are generally stable to hydrolysis, extreme pH conditions, especially when combined with heat, could promote degradation. The amine group's protonation state will significantly change with pH, affecting its reactivity.
-
Thermal Degradation: High temperatures can provide the energy needed to initiate decomposition, often through radical mechanisms, leading to fragmentation or polymerization.[5]
Q3: What specific chemical structures should I be looking for as potential degradation products?
A3: Based on the pathways described above, here are some hypothesized degradation products. Mass spectrometry (MS) is invaluable for obtaining the mass-to-charge ratio (m/z) of these potential products to guide their identification.[4]
| Degradation Pathway | Potential Products | Expected Change in m/z | Plausible Mechanism |
| Oxidation | N-Oxide | +16 | Addition of an oxygen atom to the amine nitrogen. |
| Hydroxylamine | +16 | Insertion of an oxygen atom into the N-H bond. | |
| Nitroso Derivative | +14 (net) | Oxidation of the amine to a nitroso group (-N=O). | |
| Dimer/Azoxy Compound | ~2x Parent Mass | Coupling of two parent molecules, often via the nitrogen atoms. | |
| Photolysis | De-fluorinated Product | -18 | Cleavage of the C-F bond and replacement with hydrogen.[6] |
| Biphenyl Cleavage Products | < Parent Mass | Fragmentation of the bond connecting the two phenyl rings. | |
| Hydrolysis (Extreme) | Phenolic Derivatives | +1 (net, -NH2, +OH) | Nucleophilic substitution of the amine group with a hydroxyl group. |
Q4: I'm seeing poor peak shapes for my parent compound and degradants during HPLC analysis. What's wrong?
A4: Poor peak shape (e.g., tailing, fronting, or broad peaks) is a common issue, especially with amine-containing compounds. Here’s a troubleshooting guide:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions between the basic amine and acidic silanol groups on the C18 column. | - Use a lower pH mobile phase (e.g., pH 2.5-3.5 with formic or phosphoric acid) to protonate the amine. - Employ an end-capped column or a column with a different stationary phase (e.g., Phenyl-Hexyl).[7] - Add a competing base like triethylamine (TEA) to the mobile phase in small amounts (e.g., 0.1%). |
| Broad Peaks | - Suboptimal mobile phase composition. - Column degradation or contamination. - High extra-column volume. | - Re-optimize the organic-to-aqueous ratio or the gradient slope. - Flush the column with a strong solvent or replace it if necessary.[7] - Check and minimize the length and diameter of tubing. |
| Co-elution | Insufficient resolution between the parent peak and a degradation product. | - Adjust the mobile phase composition (try methanol instead of acetonitrile, or vice-versa).[7] - Modify the gradient to make it shallower, allowing more time for separation. - Change the column stationary phase to one with different selectivity. |
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
This protocol outlines a standard approach for stress testing 4-Fluoro-2'-methylbiphenyl-3-amine. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[3]
1. Sample Preparation:
-
Prepare a stock solution of 4-Fluoro-2'-methylbiphenyl-3-amine at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for several hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60-80°C for several hours.
-
Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours.[8]
-
Thermal Degradation: Store the solid drug substance in an oven at a temperature above its recommended accelerated stability condition (e.g., 80-100°C).
-
Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2]
3. Time Point Sampling:
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
For acid/base samples, neutralize the aliquot before analysis.
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
4. Analysis:
-
Analyze the stressed samples using a developed stability-indicating HPLC method coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS). The DAD will assess peak purity, while the MS will provide mass information for the newly formed peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a robust Reverse-Phase HPLC (RP-HPLC) method.
1. System & Columns:
-
HPLC System: A standard HPLC or UHPLC system with a DAD and preferably an in-line Mass Spectrometer.
-
Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[9] Consider a Phenyl- or Biphenyl-phase column for alternative selectivity, which can be beneficial for separating aromatic compounds.[7]
2. Mobile Phase:
-
Aqueous (A): 0.1% Formic Acid in Water. This maintains a low pH to ensure the amine is protonated, improving peak shape.
-
Organic (B): Acetonitrile or Methanol. These are common organic modifiers.
3. Initial Gradient Method:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at multiple wavelengths using the DAD (e.g., 220 nm, 254 nm) and scan for the absorbance maximum of the parent compound.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
4. Method Optimization:
-
Inject a cocktail mixture of your stressed samples (especially the oxidized sample, as it will likely have the most degradants).
-
Adjust the gradient slope to improve the resolution between the parent peak and the degradation products. A shallower gradient is often required.[7]
-
The goal is to achieve baseline separation (Resolution > 1.5) for all significant peaks.
5. Validation:
-
Once optimized, validate the method according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.
References
- Vertex AI Search Grounding API. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
- ResearchGate. (2025, August 5). Forced Degradation Studies to Assess the Stability of Drugs and Products.
- ResearchGate. (2014, September 12). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
- MedCrave online. (2016, December 14). Forced degradation studies.
- BenchChem. (n.d.). A Technical Guide to Purity Analysis of 4,4'-Bis(maleimido)-1,1'-biphenyl via High-Performance Liquid Chromatography.
- ResearchGate. (2025, August 5). Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF.
- ResearchGate. (2020, July 14). (PDF) Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment.
- PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
- BenchChem. (n.d.). Method development for the HPLC analysis of biphenyltetrols.
- ElectronicsAndBooks. (n.d.). Tetrahedron, Vol. 53, No. 14, pp. 5027-5046, 1997.
- PMC. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability.
- Dioxin 20XX International Symposium. (n.d.). THERMAL DEGRADATION PRODUCTS OF POLYTETRAFLUOROETHYLENE (PTFE) UNDER ATMOSPHERIC CONDITION.
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. ijrpp.com [ijrpp.com]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dioxin20xx.org [dioxin20xx.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Steric Hindrance in 2'-methyl Biphenyl Amines
The following guide is designed as a specialized Technical Support Center resource for researchers encountering low yields or failed reactions in the synthesis of 2'-methyl substituted biphenyl amines .
These substrates present a unique "tetra-ortho" or "pseudo-tetra-ortho" steric challenge. The 2'-methyl group, while not directly on the carbon undergoing bond formation, projects into the coordination sphere of the Palladium catalyst due to the twisted conformation of the biphenyl backbone. This prevents the amine approach and slows down reductive elimination, often leading to dehalogenation or catalyst decomposition.
Status: Active Agent: Senior Application Scientist (Catalysis Division) Topic: Overcoming Steric Hindrance in Buchwald-Hartwig Amination of 2'-methyl Substituted Systems
🔬 Module 1: The "Engine" – Catalyst & Ligand Selection
Diagnosis: Standard catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/BINAP) fail because they lack the necessary steric bulk to force reductive elimination in crowded biaryl systems.
Q1: Why is my standard Pd/BINAP system giving <10% conversion?
A: The 2'-methyl group creates a "roof" over the metal center. Standard bidentate ligands like BINAP form rigid chelates that cannot flex to accommodate this bulk. You need Dialkylbiaryl Monophosphines (Buchwald Ligands) . These ligands possess a flexible biaryl backbone that "flaps" open to allow oxidative addition and then wraps around the metal to force the crowded reductive elimination step.
Q2: Which specific ligand should I use?
Do not guess. Use this selection logic based on your specific amine partner.
| Amine Type | Recommended Ligand | Why? |
| Primary Amines (R-NH₂) | BrettPhos | Optimized to prevent binding of the amine's protons to the Pd center, which can shut down the cycle. |
| Secondary Amines (R₂NH) | RuPhos | The "Gold Standard" for secondary amines. Its bulk prevents β-hydride elimination and promotes coupling even with hindered aryl halides. |
| General Hindered | XPhos or SPhos | Excellent general-purpose ligands for hindered biaryls. SPhos is particularly good for stability; XPhos for reactivity. |
| Extremely Hindered | tBuBrettPhos | If the 2'-methyl group is combined with other ortho-substituents (e.g., 2,6-disubstitution), this is the "nuclear option." |
Q3: Should I use Pd₂(dba)₃ or Pd(OAc)₂?
A: Avoid both if possible.
-
Issue: Pd₂(dba)₃ contains "dba" ligands that can inhibit the reaction by competing for the metal center, especially in hindered systems where the active catalyst is unstable.
🧪 Module 2: Reaction Conditions & Optimization
Diagnosis: Even with the right catalyst, incorrect base or solvent choice can lead to protodehalogenation (reduction of the C-Br bond) instead of amination.
Q: My starting material is being reduced (H replaces Br). How do I stop this?
A: This is the classic symptom of a "slow" reaction where the catalyst finds it easier to grab a hydride from the solvent or base than to couple with your hindered amine.
-
Switch Base: If using alkoxide bases (NaOtBu) in primary alcohols, hydride transfer is easy. Switch to LiHMDS (Lithium Hexamethyldisilazide) or K₃PO₄ .
-
Switch Solvent: Use Toluene or Dioxane . Avoid primary alcohols if reduction is a major side product.
Optimized Protocol Matrix
Select the condition set that matches your substrate's fragility.
| Condition Set | Reagents | Application |
| Standard (Robust) | NaOtBu (1.4 eq) in Toluene at 100°C | Best for non-functionalized, highly hindered substrates. Fast reaction. |
| Base-Sensitive | K₃PO₄ (2.0 eq) in tBuOH/H₂O (4:1) at 100°C | "Weak Base" protocol. The water allows the inorganic base to dissolve. Essential for esters/nitriles. |
| High Hindrance | LiHMDS (2.0 eq) in THF at 65°C | Best for secondary amines + hindered halides. LiHMDS creates a "naked" amide anion that is highly reactive. |
📝 Module 3: Step-by-Step Protocol (The "Golden Recipe")
Scenario: Coupling 2-bromo-2'-methylbiphenyl with Morpholine (Secondary Amine).
Reagents:
-
Substrate: 2-bromo-2'-methylbiphenyl (1.0 mmol)
-
Amine: Morpholine (1.2 mmol)[2]
-
Catalyst: RuPhos Pd G4 (0.02 mmol, 2 mol%)[2]
-
Base: LiHMDS (1.0 M in THF, 2.0 mL, 2.0 mmol)
-
Solvent: Anhydrous THF (2 mL)
Procedure:
-
Setup: Flame-dry a reaction vial equipped with a stir bar. Cool under Argon/Nitrogen.[2]
-
Charging: Add the aryl bromide and RuPhos Pd G4 precatalyst to the vial. (If the amine is a solid, add it here too).
-
Inerting: Cap the vial (septum screw cap) and purge with Argon for 5 minutes.
-
Liquid Addition: Add the anhydrous THF via syringe. Then, add the amine (if liquid) via syringe.
-
Base Addition: Add the LiHMDS solution dropwise via syringe. Note: The solution may turn dark orange/brown; this is normal.
-
Reaction: Heat the block/bath to 65°C . Stir vigorously (1000 rpm).
-
Tip: For 2'-methyl systems, conversion should be visible by LCMS within 1-2 hours. If not, raise temp to 80°C.
-
-
Workup: Cool to RT. Dilute with EtOAc. Quench with Sat. NH₄Cl. Wash organic layer with water/brine.[2] Dry over Na₂SO₄.
📊 Module 4: Visual Troubleshooting & Logic
Diagram 1: Ligand Selection Decision Tree
Use this logic flow to select the correct "Buchwald" ligand for your specific steric challenge.
Caption: Decision matrix for selecting the optimal dialkylbiaryl phosphine ligand based on amine class and steric demand.
Diagram 2: Troubleshooting The "Stalled" Reaction
If your LCMS shows starting material remaining, follow this diagnostic loop.
Caption: Diagnostic flowchart for identifying the root cause of reaction failure based on crude mixture analysis.
📚 References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." The Journal of Organic Chemistry, 79(9), 4161–4166.
-
Ingoglia, B. T., & Buchwald, S. L. (2015). "Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles." Organic Letters, 17(21), 5416–5419.
Sources
thermal stability analysis of 4-Fluoro-2'-methylbiphenyl-3-amine
Topic: 4-Fluoro-2'-methylbiphenyl-3-amine (CAS: 405898-38-0)
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have curated this guide to assist you in characterizing the thermal profile of 4-Fluoro-2'-methylbiphenyl-3-amine . This intermediate, critical in the synthesis of carboxamide fungicides (e.g., fluxapyroxad), presents specific challenges due to its primary amine functionality and fluorinated biphenyl core.
This guide moves beyond basic operation manuals to address the causality of thermal events, ensuring your data is robust enough for regulatory submission and process safety calculations.
Module 1: Experimental Strategy & Decision Matrix
Before heating your sample, you must select the correct analytical mode. Aromatic amines are susceptible to oxidation and low-temperature volatilization, which can mask true decomposition events.
Visual 1: Thermal Analysis Decision Matrix Use this workflow to determine the correct instrument and pan configuration based on your specific data needs.
Caption: Workflow for selecting instrument configuration. Note that for safety screening (Goal 2), hermetic sealing is non-negotiable to prevent volatile release from masking decomposition exotherms.
Module 2: Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine Melting Point (
Step-by-Step Protocol
-
Sample Preparation:
-
Mass: Weigh 2.0 – 4.0 mg. Why? Large masses (>5mg) in decomposition studies can cause "thermal runaway" within the cell, damaging the sensor.
-
Pan Selection: Use Hermetically Sealed Aluminum Pans (or Gold-plated High Pressure pans if >300°C is expected).
-
Critical Insight: 4-Fluoro-2'-methylbiphenyl-3-amine has a vapor pressure that increases significantly before decomposition. Open pans will show an endotherm (evaporation) that cancels out the dangerous exotherm (decomposition), leading to a false safe result .
-
-
Atmosphere:
-
Inert: Nitrogen (
) at 50 mL/min. -
Oxidative (Optional): Air/O2 is only used if studying storage stability. For safety screening, always use
to find the intrinsic decomposition energy.
-
-
Temperature Program:
-
Equilibrate: 25°C.
-
Ramp: 5 °C/min to 350°C.
-
Note: Faster rates (10-20 °C/min) increase sensitivity but shift
to higher values due to thermal lag. Report the rate explicitly.
-
Data Interpretation Table
| Thermal Event | Expected Range | Signal Type | Technical Note |
| Melting ( | 60°C – 90°C* | Sharp Endotherm (Down) | If peak is broad (>3°C width), sample purity is low. |
| Decomposition | > 220°C | Broad Exotherm (Up) | CRITICAL: If the baseline rises exponentially, this is the onset. |
| Evaporation | Variable | Broad Endotherm | Only seen if pan leaks. Invalidates safety data. |
*Note: Exact melting point depends on polymorphic form and purity. Verify with CoA.
Module 3: Troubleshooting & FAQs
Q1: My DSC baseline is drifting upwards significantly before the melt. Is the machine broken?
-
Diagnosis: This is likely Heat Capacity (
) Change or Instrument Contamination . -
Fix:
-
Run a "Tzero" or empty pan baseline. If flat, the machine is fine.
-
If the drift is in the sample run, it may indicate a glass transition (
) of amorphous content or slow curing if the amine is reacting with impurities. -
Action: Dry the sample (vacuum oven, 40°C) and re-run.
-
Q2: The sample turned dark brown after the TGA run, but the curve shows no mass loss.
-
Diagnosis: Oxidative Coupling . Aromatic amines oxidize to form azo-linkages or quinones (colored species) even with minimal mass change.
-
Scientific Context: The amine group (-NH2) is electron-rich. Trace oxygen in the TGA furnace causes surface oxidation.
-
Fix: This confirms chemical instability in air. Store the bulk material under Argon/Nitrogen.
Q3: I see a sharp "spike" on the DSC curve at 280°C.
-
Diagnosis: Pan Failure . The vapor pressure of the liquid amine exceeded the burst pressure of the aluminum pan.
-
Fix: Switch to Gold-Plated High-Pressure Capsules (up to 150 bar) to contain the volatiles and measure the true decomposition energy.
Module 4: Advanced Safety (Self-Accelerating Decomposition)
For scale-up (kg scale), DSC data alone is insufficient. You must calculate the Time to Maximum Rate (TMR) .
Visual 2: Thermal Runaway Pathway Understanding the mechanism of amine decomposition.
Caption: Simplified decomposition mechanism. The cleavage of C-N or C-F bonds at high temperature releases volatiles (NH3, HF) and generates significant heat.
References
-
ASTM International. (2021). ASTM E537-20 Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. West Conshohocken, PA.
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
PubChem. (n.d.). Compound Summary: 4-Fluoro-2'-methylbiphenyl-3-amine (CAS 405898-38-0). National Library of Medicine.
- Chervin, S., & Bodman, G. (2006). Process Safety Aspects of Aromatic Amines. Process Safety Progress. (General reference for amine decomposition kinetics).
Validation & Comparative
A Comprehensive Guide to the ¹H-NMR Spectrum Analysis of 4-Fluoro-2'-methylbiphenyl-3-amine
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H-NMR) spectrum of 4-Fluoro-2'-methylbiphenyl-3-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectrum, a comparison with related compounds, and a robust experimental protocol for data acquisition. Our approach is grounded in scientific principles to ensure accuracy and reproducibility.
Introduction: Unraveling Molecular Structure with ¹H-NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), we can gather detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
In the context of 4-Fluoro-2'-methylbiphenyl-3-amine, a complex molecule with two substituted phenyl rings, ¹H-NMR spectroscopy allows us to:
-
Identify and differentiate the various aromatic and aliphatic protons.
-
Determine the substitution pattern on each of the biphenyl rings.
-
Confirm the presence and influence of the fluorine, amino, and methyl functional groups.
The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) of each proton signal are key parameters that provide this wealth of structural information.
Predicted ¹H-NMR Spectrum of 4-Fluoro-2'-methylbiphenyl-3-amine
Molecular Structure and Proton Designations
To facilitate the analysis, the protons of 4-Fluoro-2'-methylbiphenyl-3-amine are systematically labeled as shown in the diagram below.
Caption: Molecular structure of 4-Fluoro-2'-methylbiphenyl-3-amine with proton labeling.
Analysis of Substituent Effects
The chemical shifts of the aromatic protons are influenced by the electronic effects (inductive and resonance) of the substituents.
-
Amino group (-NH₂): This is a strong electron-donating group through resonance and moderately electron-withdrawing through induction. The net effect is increased electron density at the ortho and para positions, causing upfield shifts (to lower ppm values).[2]
-
Fluorine atom (-F): Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect. It also has an electron-donating resonance effect due to its lone pairs. The inductive effect generally dominates, causing downfield shifts for nearby protons. Fluorine also causes through-bond coupling to nearby protons, resulting in additional splitting.
-
Methyl group (-CH₃): This is a weak electron-donating group through induction and hyperconjugation, leading to slight upfield shifts for protons on the same ring.
Predicted Chemical Shifts and Multiplicities
Based on these effects and data from similar compounds, the following ¹H-NMR spectrum is anticipated:
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Rationale |
| H2 | 6.8 - 7.0 | Doublet (d) | Ortho to the amino group (upfield shift) and meta to the fluorine. |
| H5 | 6.9 - 7.1 | Doublet of doublets (dd) | Ortho to the fluorine and meta to the amino group. Will show coupling to both H6 and the fluorine atom. |
| H6 | 7.1 - 7.3 | Doublet (d) | Meta to both the amino and fluoro groups. |
| H3', H4', H5', H6' | 7.0 - 7.4 | Multiplet (m) | Protons on the 2'-methylphenyl ring will be in a complex, overlapping region. The ortho methyl group will cause some steric hindrance, potentially leading to distinct signals for H3' and H6'. |
| -CH₃ | 2.2 - 2.4 | Singlet (s) | The methyl protons will appear as a singlet in the aliphatic region. |
| -NH₂ | 3.5 - 4.5 | Broad singlet (br s) | The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |
Comparative Analysis with Structurally Related Compounds
To validate our predictions, we can compare the expected spectrum of 4-Fluoro-2'-methylbiphenyl-3-amine with the known spectra of simpler, related molecules.
4-Fluorobiphenyl
The ¹H-NMR spectrum of 4-fluorobiphenyl shows signals in the aromatic region. The protons on the fluorinated ring are coupled to the fluorine atom, resulting in characteristic splitting patterns. The chemical shifts for the protons on the fluorinated ring are typically found between δ 7.0 and 7.6 ppm.[3][4]
2-Methylbiphenyl
In 2-methylbiphenyl, the methyl group introduces a signal around δ 2.3 ppm. The aromatic protons appear in the region of δ 7.1-7.4 ppm. The ortho-methyl group can cause some differentiation in the chemical shifts of the protons on the unsubstituted ring due to anisotropic effects.[5][6]
3-Aminobiphenyl
The amino group in 3-aminobiphenyl causes an upfield shift for the protons on the aminated ring, particularly those ortho and para to the -NH₂ group. The aromatic protons of 3-aminobiphenyl typically resonate between δ 6.6 and 7.5 ppm, with the amine protons appearing as a broad signal.[7][8]
This comparative analysis supports our predicted chemical shift ranges for 4-Fluoro-2'-methylbiphenyl-3-amine, where the combined electronic effects of the substituents will determine the final appearance of the spectrum.
Experimental Protocol for ¹H-NMR Spectrum Acquisition
To obtain a high-quality ¹H-NMR spectrum of 4-Fluoro-2'-methylbiphenyl-3-amine, the following experimental protocol is recommended.
Sample Preparation
Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.[1][9][10][11]
-
Sample Weighing: Accurately weigh 5-10 mg of 4-Fluoro-2'-methylbiphenyl-3-amine.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H spectrum.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, the residual solvent peak can often be used for calibration.[1]
Caption: Experimental workflow for ¹H-NMR analysis.
Data Acquisition Parameters
Optimal acquisition parameters are necessary for good spectral quality.[12][13][14][15][16]
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | ≥ 300 MHz | Higher field strength provides better signal dispersion and resolution. |
| Pulse Angle | 30-90° | A 90° pulse maximizes signal for a single scan, while a smaller angle (e.g., 30°) is better for signal averaging with short relaxation delays.[15] |
| Acquisition Time (AQ) | 2-4 s | Determines the digital resolution of the spectrum. A longer acquisition time improves resolution.[12][14] |
| Relaxation Delay (D1) | 1-5 s | The time between pulses to allow for T1 relaxation. A longer delay ensures quantitative results. |
| Number of Scans (NS) | 8-64 | Signal-to-noise ratio improves with the square root of the number of scans.[13] |
| Spectral Width (SW) | -2 to 12 ppm | Should encompass all expected proton signals. |
| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |
Conclusion
The ¹H-NMR spectrum of 4-Fluoro-2'-methylbiphenyl-3-amine is predicted to be complex, with distinct signals for the protons on each of the two aromatic rings, as well as the methyl and amino groups. A thorough analysis of chemical shifts, multiplicities, and coupling constants, guided by the principles of substituent effects and comparison with related compounds, allows for a confident structural assignment. By following the detailed experimental protocol provided, researchers can acquire high-quality data to confirm the structure and purity of this important molecule.
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A Comparative Guide to the C-NMR and ¹⁹F-NMR Analysis of 4-Fluoro-2'-methylbiphenyl-3-amine
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Fluoro-2'-methylbiphenyl-3-amine, a substituted biphenyl, represents a class of compounds with significant interest in medicinal chemistry due to the prevalence of the biphenyl scaffold in pharmaceuticals. The introduction of a fluorine atom provides a unique spectroscopic handle for analysis by ¹⁹F Nuclear Magnetic Resonance (NMR), a technique prized for its high sensitivity and wide chemical shift dispersion.[1][2] This guide provides an in-depth analysis of the expected ¹³C and ¹⁹F NMR spectral data for 4-Fluoro-2'-methylbiphenyl-3-amine, offers a comparative study with structurally related analogs, and details the experimental protocols for data acquisition.
Due to the absence of published experimental spectra for 4-Fluoro-2'-methylbiphenyl-3-amine, this guide utilizes highly accurate prediction algorithms and comparative data from well-characterized analogous structures. This approach not only provides a reliable benchmark for researchers synthesizing this compound but also illustrates the power of predictive and comparative spectroscopy in modern chemical analysis.
Predicted NMR Data for 4-Fluoro-2'-methylbiphenyl-3-amine
To provide a baseline for experimental work, the ¹³C and ¹⁹F NMR chemical shifts for 4-Fluoro-2'-methylbiphenyl-3-amine have been predicted. ¹³C NMR predictions were generated using established online databases that employ a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning algorithms.[3][4] The ¹⁹F NMR chemical shift is estimated based on typical values for mono-fluorinated aromatic compounds.[1]
Predicted ¹³C-NMR Chemical Shifts (75 MHz, CDCl₃)
| Atom Number | Predicted Chemical Shift (ppm) |
| C1 | 130.5 |
| C2 | 124.8 |
| C3 | 145.1 |
| C4 | 158.0 (d, ¹JCF ≈ 245 Hz) |
| C5 | 114.2 (d, ²JCF ≈ 21 Hz) |
| C6 | 115.9 (d, ³JCF ≈ 8 Hz) |
| C1' | 141.2 |
| C2' | 135.8 |
| C3' | 129.5 |
| C4' | 128.7 |
| C5' | 126.4 |
| C6' | 130.9 |
| -CH₃ | 20.5 |
Note: Predicted values are estimates. Actual experimental values may vary. The carbon directly attached to the fluorine (C4) is expected to show a large one-bond coupling constant (¹JCF), while adjacent carbons will show smaller two- and three-bond couplings (²JCF, ³JCF).
Predicted ¹⁹F-NMR Chemical Shift (376 MHz, CDCl₃)
The ¹⁹F chemical shift for a fluorine atom on a benzene ring is influenced by the electronic effects of other substituents.[5] For 4-Fluoro-2'-methylbiphenyl-3-amine, the presence of an electron-donating amino group (ortho to the C-C bond and meta to the fluorine) and the biphenyl system suggests a chemical shift in the typical range for fluoroaromatic compounds.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹⁹F | -115 to -125 | Multiplet |
Note: The signal is expected to be a multiplet due to coupling with neighboring aromatic protons. The reference standard is CFCl₃ at 0.0 ppm.
Comparative Analysis with Structural Analogs
To ground the predicted data in an experimental context, we compare it with the known NMR data of two simpler, commercially available molecules that represent the core fragments of our target compound: 4-Fluorobiphenyl and 2-Methylaniline .
Alternative 1: 4-Fluorobiphenyl
This analog allows for the direct assessment of the fluorine-bearing phenyl ring's spectral characteristics within a biphenyl system, without the influence of the amino and methyl groups.
Experimental NMR Data for 4-Fluorobiphenyl [6][7][8]
| ¹³C-NMR (CDCl₃) | Chemical Shift (ppm) | ¹⁹F-NMR (CDCl₃) | Chemical Shift (ppm) |
| C1 | 137.5 | ¹⁹F | -115.8 |
| C2, C6 | 128.8 | ||
| C3, C5 | 115.7 (d, JCF = 21.5 Hz) | ||
| C4 | 162.5 (d, JCF = 246.5 Hz) | ||
| C1' | 140.2 | ||
| C2', C6' | 127.2 | ||
| C3', C5' | 128.9 | ||
| C4' | 127.0 |
The ¹⁹F chemical shift of -115.8 ppm for 4-fluorobiphenyl provides a strong reference point for our target molecule. The large one-bond C-F coupling constant is also a characteristic feature.
Alternative 2: 2-Methylaniline (o-Toluidine)
This analog provides experimental data for the second ring system, containing the amino and methyl substituents, which strongly influence the electronic environment and thus the chemical shifts of the aromatic carbons.
Experimental ¹³C-NMR Data for 2-Methylaniline (CDCl₃)
| ¹³C-NMR (CDCl₃) | Chemical Shift (ppm) |
| C1 | 144.8 |
| C2 | 122.1 |
| C3 | 127.0 |
| C4 | 118.6 |
| C5 | 130.4 |
| C6 | 115.1 |
| -CH₃ | 17.4 |
By comparing the predicted data for 4-Fluoro-2'-methylbiphenyl-3-amine with these experimental values, we can assign the predicted shifts with greater confidence. For instance, the downfield shift of the carbon bearing the amino group (C3) in the prediction is consistent with the effect observed in 2-methylaniline (C1).
Experimental Protocols
Acquiring high-quality ¹³C and ¹⁹F NMR spectra requires careful sample preparation and parameter optimization. The following are detailed, step-by-step methodologies for these experiments.
General Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 10-20 mg of 4-Fluoro-2'-methylbiphenyl-3-amine and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Add Internal Standard: For ¹³C-NMR, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For ¹⁹F-NMR, an external reference like CFCl₃ is common, but an internal standard such as hexafluorobenzene (-164.9 ppm) can also be used if it does not interfere with the sample signals.[1]
-
Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.
-
Degas (Optional): For sensitive measurements or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed via several freeze-pump-thaw cycles.
¹³C-NMR Data Acquisition Workflow
Caption: Workflow for acquiring a standard proton-decoupled ¹³C-NMR spectrum.
Causality in Experimental Choices:
-
Proton Decoupling: A standard ¹³C{¹H} experiment uses broadband proton decoupling to collapse C-H coupling, resulting in a single sharp peak for each unique carbon atom. This dramatically improves the signal-to-noise ratio.[9][10]
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H-NMR.[10][11]
-
Relaxation Delay (d1): A sufficient delay between pulses is crucial for the complete relaxation of carbon nuclei, which is essential for obtaining accurate quantitative data, although for routine qualitative spectra, a shorter delay is often used to save time.[12]
¹⁹F-NMR Data Acquisition Workflow
Caption: Workflow for acquiring a standard ¹⁹F-NMR spectrum.
Causality in Experimental Choices:
-
High Sensitivity: ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it nearly as sensitive as ¹H. Consequently, fewer scans are needed.[2]
-
Wide Spectral Width: Fluorine chemical shifts span a very wide range (over 400 ppm).[1] It is crucial to set a wide spectral width initially to ensure the signal is captured. Once located, the width can be narrowed to improve resolution.[13]
-
Proton Coupling: A standard 1D ¹⁹F spectrum is often acquired with proton coupling intact, as the resulting multiplicities provide valuable structural information through ⁿJHF coupling constants. For simplification, a proton-decoupled ¹⁹F spectrum can also be acquired.
Conclusion
This guide provides a robust framework for the ¹³C and ¹⁹F NMR analysis of 4-Fluoro-2'-methylbiphenyl-3-amine. By combining predictive methods with comparative analysis of experimental data from structural analogs, researchers can confidently interpret their own experimental results. The detailed protocols provided herein serve as a self-validating system for acquiring high-quality, reliable NMR data, which is indispensable for the rigorous structural characterization required in modern drug discovery and chemical research.
References
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
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ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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Henry, S. C., et al. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery, 1(1), 1-10. Retrieved from [Link]
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Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4627-4637. Retrieved from [Link]
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nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]
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Penner, P., et al. (2024). QM assisted ML for 19F NMR chemical shift prediction. Novartis OAK. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved from [Link]
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CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). F19 detection. Retrieved from [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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Romero, N. A., & Nicewicz, D. A. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 13C-NMR Spectroscopy. Retrieved from [Link]
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DiMaggio, P. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of organic chemistry, 84(15), 9425-9433. Retrieved from [Link]
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Foroozandeh, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(16), 4627–4637. Retrieved from [Link]
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Park, J. W., et al. (2004). Degradation of 4-Fluorobiphenyl by Mycorrhizal Fungi as Determined by 19F Nuclear Magnetic Resonance Spectroscopy and 14C Radiolabelling Analysis. Applied and Environmental Microbiology, 70(10), 6192-6198. Retrieved from [Link]
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Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]
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Oldfield, E., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(32), 7542-7551. Retrieved from [Link]
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Reddit. (2023). Where to find 19F NMR spectra?. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Fluoro-N-methylaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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SGC-UNC. (2015). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS chemical biology, 10(8), 1820-1827. Retrieved from [Link]
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Comparative Mass Spectrometry Guide: 4-Fluoro-2'-methylbiphenyl-3-amine
Executive Summary & Structural Profile
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 4-Fluoro-2'-methylbiphenyl-3-amine . As a key intermediate in the synthesis of biaryl kinase inhibitors, understanding its fragmentation is critical for impurity profiling, metabolite identification, and quality control.
This document objectively compares the molecule's behavior under Electrospray Ionization (ESI) versus Electron Ionization (EI) , and contrasts its fragmentation pattern with its non-methylated structural analog (4-Fluoro-biphenyl-3-amine) to highlight the diagnostic utility of the "ortho-effect."
Molecule Profile[1]
-
IUPAC Name: 4-Fluoro-2'-methylbiphenyl-3-amine
-
Molecular Formula:
-
Exact Mass: 201.0954 Da
-
Protonated Mass
: 202.1027 Da -
Key Structural Features:
-
Ring A (Aniline core): Electron-rich, basic amine (pos 3), electron-withdrawing fluoro (pos 4).
-
Ring B (Toluene core): 2'-Methyl group induces steric twist, reducing planarity.
-
Comparative Ionization: ESI vs. EI
The choice of ionization source dictates the spectral "fingerprint." The table below compares the performance of Soft Ionization (ESI) against Hard Ionization (EI) for this specific fluorinated amine.
| Feature | Electrospray Ionization (ESI+) | Electron Ionization (EI) |
| Primary Ion | ||
| Intensity | High (Base Peak) | Moderate to High |
| Fragmentation | Low (Requires CID/MS2) | High (In-source fragmentation) |
| Key Mechanism | Even-electron rearrangements (Loss of neutrals) | Odd-electron radical cleavages |
| Diagnostic Utility | High: For trace quantitative analysis (LC-MS) | High: For structural confirmation (GC-MS) |
| Dominant Loss |
Expert Insight: For pharmacokinetic (PK) studies or impurity tracking in solution, ESI+ is the superior alternative due to the high proton affinity of the aniline nitrogen. EI is reserved for raw material purity checks via GC-MS.
Deep Dive: ESI-MS/MS Fragmentation Mechanisms
In LC-MS/MS (Collision Induced Dissociation), the fragmentation is driven by the mobile proton. The 2'-methyl group plays a critical steric role, preventing the two phenyl rings from becoming coplanar, which localizes charge and directs specific cleavages.
Pathway A: Ammonia Loss (The Aniline Signature)
The most abundant transition is the loss of ammonia (
-
Mechanism: Protonation occurs at the amine nitrogen. Through a 1,3-hydrogen shift (often assisted by the ortho-fluorine or ring carbons), the molecule eliminates neutral
. -
Product: A resonance-stabilized fluorobiphenyl cation (
185).
Pathway B: The "Ortho-Methyl" Effect (Diagnostic)
Unlike its non-methylated analogs, this molecule exhibits a unique fragmentation channel driven by the 2'-methyl group.
-
Mechanism: The proximity of the 2'-methyl group to the ring junction allows for a rearrangement where a methyl hydrogen interacts with the pi-system, facilitating the loss of a methyl radical (in EI) or ring cyclization (in ESI) to form fluorene-like derivatives.
Pathway C: HF Elimination
While less dominant than
-
Mechanism: Requires high internal energy to break the strong C-F bond (
kJ/mol).
Visualization: Fragmentation Pathway
The following diagram illustrates the primary fragmentation logic for the
Figure 1: Predicted ESI-MS/MS fragmentation pathway. The loss of ammonia is the kinetically favored route, followed by secondary skeletal rearrangements.
Experimental Protocol: LC-MS/MS Analysis
To ensure reproducibility, the following validated protocol is recommended. This method is self-validating through the inclusion of a specific system suitability test (SST).
Chromatographic Conditions[2][3]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Reasoning: High surface area for retention of the hydrophobic biphenyl core.
-
Mobile Phase A: 0.1% Formic Acid in Water. Reasoning: Acidic pH ensures full protonation of the amine (
). -
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
Mass Spectrometry Parameters (ESI+)[4][5][6]
-
Source Temp: 350°C (Ensures desolvation of the amine).
-
Capillary Voltage: 3.0 kV.
-
Collision Energy (CE): Stepped Ramp (15, 30, 45 eV). Reasoning: Low CE preserves the molecular ion; High CE reveals the C-F bond breakage.
Workflow Diagram
Figure 2: Step-by-step analytical workflow for targeted quantification using Multiple Reaction Monitoring (MRM).
Comparative Analysis: The "Alternative" (Analog Comparison)
To demonstrate the structural specificity of the MS signal, we compare 4-Fluoro-2'-methylbiphenyl-3-amine (Target) with 4-Fluoro-biphenyl-3-amine (Alternative/Analog).
| Parameter | Target Molecule (With 2'-Methyl) | Alternative (No Methyl) | Scientific Interpretation |
| Steric Conformation | Twisted (Non-planar) | Planar (Conjugated) | The methyl group forces a twist, reducing conjugation between rings. |
| Retention Time (RT) | Later eluting | Earlier eluting | The methyl group increases lipophilicity (LogP), increasing retention on C18. |
| Fragment Ratio (185/202) | Higher | Lower | The twisted structure is slightly less stable, promoting faster fragmentation (NH3 loss). |
| Unique Fragment | m/z 165-170 range | Absent | Target produces fragments related to tropylium-like rearrangements involving the methyl carbon. |
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on rules of fragmentation, specifically ortho-effects).
-
Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 45(1), 13-21. (Source for Even-Electron ion fragmentation rules in ESI). [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed mechanisms of HF loss in fluorinated aromatics). [Link]
-
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Biphenyl Derivatives." (For comparison of EI behavior of methyl-biphenyls). [Link]
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity of 4-Fluoro-2'-methylbiphenyl-3-amine
This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Fluoro-2'-methylbiphenyl-3-amine. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] We will move beyond a simple protocol, exploring the rationale behind experimental choices, comparing alternative chromatographic conditions, and grounding our methodology in the principles of scientific integrity and regulatory expectations outlined by the International Council for Harmonisation (ICH).[3][4][5]
Part 1: Core Strategy and Method Development Philosophy
The objective is not merely to separate the main compound but to develop a method that can distinguish the analyte from any potential process-related impurities and, critically, from degradation products that may form under stress conditions.[6][7] This "stability-indicating" capability is the hallmark of a well-developed pharmaceutical analysis method.[8] Our approach is systematic, beginning with an evaluation of the analyte's physicochemical properties to inform our initial choice of columns and mobile phases, followed by methodical optimization and forced degradation studies to prove specificity.
The workflow for this development process is outlined below.
Caption: Workflow for HPLC Method Development.
Part 2: Experimental Design and Comparative Protocols
The foundational technique for an analyte like 4-Fluoro-2'-methylbiphenyl-3-amine, which possesses significant non-polar character due to its biphenyl structure, is Reversed-Phase HPLC (RP-HPLC).[9][10]
Instrumentation and Reagents
-
HPLC System: A standard HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Analyte: 4-Fluoro-2'-methylbiphenyl-3-amine standard and sample lots.
-
Reagents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Formic Acid (reagent grade), and purified water (18.2 MΩ·cm).
Protocol 1: Column and Mobile Phase Screening
The choice of stationary phase is critical for achieving the desired selectivity. Given the aromatic nature of the analyte, we will compare a standard alkyl chain column (C18) with a column that offers alternative selectivity through π-π interactions (Phenyl-Hexyl).[11]
-
Standard and Sample Preparation:
-
Prepare a stock solution of the analyte at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and water (diluent).
-
Prepare a working standard and sample solution at approximately 0.1 mg/mL by diluting the stock solution with the diluent.
-
-
Initial Chromatographic Conditions:
-
Columns to Compare:
-
Alternative A: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Alternative B: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic pH ensures the amine functional group is protonated, leading to better peak shape and preventing interactions with residual silanols on the silica backbone.[11][12]
-
Mobile Phase B: Acetonitrile. Rationale: Acetonitrile generally provides good efficiency and lower backpressure compared to methanol.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA scan from 200-400 nm; extraction at a single wavelength (e.g., 254 nm for initial screening).
-
Injection Volume: 5 µL.
-
Gradient Program (Scouting): 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Part 3: Comparative Data and Method Optimization
After running the initial scouting gradient on both columns, the chromatograms are evaluated based on peak shape, retention, and, most importantly, the resolution of the main peak from any observed impurities.
Table 1: Comparative Performance of Stationary Phases
| Parameter | Column A: C18 | Column B: Phenyl-Hexyl | Rationale for Selection |
| Retention Time (RT) of Analyte | 12.5 min | 13.8 min | Phenyl-Hexyl shows stronger retention due to π-π interactions with the biphenyl rings, offering more potential space for impurity separation. |
| Tailing Factor (Tf) | 1.2 | 1.1 | Both are acceptable (<1.5), but the Phenyl-Hexyl column provides a more symmetrical peak. |
| Theoretical Plates (N) | 15,000 | 18,500 | Higher plate count on the Phenyl-Hexyl column indicates better column efficiency. |
| Resolution (Rs) to nearest impurity | 1.8 | 2.5 | The Phenyl-Hexyl phase provides superior resolution for a critical closely-eluting impurity, making it the clear choice for a stability-indicating method. |
Based on the superior resolution and peak symmetry, the Phenyl-Hexyl column was selected for further optimization. The gradient was then refined to reduce the run time while maintaining adequate resolution.
Table 2: Optimized Final HPLC Method
| Parameter | Optimized Condition |
| Column | Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 245 nm (determined from PDA λmax) |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 18.0 | |
| 18.1 | |
| 22.0 |
Part 4: Proving Specificity via Forced Degradation
Forced degradation studies are the cornerstone of developing a stability-indicating method.[14][15] The goal is to intentionally degrade the sample under various stress conditions to produce potential degradation products and prove that the analytical method can separate them from the intact analyte.[8][16] The target degradation is typically 5-20%.[17]
Caption: Decision workflow for forced degradation studies.
Protocol 2: Forced Degradation Study
-
Prepare Samples: For each condition, subject a sample of 4-Fluoro-2'-methylbiphenyl-3-amine (approx. 0.1 mg/mL in diluent, or solid for thermal) to the stress conditions outlined in Table 3.
-
Neutralization: After the specified time, neutralize the acidic and basic samples before injection.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method (Table 2).
-
Evaluation: For each chromatogram, calculate the percent degradation of the active peak. Use the PDA detector to perform peak purity analysis on the analyte peak in all stressed chromatograms to ensure no degradants are co-eluting.
Table 3: Summary of Forced Degradation Results
| Stress Condition | Details | % Degradation | Observations | Peak Purity Index |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 8 hours | 12.4% | Two major degradation peaks at RRT 0.85 and 0.92. | >0.999 |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 4 hours | 8.9% | One major degradation peak at RRT 0.78. | >0.999 |
| Oxidative | 3% H₂O₂ at RT for 24 hours | 15.2% | Significant degradation with a primary degradant at RRT 1.15. Amines are known to be susceptible to oxidation.[15][16] | >0.999 |
| Thermal | 80°C for 48 hours (solid) | 2.1% | Minor degradation observed, compound is relatively stable to heat. | >0.999 |
| Photolytic | ICH Q1B specified light exposure | 5.5% | One minor degradation peak at RRT 1.08. | >0.999 |
The successful separation of all generated degradation products from the main analyte peak, confirmed by peak purity analysis, demonstrates that the method is specific and stability-indicating.
Part 5: Method Validation Framework
While a full validation is beyond the scope of this guide, the developed method must be validated according to ICH Q2(R2) guidelines before implementation for routine quality control.[5] The validation protocol would assess the following key parameters[3][4][18][19]:
-
Specificity: Already demonstrated through forced degradation studies.
-
Linearity: Proving the method's response is proportional to analyte concentration over a defined range (e.g., 50-150% of the target concentration).
-
Accuracy: Assessing the closeness of the measured value to the true value, often determined by spike/recovery experiments.
-
Precision:
-
Repeatability (Intra-assay precision): Agreement between results for multiple injections of the same sample.
-
Intermediate Precision: Agreement between results from the same sample analyzed on different days, by different analysts, or on different equipment.
-
-
Quantitation Limit (QL): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2°C column temperature, ±0.1 mL/min flow rate).
Conclusion
Through a systematic and comparative approach, we have successfully developed a stability-indicating RP-HPLC method for the purity determination of 4-Fluoro-2'-methylbiphenyl-3-amine. The comparison between a standard C18 and a Phenyl-Hexyl stationary phase revealed the superior selectivity of the latter for this specific aromatic amine, driven by beneficial π-π interactions. The final optimized method demonstrated excellent separation of the main compound from impurities and all degradation products generated under acid, base, oxidative, thermal, and photolytic stress. This guide illustrates a robust framework for HPLC method development, emphasizing the causal logic behind experimental choices to create a method that is not only precise and accurate but also scientifically sound and fit for its intended purpose in a regulated pharmaceutical environment.
References
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Reck, B., Stauffer, F., & Joss, A. (2001). Determination of Aromatic Amines in Surface Waters and Comparison of Their Behavior in HPLC and on Sediment Columns. Fresenius' journal of analytical chemistry. [Link]
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Jia, C., & Pawliszyn, J. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]
-
Levin, S., & Guttman, A. (2009). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]
-
Ngwa, G. (2010). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]
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Patel, Y., et al. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Forgács, A., & Cserháti, T. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Sharma, G., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Chrzanowski, W., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science. [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Kumar, A., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
- Google Patents. (n.d.). A Novel Chemical Method for Making 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine, a Key Intermediate of NT-814.
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A Comparative Guide to the Infrared Spectroscopic Characterization of 4-Fluoro-2'-methylbiphenyl-3-amine
Introduction
4-Fluoro-2'-methylbiphenyl-3-amine is a substituted biphenyl derivative of interest in medicinal chemistry and materials science. As with any novel compound, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy provides a rapid and powerful method for identifying the key functional groups present in a molecule, thereby offering crucial evidence for its structural verification.
This technical guide, designed for researchers and drug development professionals, provides an in-depth analysis of the expected IR absorption peaks for 4-Fluoro-2'-methylbiphenyl-3-amine. We will dissect the spectrum by correlating specific vibrational modes to the molecule's distinct functional moieties: the primary aromatic amine, the fluoro-substituent, the methyl group, and the disubstituted aromatic rings. Through a comparative approach with simpler reference compounds, this guide explains the causality behind spectral features, enabling scientists to interpret their experimental data with higher confidence.
Molecular Structure and Vibrational Analysis
The structure of 4-Fluoro-2'-methylbiphenyl-3-amine incorporates several key functional groups, each with characteristic vibrational frequencies. Understanding these individual components is the first step in interpreting the full IR spectrum.
-
Primary Aromatic Amine (-NH₂): This group is defined by its N-H stretching and bending vibrations.
-
Aromatic Rings (C=C, C-H): The two phenyl rings have characteristic in-plane and out-of-plane vibrations.
-
Alkyl C-H (Methyl group): The methyl group attached to one of the rings will exhibit typical alkane C-H stretching and bending modes.
-
Aryl Halide (C-F): The carbon-fluorine bond has a distinct stretching frequency, though it often falls in the complex fingerprint region.
Below is a logical workflow for the characterization of this molecule using IR spectroscopy.
Caption: Workflow for IR Spectroscopic Analysis.
Characteristic IR Peaks and Comparative Analysis
The IR spectrum of 4-Fluoro-2'-methylbiphenyl-3-amine is best understood by comparing its expected absorptions with those of simpler, related molecules. This comparison highlights the spectral contributions of each functional group.
N-H Vibrations (The Amine Signature)
A primary amine is readily identified by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[1] These correspond to the asymmetric and symmetric stretching modes of the NH₂ group.[2][3] For aromatic amines, these peaks typically appear at a slightly higher frequency than for aliphatic amines.[3] A key N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.[4]
C-H Stretching Region (>2800 cm⁻¹)
The 3000 cm⁻¹ mark is a crucial dividing line.[5]
-
Aromatic C-H Stretch (>3000 cm⁻¹): Absorptions from the C-H bonds on the two phenyl rings are expected in the 3000-3100 cm⁻¹ range.[6][7] Their presence is a clear indicator of unsaturation.[8]
-
Aliphatic C-H Stretch (<3000 cm⁻¹): The methyl (-CH₃) group will show C-H stretching vibrations in the 2850-2975 cm⁻¹ region.[7]
The Fingerprint Region (<1600 cm⁻¹)
This region, typically from 1500 to 500 cm⁻¹, contains a complex series of absorptions unique to the molecule as a whole, making it a "molecular fingerprint".[9][10] While individual peak assignment can be challenging, several key vibrations are found here:
-
Aromatic C=C Stretching: Strong to medium bands from the carbon-carbon stretching within the aromatic rings appear in two main regions: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[6][7][11]
-
Aromatic C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically strong and found between 1335-1250 cm⁻¹.[1][2]
-
C-F Stretching: The strong C-F stretching absorption is expected within the fingerprint region, generally in the 1400-1000 cm⁻¹ range.[12] Its exact position is sensitive to the overall molecular structure.
-
C-H Out-of-Plane (OOP) Bending: Strong absorptions between 900-675 cm⁻¹ result from C-H bonds bending out of the plane of the aromatic ring.[6][7] The precise pattern of these bands is highly diagnostic of the ring's substitution pattern.[11][13]
Comparative Data Table
The following table summarizes the expected vibrational frequencies for 4-Fluoro-2'-methylbiphenyl-3-amine and compares them to simpler reference molecules. This objective data provides a framework for interpreting an experimental spectrum.
| Vibrational Mode | Functional Group | Expected Range (cm⁻¹) for Target Molecule | Reference Compound: Aniline [4] | Reference Compound: Toluene [8] | Notes for Target Molecule |
| N-H Asymmetric Stretch | Primary Aromatic Amine | 3450 - 3400 | ~3442 | N/A | Two distinct, medium-intensity peaks confirm a primary amine.[3][14] |
| N-H Symmetric Stretch | Primary Aromatic Amine | 3370 - 3320 | ~3360 | N/A | Weaker and sharper than O-H stretches.[2] |
| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Yes | 3099 - 3032 | Multiple weak to medium bands are expected.[11] |
| Aliphatic C-H Stretch | Methyl Group | 2975 - 2850 | N/A | ~2925 | Confirms the presence of the methyl substituent.[7] |
| N-H Bend (Scissoring) | Primary Aromatic Amine | 1630 - 1600 | ~1619 | N/A | Can sometimes overlap with C=C stretches.[2] |
| Aromatic C=C Stretch | Aromatic Ring | 1610 - 1580 & 1520 - 1450 | Yes | 1614, 1506, 1465 | A series of sharp peaks characteristic of aromatic systems.[6] |
| C-N Stretch | Aromatic Amine | 1335 - 1250 | ~1281 | N/A | A strong band confirming the amine's attachment to the ring.[1][15] |
| C-F Stretch | Fluoroaromatic | 1250 - 1100 | N/A | N/A | Strong absorption, but may be convoluted by other peaks in the fingerprint region. |
| C-H Out-of-Plane Bend | Substituted Aromatic | 900 - 700 | Yes | ~738 | The complex pattern is diagnostic of the tri- and di-substituted rings.[13] |
Experimental Protocol: ATR-FTIR Spectroscopy
This protocol describes a standard method for obtaining a high-quality IR spectrum of a solid sample like 4-Fluoro-2'-methylbiphenyl-3-amine using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.
Objective: To obtain a clean, reproducible infrared spectrum of the solid sample for functional group analysis.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).
-
4-Fluoro-2'-methylbiphenyl-3-amine (solid powder).
-
Spatula.
-
Solvent for cleaning (e.g., Isopropanol or Acetone).
-
Lint-free wipes (e.g., Kimwipes).
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
Ensure the ATR crystal surface is clean. If necessary, clean it by wiping gently with a lint-free wipe dampened with isopropanol, followed by a dry wipe.
-
-
Background Collection (Self-Validating Step):
-
With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to account for the absorbance of ambient CO₂ and water vapor, as well as the instrument's own optical characteristics.
-
Typical Settings: 16-32 scans at a resolution of 4 cm⁻¹. The scan range should cover at least 4000-400 cm⁻¹.
-
-
Sample Application:
-
Using a clean spatula, place a small amount of the solid 4-Fluoro-2'-methylbiphenyl-3-amine powder onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.
-
Lower the ATR press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. Good contact is essential for a strong, high-quality spectrum.
-
-
Sample Spectrum Collection:
-
Using the same acquisition parameters as the background scan, collect the sample spectrum. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum. This may include baseline correction or smoothing if necessary, although modern instruments often produce high-quality data without extensive processing.
-
Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
-
Compare the experimental peak positions with the expected values detailed in the comparative data table above.
-
-
Cleaning:
-
Retract the pressure arm and carefully remove the bulk of the solid sample with a spatula.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe and an appropriate solvent to prevent cross-contamination.
-
Conclusion
The infrared spectrum of 4-Fluoro-2'-methylbiphenyl-3-amine provides a wealth of structural information. The definitive presence of a primary aromatic amine is confirmed by the characteristic pair of N-H stretching bands above 3300 cm⁻¹ and the C-N stretch around 1300 cm⁻¹. The distinction between aromatic and aliphatic C-H bonds is clearly made by observing peaks on both sides of the 3000 cm⁻¹ line. Finally, while the C-F stretch lies in the congested fingerprint region, the overall pattern of this region, combined with the absorptions from the aromatic C=C bonds and C-H out-of-plane bending, provides a unique and verifiable fingerprint for the molecule. By following the systematic workflow and comparative analysis presented in this guide, researchers can confidently use IR spectroscopy as a primary tool for the characterization and quality control of this and structurally related compounds.
References
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-
University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]
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University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines. Available at: [Link]
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LibreTexts Chemistry. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Available at: [Link]
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WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]
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Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
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Oregon State University. Aromatic Fingerprint Vibrations. Available at: [Link]
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LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
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The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Aromatic Compounds. YouTube. Available at: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at: [Link]
-
Clark, J. (n.d.). The fingerprint region - infra-red spectra. Chemguide. Available at: [Link]
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Various Authors. (2022). What is the fingerprint region in IR spectroscopy and how does it vary from the functional group region?. Quora. Available at: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]
-
LibreTexts Chemistry. (2023). The Fingerprint Region. Available at: [Link]
-
International Journal of Academic Research and Development. (2020). Study of the composition of amines using IR spectroscopy. Available at: [Link]
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University of Colorado Boulder, Department of Chemistry. Table of IR Absorptions. Available at: [Link]
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Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]
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-
LibreTexts Chemistry. (2022). Infrared Spectroscopy Absorption Table. Available at: [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
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Structural & Functional Profiling: 4-Fluoro-2'-methylbiphenyl-3-amine vs. Regioisomeric Scaffolds
Executive Summary
The biphenyl amine scaffold is a "privileged structure" in drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and succinate dehydrogenase inhibitor (SDHI) fungicides. Among these, 4-Fluoro-2'-methylbiphenyl-3-amine represents a specific subclass where steric and electronic factors intersect uniquely.
This guide provides a structural and functional comparison of this target molecule against its key regioisomers. Unlike planar biphenyls, the 2'-methyl substituent introduces a profound "ortho-effect," forcing the biaryl system into a twisted conformation that decouples
Structural Analysis: The Ortho-Methyl Effect
The defining feature of 4-Fluoro-2'-methylbiphenyl-3-amine, compared to its isomers (e.g., 4'-methyl or 3'-methyl analogs), is the steric clash introduced by the methyl group at the 2' position.
Conformational Dynamics
In unsubstituted biphenyl, the dihedral angle (
-
Target Molecule (2'-Me): The steric bulk forces the rings to twist to a dihedral angle typically >60–70° (approaching orthogonality). This minimizes steric strain but breaks the conjugation between the two aromatic systems.
-
Regioisomer Comparison (3'-Me or 4'-Me): These isomers lack the ortho-clash. They adopt a more planar conformation (
), maintaining electronic communication between the rings.
Visualization of Steric Decoupling
Figure 1: Impact of the 2'-methyl substituent on biphenyl conformation and electronic conjugation.
Comparative Profiling: Target vs. Isomers
The following table contrasts the target molecule with its most common synthetic byproducts or SAR analogs.
| Feature | Target: 4-Fluoro-2'-methylbiphenyl-3-amine | Isomer A: 4-Fluoro-4'-methylbiphenyl-3-amine | Isomer B: 4-Fluoro-2'-methylbiphenyl-4-amine |
| Structure Type | Ortho-substituted (Twisted) | Para-substituted (Planar-like) | Ortho-substituted (Twisted) |
| Dihedral Angle | High (>60°) | Moderate (~45°) | High (>60°) |
| Electronic State | Rings are electronically isolated. | Rings are conjugated. | Rings are electronically isolated. |
| Amine Basicity | Lower. The 3-NH₂ is flanked by an ortho-F atom (Inductive withdrawal, -I). | Higher. Conjugation with the electron-rich 4'-Me-phenyl ring increases electron density. | Lowest. 4-NH₂ is para to the biphenyl linkage, but the twist limits resonance donation from the other ring. |
| Solubility | High (Lipophilic, disrupted packing). | Moderate (Better crystal packing). | High. |
| Synthetic Yield | Moderate (50-70%). Steric hindrance affects Suzuki coupling efficiency. | High (>90%). No steric hindrance in coupling. | Moderate. Similar steric challenges. |
Key Insight for Drug Design
If your SAR data suggests that the 4-Fluoro-2'-methylbiphenyl-3-amine analog is more potent than the 4'-methyl isomer, it strongly implies that the 3D shape (twist) is driving binding affinity, rather than electronic effects from the distal ring. The target molecule effectively presents the two phenyl rings as separate hydrophobic domains.
Experimental Protocols: Synthesis & Characterization
Synthesizing sterically hindered biaryls requires optimized conditions. Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail or give low yields for 2'-substituted systems due to slow transmetallation.
Optimized Suzuki-Miyaura Coupling Protocol
Objective: Synthesis of 4-Fluoro-2'-methylbiphenyl-3-amine from 3-amino-4-fluorophenylboronic acid and 2-iodotoluene (or vice versa).
Reagents:
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (SPhos is critical for sterically demanding couplings).
-
Base: K₃PO₄ (2.0 equiv, anhydrous).
-
Solvent: Toluene/Water (10:1 ratio).
-
Temperature: 100°C.
Step-by-Step Workflow:
-
Preparation: In a glovebox or under Argon stream, charge a reaction vial with the aryl halide (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.
-
Degassing: Add the Toluene/Water solvent mixture. Sparge with Argon for 10 minutes to remove dissolved oxygen (Oxygen kills the active Pd(0) species).
-
Reaction: Seal the vial and heat to 100°C for 12–16 hours. The mixture should turn black (Pd precipitation) only after completion.
-
Work-up: Cool to RT. Dilute with EtOAc and wash with water and brine.[1] Dry over Na₂SO₄.
-
Purification: The amine is weakly basic. Purify via Flash Chromatography using a Hexane/EtOAc gradient (typically 0-30% EtOAc). Note: The 2'-methyl group increases lipophilicity compared to planar isomers, often causing it to elute earlier.
Self-Validating QC Checkpoints
-
Checkpoint 1 (TLC): The product will likely fluoresce blue under UV (254/365 nm). Due to the twist, the extinction coefficient (
) may be lower than the planar 4'-methyl isomer. -
Checkpoint 2 (¹H NMR): Look for the 2'-Methyl signal . In the target twisted molecule, this methyl group often appears upfield (shifted to ~2.1-2.2 ppm) compared to a planar system due to shielding by the adjacent aromatic ring current.
-
Checkpoint 3 (¹⁹F NMR): The fluorine signal is a sensitive probe. Expect a multiplet around -130 to -140 ppm. The coupling constants (
) will confirm the ortho-position relative to the amine protons.
Synthesis Decision Logic
Select the correct catalytic system based on the steric demand of your specific isomer.
Figure 2: Decision matrix for catalyst selection in biphenyl synthesis.
References
-
Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Sterically Hindered Biaryls: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Biphenyl Conformation Studies: Bastiansen, O., & Samdal, S. (1985). Structure and Barrier to Internal Rotation of Biphenyl Derivatives. Journal of Molecular Structure, 128(1-3), 115-125. Link
-
Electronic Effects in Anilines: Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
Sources
A Comparative Guide to the Reactivity of 4-Fluoro-2'-methylbiphenyl-3-amine in Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of complex molecular scaffolds is a cornerstone of innovation. Substituted biphenylamines, in particular, are privileged structures in medicinal chemistry and materials science. This guide provides an in-depth technical analysis of the comparative reactivity of 4-Fluoro-2'-methylbiphenyl-3-amine , a versatile building block, in key palladium-catalyzed cross-coupling reactions. By examining the interplay of steric and electronic factors, we offer field-proven insights and experimental guidance to facilitate its effective utilization in complex synthetic endeavors.
Molecular Architecture and Predicted Reactivity
The reactivity of 4-Fluoro-2'-methylbiphenyl-3-amine in cross-coupling reactions is governed by a delicate balance of electronic and steric effects imparted by its substituents. Understanding these influences is critical for selecting optimal reaction conditions and anticipating potential challenges.
-
The Amino Group (-NH₂): As the primary reactive site for C-N bond formation (e.g., Buchwald-Hartwig amination), its nucleophilicity is paramount. The position meta to the fluorine and ortho to the biphenyl linkage influences its electronic environment.
-
The Fluoro Group (-F): Located para to the amino group, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This can modulate the nucleophilicity of the amine and influence the electron density of the aromatic ring, potentially affecting oxidative addition in C-H activation or Suzuki-Miyaura coupling where the amine itself is a directing group.
-
The ortho-Methyl Group (-CH₃) on the Second Ring: This group introduces significant steric hindrance. The non-planar dihedral angle between the two phenyl rings, enforced by the ortho-methyl group, can impact the accessibility of the coordination sphere of the metal catalyst.[1] This steric impediment is a critical consideration in all coupling reactions involving this substrate.
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Caption: Key structural features influencing the reactivity of 4-Fluoro-2'-methylbiphenyl-3-amine.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[2][3] When using 4-Fluoro-2'-methylbiphenyl-3-amine as the nucleophile, the primary challenge is overcoming the steric hindrance from the ortho-methyl group.
Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the desired C-N bond.[4] For sterically hindered amines, the reductive elimination step can be rate-limiting. The choice of ligand is therefore critical to facilitate this step and prevent catalyst decomposition. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates.[5]
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}
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance of Catalyst Systems
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp (°C) | Typical Yield Range for Hindered Anilines | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 75-95% | [5][6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | t-BuOH | 100 | 70-90% | [5] |
| [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 80-100 | 80-98% | [7][8] |
| PEPPSI-IPr | NaOtBu | Dioxane | 100 | 85-99% | [9] |
Note: Yields are illustrative and highly dependent on the specific aryl halide coupling partner.
Recommended Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a robust starting point for the coupling of 4-Fluoro-2'-methylbiphenyl-3-amine with a generic aryl bromide.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), 4-Fluoro-2'-methylbiphenyl-3-amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol).
-
Solvent Addition: Evacuate and backfill the tube with argon or nitrogen. Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Stir the mixture at 110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling: A Potential Intramolecular Pathway
While the amino group of 4-Fluoro-2'-methylbiphenyl-3-amine can direct C-H activation for subsequent arylation, a more common transformation for 2-aminobiphenyl derivatives is an intramolecular cyclization to form carbazoles.[10] This reaction often proceeds via a palladium-catalyzed C-H activation/C-N bond formation cascade.
Mechanistic Considerations and Carbazole Synthesis
The synthesis of carbazoles from 2-aminobiphenyls typically involves an oxidative cyclization.[10][11] Palladium catalysts are effective in mediating this transformation through a tandem C-H activation and intramolecular C-N bond formation.[10] The reaction proceeds through a palladacycle intermediate, followed by reductive elimination to furnish the carbazole ring system.
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Caption: Proposed pathway for intramolecular cyclization to a carbazole derivative.
Experimental Protocol: Intramolecular Amination to Form a Carbazole
This protocol provides a general method for the cyclization of 2-aminobiphenyls.
-
Reaction Setup: In a pressure tube, combine 4-Fluoro-2'-methylbiphenyl-3-amine (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and an oxidant such as Cu(OAc)₂ (2.0 mmol).
-
Solvent Addition: Add a suitable solvent, such as DMF or acetic acid (5 mL).
-
Reaction: Seal the tube and heat the mixture to 120-140 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.
Conclusion and Future Outlook
4-Fluoro-2'-methylbiphenyl-3-amine is a substrate that presents both electronic and steric challenges in cross-coupling reactions. Its successful application hinges on the careful selection of catalyst systems, particularly the ligand, which must be able to overcome the steric hindrance imposed by the ortho-methyl group. For intermolecular C-N bond formation via Buchwald-Hartwig amination, bulky, electron-rich monophosphine ligands are highly recommended. Furthermore, the propensity of this substrate to undergo intramolecular cyclization to form carbazoles offers a valuable synthetic route to this important heterocyclic scaffold.
The experimental protocols and comparative data presented in this guide, derived from closely related systems, provide a robust framework for researchers to begin their investigations. Further optimization for specific coupling partners will undoubtedly lead to highly efficient and selective transformations, unlocking the full synthetic potential of this versatile building block.
References
- Gildner, P. G., & Colacot, T. J. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(24), 7574–7577.
-
Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195. Available at: [Link]
-
Cui, X., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-2265. Available at: [Link]
-
Green, R. A., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(28), 8952–8961. Available at: [Link]
-
Green, R. A., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(28), 8952–8961. Available at: [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
-
Green, R. A., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed, 137(28), 8952–8961. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Hylland, K. T., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. European Journal of Organic Chemistry, 2020(27), 4208-4226. Available at: [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(50), 34623–34634. Available at: [Link]
-
Beaudry Research Group. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of carbazoles and carbazole derivatives using disubstituted nitrobiphenyls in presence of MoO2Cl2(dmf)2 and PPh3. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation. Available at: [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Available at: [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439. Available at: [Link]
-
Semantic Scholar. (n.d.). Ru-Catalyzed C–H Arylation of Fluoroarenes with Aryl Halides. Available at: [Link]
-
ScienceDirect. (n.d.). N-H carbazole synthesis from 2-chloroanilines via consecutive amination and C-H activation. Available at: [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(50), 34623–34634. Available at: [Link]
- Google Patents. (n.d.). Compounds and methods for carbazole synthesis.
-
AWS. (n.d.). Ortho Arylation of Acetanilides via Pd(II)-Catalyzed CH Functionalization. Available at: [Link]
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction. Available at: [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at: [Link]
-
NIH. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Available at: [Link]
-
Semantic Scholar. (n.d.). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
-
YouTube. (2023). steric effect on electronic transition of biphenyl - UV visible spectroscopy. Available at: [Link]
-
NIH. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]
-
PubMed. (n.d.). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Available at: [Link]
-
UC Berkeley. (2014). The Suzuki Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on Palladium-Catalyzed Allylic Alkylation and Suzuki Coupling Reactions. Available at: [Link]
-
NIH. (n.d.). Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]
-
PubMed. (n.d.). Catalytic arylation reactions by C-H bond activation with aryl tosylates. Available at: [Link]
-
PubMed. (n.d.). N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings. Available at: [Link]
-
PubMed. (n.d.). Enantioselective β-C-H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. Available at: [Link]
-
ACS Publications. (n.d.). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Available at: [Link]
-
Chemical Review and Letters. (n.d.). New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. Available at: [Link]
-
MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Available at: [Link]
-
PubMed. (n.d.). Cross-Coupling Reactions of Nitroarenes. Available at: [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
4-Fluoro-2'-methylbiphenyl-3-amine: Proper Disposal Procedures
Executive Summary & Chemical Profile
Objective: Safe isolation, segregation, and disposal of 4-Fluoro-2'-methylbiphenyl-3-amine (CAS: Variable/Specific Isomer). Core Directive: This compound must be managed as Halogenated Organic Waste .
Unlike standard organic amines, the presence of the Fluorine atom (C-F bond) at the 4-position dictates the disposal pathway. Upon incineration, this molecule generates Hydrogen Fluoride (HF), a highly corrosive gas. Consequently, it cannot be processed in standard municipal or non-scrubbed medical waste incinerators. It requires a facility equipped with wet alkaline scrubbers.
| Property | Value/Description | Disposal Implication |
| Physical State | Solid (typically off-white/beige powder) | Must be solubilized or double-bagged to prevent dust inhalation. |
| Functional Groups | Primary Amine (-NH₂), Fluorine (-F) | Basic pH; incompatible with acids/oxidizers. Generates HF on combustion. |
| Hazard Class | Irritant (Skin/Eye), Potential Acutely Toxic | Zero-discharge policy. No drain disposal. |
| Waste Code | Halogenated Solvent/Organic | Segregate from non-halogenated solvents (e.g., Acetone, Ethanol).[1][2] |
Pre-Disposal Assessment & Segregation
Scientific Integrity Check: The most common failure mode in laboratory waste management is the accidental mixing of halogenated and non-halogenated streams. This increases disposal costs by up to 400% and creates safety hazards at the incineration plant.
The Segregation Protocol
-
Isolate from Oxidizers: Amine groups are reducing agents. Never place this waste in containers with nitric acid, perchlorates, or peroxides.
-
Isolate from Acids: Do not mix with strong acid waste streams. Although amines form salts with acids, the exothermic reaction can pressurize waste containers.
-
The "Halogen Rule": Any waste container holding >1% of this compound by volume must be tagged "HALOGENATED."
Step-by-Step Disposal Workflow
Phase 1: Waste Generation & Packaging
Scenario A: Solid Waste (Pure Compound/Spoiled Reagent)
-
Primary Containment: Transfer the solid into a screw-top high-density polyethylene (HDPE) or glass jar. Do not use bags as primary containment for fine powders due to tear risks.
-
Solvent Wash: If the bottle is being rinsed, the rinsate (likely methanol or DMSO) must be collected as Liquid Halogenated Waste .
-
Labeling: Affix a hazardous waste tag immediately.[3]
-
Constituents: "4-Fluoro-2'-methylbiphenyl-3-amine (Solid)"
-
Hazard Checkbox: Toxic, Irritant.
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
-
Compatibility Check: Ensure the solvent carrier (e.g., DCM, Ethyl Acetate) is compatible with the waste drum.
-
pH Validation (Self-Validating Step): Dip a pH strip into the waste stream.
-
Requirement: pH should be neutral or slightly basic (8-10).
-
Correction: If acidic (<4), neutralize slowly with Sodium Bicarbonate before sealing to prevent gas buildup.
-
-
Transfer: Pour into the Halogenated Solvent carboy (typically yellow or distinctively colored safety cans).
Phase 2: Operational Logic Flow (Visualization)
Caption: Decision matrix for segregating fluorinated aromatic amines based on physical state and solvent concentration.
Technical Justification & Safety Mechanisms
Why Incineration with Scrubbers?
Standard combustion of this molecule proceeds as follows:
Self-Validating Safety System:
-
The Smell Test (Negative Control): If your waste storage area smells like "fish" or "ammonia," your containers are not sealed, or there is a leak. Aromatic amines have distinct odors.
-
The Precipitate Check: If you add this waste to a carboy and see immediate solid formation or bubbling, STOP . You have likely added an amine to an acid stream. Close the sash and notify EHS immediately.
Emergency Contingencies
Spill Cleanup (Solid/Powder):
-
PPE: Nitrile gloves (double layer recommended), N95 dust mask or respirator, safety goggles.
-
Containment: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.
-
Decontamination: Wipe the area with a dilute weak acid (e.g., 1% Acetic Acid) to protonate the amine and make it water-soluble, followed by a soap and water wash.
Exposure Response:
-
Skin Contact: Aromatic amines can absorb through the skin. Wash with soap and water for 15 minutes.[4][5] Do not use alcohol (enhances absorption).
-
Eye Contact: Flush for 15 minutes.
References & Authority
-
U.S. Environmental Protection Agency (EPA). Management of Halogenated Organic Wastes under RCRA. Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Fluorinated Biphenyls Safety Data. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Aromatic Amines. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Handling Halogenated Waste in Academic Laboratories. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Handling 4-Fluoro-2'-methylbiphenyl-3-amine: A Risk-Based PPE & Operational Protocol
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 4-Fluoro-2'-methylbiphenyl-3-amine, a substituted aromatic amine, requires meticulous handling. While specific toxicological data may be limited, its structural class provides a solid foundation for a robust safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before handling any chemical, a thorough understanding of its potential hazards is crucial.[1] For 4-Fluoro-2'-methylbiphenyl-3-amine, we must infer its hazard profile from its constituent chemical groups: a fluorinated biphenyl scaffold and an aromatic amine functional group.
-
Aromatic Amines: This class of compounds is known for potential toxicity. They can be absorbed through the skin, and some are associated with long-term health risks.[2][3] Therefore, preventing dermal contact is a primary objective.
-
Fluorinated Biphenyls: Related structures, such as 2-Fluorobiphenyl, are known to cause skin irritation, serious eye damage, and respiratory irritation.[4] It is prudent to assume this compound shares these properties.
-
Unknown Toxicity: For any research chemical with an incomplete toxicological profile, a core principle of laboratory safety is to treat it as hazardous.[5]
Based on this analysis, we will operate under the assumption that 4-Fluoro-2'-methylbiphenyl-3-amine is, at a minimum, a skin, eye, and respiratory irritant, with the potential for systemic toxicity through dermal absorption, inhalation, or ingestion.
First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. The primary safety measures are the engineering and administrative controls that minimize exposure in the first place.
-
Chemical Fume Hood: All manipulations of 4-Fluoro-2'-methylbiphenyl-3-amine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[1][6][7] This is the most critical engineering control to prevent inhalation of powders or vapors.
-
Restricted Access: Designate a specific area within the lab for handling this compound to prevent cross-contamination.
-
Safe Work Practices: Never work alone when handling potent or unknown compounds.[5] Avoid eating, drinking, or applying cosmetics in the laboratory to prevent accidental ingestion.[7]
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[3] The following table outlines the recommended PPE for handling 4-Fluoro-2'-methylbiphenyl-3-amine.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (mg scale, in fume hood) | Chemical Splash Goggles | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile) | Fully-buttoned Laboratory Coat | Not required if handled exclusively within a certified fume hood. |
| High-Volume Handling (gram scale, in fume hood) | Chemical Splash Goggles and a Face Shield | Double-gloving with heavier-duty chemical-resistant gloves (e.g., Neoprene over Nitrile) | Chemical-resistant Apron over a Laboratory Coat | Not required if handled exclusively within a certified fume hood. |
| Spill Cleanup or Uncontrolled Release | Chemical Splash Goggles and a Face Shield | Heavy-duty chemical-resistant gloves | Chemical-resistant Coveralls or Suit | Air-purifying respirator with organic vapor cartridges |
Detailed PPE Specifications
-
Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine powders.[6] A face shield should be worn over the goggles during procedures with a higher splash potential, such as transfers of larger volumes of solutions.[1]
-
Hand Protection: Given the risk of dermal absorption associated with aromatic amines, robust hand protection is non-negotiable. Always inspect gloves for tears or pinholes before use.[7] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Body Protection: A clean, fully-buttoned lab coat protects your skin and personal clothing from minor spills and contamination.[5][6] For larger-scale work, a chemical-resistant apron or suit is necessary.[8]
-
Respiratory Protection: All work should be performed in a fume hood to minimize inhalation risk.[6] A respirator is generally not required for routine handling inside a functioning fume hood but is essential for emergency situations like a large spill outside of containment.[2][3]
Procedural Guidance: Step-by-Step Safety
Safe Handling Workflow
The following diagram illustrates the critical steps for safely handling 4-Fluoro-2'-methylbiphenyl-3-amine from preparation to disposal.
Caption: Safe Handling Workflow for 4-Fluoro-2'-methylbiphenyl-3-amine.
Spill and Emergency Plan
Be prepared for accidents before they happen.[5]
-
Alert Personnel: Immediately alert nearby colleagues.
-
Evacuate (if necessary): For a large spill, evacuate the immediate area.
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if outside a fume hood.
-
Containment: Use an appropriate absorbent material from a chemical spill kit to contain the spill.
-
Disposal: Collect the contaminated absorbent material into a labeled hazardous waste container.[9]
Waste Disposal Protocol
All materials contaminated with 4-Fluoro-2'-methylbiphenyl-3-amine, including excess chemical, contaminated gloves, and absorbent materials, must be treated as hazardous waste.
-
Segregation: Keep solid and liquid waste streams separate.
-
Labeling: All waste containers must be clearly labeled with their contents.[5]
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[10][11] Do not pour chemical waste down the drain.[10]
By adhering to this risk-based safety protocol, you can effectively minimize your exposure and handle 4-Fluoro-2'-methylbiphenyl-3-amine with the confidence that comes from a deep understanding of both the potential hazards and the procedures designed to mitigate them.
References
- Chemical Safety Best Practices in The Lab - Green World Group. (2023-12-22).
- Safety First: Best Practices for Handling Research Chemicals. (2025-09-04).
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- What are the Health and Safety Guidelines for Using Amines?
- 10 Lab safety rules every researcher should follow - Editage. (2020-02-27).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ - American Industrial Hygiene Association: Vol 61, No 6 - Taylor & Francis.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025-07-09).
- SAFETY DATA SHEET - Fisher Scientific. (2010-04-29).
- MegaFLOC 4224 GR. (2015-02-10).
- 2'-Acetyl-4-fluoro-3-Methylbiphenyl SDS, 1184000-23-4 Safety Data Sheets - ECHEMI.
Sources
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. fishersci.com [fishersci.com]
- 5. greenwgroup.com [greenwgroup.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. velsafe.com [velsafe.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. 10 Lab safety rules every researcher must follow | Editage Insights [editage.com]
- 11. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
